4-Chloro-2-methylbenzenesulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 276294. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMRZJATPXTPSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90204691 | |
| Record name | 4-Chloro-2-methylbenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56157-92-7 | |
| Record name | 4-Chloro-2-methylbenzenesulphonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056157927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 56157-92-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=276294 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-2-methylbenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-methylbenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-2-methylbenzenesulfonyl chloride (CAS 56157-92-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2-methylbenzenesulfonyl chloride is a pivotal, multifunctional reagent in modern organic synthesis. Characterized by its highly reactive sulfonyl chloride group, this compound serves as a critical building block for introducing the 4-chloro-2-methylbenzenesulfonyl moiety into a diverse range of molecular architectures. Its structural features—a sterically accessible sulfonyl chloride, an electron-withdrawing chlorine atom, and a modestly electron-donating methyl group—impart a unique reactivity profile that is leveraged in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1] This guide provides a comprehensive overview of its chemical properties, established synthesis protocols, key reactivity patterns, and critical safety considerations, offering field-proven insights for its effective application in research and development.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a reagent is paramount for its successful application in synthesis, including planning reaction conditions, purification strategies, and safe handling procedures.
Core Properties
The key physicochemical properties of this compound are summarized below, providing a quick reference for laboratory use.[1][2][3]
| Property | Value | Source |
| CAS Number | 56157-92-7 | [2][3][4] |
| Molecular Formula | C₇H₆Cl₂O₂S | [1][2][4] |
| Molecular Weight | 225.09 g/mol | [2][4] |
| Appearance | Colorless to yellowish crystalline solid | [1] |
| Melting Point | 54 °C | [1][3] |
| Boiling Point | 295.3 ± 28.0 °C (Predicted) | [1][3] |
| Density | 1.458 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in organic solvents like dichloromethane, ether, and ethyl acetate; Insoluble in water.[1] |
Spectroscopic Signature
-
¹H NMR: Protons on the aromatic ring would appear as distinct signals in the aromatic region (approx. 7.0-8.0 ppm). The methyl group protons would present as a singlet further upfield (approx. 2.5 ppm).
-
¹³C NMR: The spectrum would show seven distinct carbon signals, including four aromatic carbons (one substituted with Cl, one with the methyl group, one with the sulfonyl chloride group, and one unsubstituted), the methyl carbon, and the carbon of the sulfonyl chloride group.
-
IR Spectroscopy: Key vibrational bands would include strong S=O stretches (approx. 1375 and 1185 cm⁻¹), C-Cl stretch, and aromatic C-H and C=C stretches.
-
Mass Spectrometry: The molecular ion peak would be observed, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Synthesis Methodologies: A Mechanistic Perspective
The synthesis of aryl sulfonyl chlorides is a cornerstone of organic chemistry. For this compound, the most prevalent and industrially scalable approach is a variation of the Sandmeyer reaction, starting from the corresponding aniline.[7][8][9]
Recommended Protocol: Sandmeyer-Type Diazotization-Sulfonylation
This method is favored for its reliability and use of readily available starting materials. It proceeds via the formation of a diazonium salt from 4-chloro-2-methylaniline, which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the target sulfonyl chloride.[7][8]
Causality Behind Experimental Choices:
-
Diazotization at Low Temperature (-5 to 0 °C): Aryl diazonium salts are notoriously unstable at higher temperatures, readily decomposing to expel nitrogen gas. Maintaining a low temperature is critical to ensure the intermediate is formed and persists long enough for the subsequent sulfonylation step.[8]
-
Use of a Copper Catalyst (e.g., CuCl): The copper catalyst is essential for the radical-mediated decomposition of the diazonium salt and the subsequent trapping of the aryl radical by sulfur dioxide, facilitating the formation of the sulfonyl chloride.[7]
-
SO₂ Source: While gaseous SO₂ can be used, stable surrogates like DABSO (a DABCO-SO₂ adduct) are often preferred in laboratory settings for improved handling and safety.[7]
Step-by-Step Methodology:
-
Diazonium Salt Formation:
-
Suspend 4-chloro-2-methylaniline (1.0 eq) in concentrated hydrochloric acid.
-
Cool the mixture to between -5 and 0 °C in an ice-salt bath with vigorous stirring.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 0 °C.[8] Stir for an additional 15-20 minutes to ensure complete diazotization.
-
-
Sulfonylation:
-
In a separate flask, prepare a solution of sulfur dioxide (or a surrogate) in a suitable solvent (e.g., acetic acid) containing a catalytic amount of copper(I) chloride (CuCl).[9]
-
Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt slurry from Step 1 to the SO₂/CuCl solution. Vigorous evolution of nitrogen gas will be observed.
-
-
Workup and Isolation:
-
Once the addition is complete and gas evolution has ceased, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.
-
Alternative Synthetic Routes
Other methods for synthesizing sulfonyl chlorides exist, though they may be less direct for this specific target:
-
Chlorosulfonation of Toluene Derivatives: Direct reaction of 4-chlorotoluene with chlorosulfonic acid. This method can suffer from poor regioselectivity, leading to isomeric byproducts.[9][10]
-
From Sulfonic Acids: Conversion of the corresponding 4-chloro-2-methylbenzenesulfonic acid using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[11][12][13] This is a viable route if the sulfonic acid is readily available.
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the high electrophilicity of the sulfur atom in the sulfonyl chloride group. This makes it an excellent electrophile for reaction with a wide array of nucleophiles.[1]
Core Reactivity: Sulfonamide Formation
The most prominent application is the synthesis of sulfonamides through reaction with primary or secondary amines.[14][15] This reaction is fundamental in medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in numerous approved drugs, including antibacterials, diuretics, and anti-inflammatory agents.[9]
Mechanism: The reaction proceeds via nucleophilic attack of the amine's lone pair on the electrophilic sulfur atom, followed by the elimination of a chloride ion. A base (e.g., pyridine, triethylamine) is typically required to neutralize the HCl byproduct.[14]
Workflow for Sulfonamide Synthesis
Other Key Transformations
-
Sulfonate Ester Synthesis: Reaction with alcohols in the presence of a base yields sulfonate esters. These esters are excellent leaving groups, making them valuable intermediates for nucleophilic substitution reactions.
-
Friedel-Crafts Sulfonylation: It can act as an electrophile to install the sulfonyl group onto other aromatic rings, although this is less common than its use in sulfonamide synthesis.
The presence of the chloro and methyl groups on the aromatic ring can be used for further functionalization through cross-coupling reactions or other transformations, adding to the compound's versatility as a building block.
Structure-Reactivity-Application Relationship
Safety, Handling, and Storage
As a reactive sulfonyl chloride, this compound is corrosive and moisture-sensitive. Strict adherence to safety protocols is mandatory.
Hazard Identification
-
Corrosivity: Causes severe skin burns and eye damage.[2][16]
-
Toxicity: Harmful if swallowed.[2]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[2][16]
-
Reactivity: Reacts with water, potentially violently, to release corrosive hydrochloric acid (HCl) gas.
Recommended Handling Protocol
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[16][17]
-
Ventilation: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or HCl vapors.[1][16]
-
Dispensing: Use caution when opening the container. Weigh and dispense the solid material promptly, minimizing exposure to atmospheric moisture.
-
Spill Management: In case of a spill, do not use water. Cover with a dry, inert absorbent material (e.g., sand, vermiculite), sweep up carefully, and place in a designated hazardous waste container.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16]
-
Keep away from water and incompatible materials such as strong bases, alcohols, and oxidizing agents.[1][16] A desiccator or a dry box is recommended for long-term storage to maintain reagent integrity.
Safe Handling Workflow Diagram
References
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
-
Bio-protocol. (n.d.). General procedure for the synthesis of sulfonyl chloride (2a and 2b). Retrieved from [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-2-methylbenzene-1-sulfonyl chloride. Retrieved from [Link]
-
Synlett. (2004). Synthesis of Sulfonyl Chlorides and Sulfonic Acids in SDS Micelles. Synlett, 2004(11), 1949-1952. Retrieved from [Link]
-
Angewandte Chemie International Edition. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(41), 18063-18069. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). S-Chlorinations. Retrieved from [Link]
- Google Patents. (n.d.). US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts.
-
Oxford Academic. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (2014). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE, 4(5), 269-286. Retrieved from [Link]
-
Semantic Scholar. (2014). Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Retrieved from [Link]
-
LookChem. (n.d.). This compound Safety Data Sheets(SDS). Retrieved from [Link]
-
LinkedIn. (n.d.). Key Properties and Applications of 4-(Methylsulfonyl)benzyl Chloride. Retrieved from [Link]
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PubChem. (n.d.). 4-Chlorobenzenesulfonyl chloride. Retrieved from [Link]
-
Justia Patents. (1991). Process for the preparation of aromatic sulfonyl chlorides. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzenesulfonyl chloride, 4-methyl-. Retrieved from [Link]
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An In-Depth Technical Guide to 4-Chloro-2-methylbenzenesulfonyl Chloride: Structure, Synthesis, and Applications in Pharmaceutical Research
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-2-methylbenzenesulfonyl chloride (CMSC), a pivotal intermediate in modern organic and medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document delves into the core chemical principles of CMSC, including its structure, molecular formula, and physicochemical properties. We present detailed, field-proven synthetic methodologies, offering insights into the mechanistic underpinnings that govern its formation. Furthermore, this guide explores the reactivity of the sulfonyl chloride functional group and highlights the role of CMSC as a key building block in the synthesis of pharmaceutically active compounds. All protocols and claims are substantiated with authoritative references to ensure scientific integrity and practical applicability in a research and development setting.
Introduction: The Significance of Arylsulfonyl Chlorides in Drug Discovery
Arylsulfonyl chlorides are a class of highly reactive organic compounds that have become indispensable in the synthesis of a vast array of pharmaceutical agents.[1] Their utility is rooted in the electrophilic nature of the sulfur atom within the sulfonyl chloride moiety (-SO₂Cl), which readily undergoes nucleophilic substitution with a wide range of nucleophiles, most notably amines and alcohols. This reactivity allows for the facile and efficient formation of sulfonamides and sulfonate esters, respectively. The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a multitude of drugs, including antibiotics, diuretics, and anticancer agents.[1]
This compound (CMSC) is a specifically substituted arylsulfonyl chloride that offers a unique combination of steric and electronic properties, making it a valuable intermediate for targeted organic synthesis. This guide will provide an in-depth exploration of its chemical identity, synthesis, and applications, with a particular focus on its relevance to the pharmaceutical industry.
Molecular Structure and Physicochemical Properties
A thorough understanding of the physical and chemical characteristics of a reagent is fundamental to its effective and safe use in a laboratory setting.
Structure and Molecular Formula
The molecular structure of this compound is characterized by a benzene ring substituted with a chloro group at the 4-position, a methyl group at the 2-position, and a sulfonyl chloride group at the 1-position.
-
Molecular Formula: C₇H₆Cl₂O₂S[2]
-
IUPAC Name: this compound[2]
-
CAS Number: 56157-92-7[2]
-
Molecular Weight: 225.09 g/mol [2]
The spatial arrangement of the substituents on the benzene ring influences the reactivity of the sulfonyl chloride group and provides specific steric and electronic features that can be exploited in targeted synthesis.
Diagram: Molecular Structure of this compound
3-Chlorotoluene + ClSO₃H → this compound + H₂O
Caption: A simplified workflow for the synthesis of CMSC via chlorosulfonation.
Experimental Protocol (Exemplary):
Caution: This reaction should be performed in a well-ventilated fume hood, as it generates hydrogen chloride gas. Appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles, must be worn.
-
To a stirred, ice-cooled solution of 3-chlorotoluene in a suitable solvent (e.g., dichloromethane), slowly add chlorosulfonic acid dropwise, maintaining the temperature below 10 °C. 2[3]. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.
-
Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or distillation.
Synthesis from 4-Chloro-2-methylaniline via Diazotization-Sulfonation
An alternative route involves the diazotization of 4-chloro-2-methylaniline followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) catalyst.
[4]Reaction Scheme:
-
4-Chloro-2-methylaniline + NaNO₂/HCl → [4-Chloro-2-methylbenzenediazonium chloride]
-
[4-Chloro-2-methylbenzenediazonium chloride] + SO₂/CuCl → this compound + N₂
Mechanistic Rationale: The first step is the formation of a diazonium salt from the aromatic amine. In the second step, the diazonium group is replaced by a sulfonyl chloride group in a reaction mediated by sulfur dioxide and a copper(I) catalyst. This method is particularly useful when the starting aniline is readily available.
Reactivity and Applications in Pharmaceutical Synthesis
The synthetic utility of this compound lies in the high reactivity of the sulfonyl chloride functional group.
Formation of Sulfonamides
The reaction of CMSC with primary or secondary amines in the presence of a base (e.g., pyridine, triethylamine) readily affords the corresponding sulfonamides. This is a cornerstone reaction in the synthesis of many drug molecules.
General Reaction: ``` R¹R²NH + ClSO₂-Ar → R¹R²N-SO₂-Ar + HCl (where Ar = 4-chloro-2-methylphenyl)
Sources
Spectroscopic and Spectrometric Characterization of 4-Chloro-2-methylbenzenesulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the versatile chemical intermediate, 4-Chloro-2-methylbenzenesulfonyl chloride. The information herein is intended to support research and development activities where this compound is utilized as a critical building block in the synthesis of pharmaceuticals and other complex organic molecules. This document presents a detailed analysis of its predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside generalized experimental protocols for data acquisition.
Introduction
This compound (C₇H₆Cl₂O₂S) is a key organic synthesis intermediate, valued for its reactive sulfonyl chloride functional group.[1] Its structure, featuring a substituted benzene ring, allows for a variety of chemical transformations, making it a valuable component in the synthesis of numerous target molecules.[1] Accurate spectroscopic characterization is fundamental to verifying the identity, purity, and stability of this reagent, ensuring the integrity of subsequent synthetic steps. This guide provides an in-depth look at the expected spectroscopic signature of this compound.
Molecular Structure and Key Features
Understanding the molecular structure is crucial for interpreting spectroscopic data. The key features of this compound that influence its spectral properties are:
-
An aromatic ring with three different substituents.
-
A methyl group (-CH₃) ortho to the sulfonyl chloride group.
-
A chlorine atom (-Cl) para to the methyl group.
-
A sulfonyl chloride group (-SO₂Cl), which is a strong electron-withdrawing group.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons and the methyl group protons. The electron-withdrawing sulfonyl chloride group will deshield adjacent protons, causing them to appear at a higher chemical shift (downfield).
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 | d | 1H | H-6 |
| ~ 7.5 | dd | 1H | H-5 |
| ~ 7.4 | d | 1H | H-3 |
| ~ 2.8 | s | 3H | -CH₃ |
d = doublet, dd = doublet of doublets, s = singlet
Justification of Assignments:
-
H-6: This proton is ortho to the strongly electron-withdrawing sulfonyl chloride group, leading to significant deshielding and the furthest downfield shift among the aromatic protons. It will appear as a doublet due to coupling with H-5.
-
H-5: This proton is coupled to both H-6 and H-3 (meta-coupling, which may not be resolved), resulting in a doublet of doublets.
-
H-3: This proton is ortho to the methyl group and will be the most upfield of the aromatic signals. It will appear as a doublet due to coupling with H-5.
-
-CH₃: The protons of the methyl group are shielded and will appear as a singlet further upfield.
¹³C NMR (Carbon NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 | C-1 (ipso to -SO₂Cl) |
| ~ 142 | C-2 (ipso to -CH₃) |
| ~ 138 | C-4 (ipso to -Cl) |
| ~ 135 | C-6 |
| ~ 132 | C-5 |
| ~ 128 | C-3 |
| ~ 21 | -CH₃ |
Justification of Assignments:
-
The carbons directly attached to the electronegative sulfonyl chloride and chlorine groups (C-1 and C-4) are expected to be the most downfield in the aromatic region.
-
The carbon bearing the methyl group (C-2) will also be downfield.
-
The remaining aromatic carbons (C-3, C-5, C-6) will appear at intermediate chemical shifts.
-
The methyl carbon will be significantly upfield.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum with a 90° pulse.
-
Set the spectral width to cover the range of approximately -1 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of approximately 0 to 200 ppm.
-
A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl chloride group and the substituted aromatic ring. Sulfonyl chlorides typically exhibit strong characteristic bands in the IR regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[2]
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100-3000 | Medium | Aromatic C-H stretch |
| ~ 2950-2850 | Medium | Aliphatic C-H stretch (-CH₃) |
| ~ 1600-1450 | Medium-Strong | Aromatic C=C stretching |
| ~ 1380-1360 | Strong | Asymmetric SO₂ stretch |
| ~ 1190-1170 | Strong | Symmetric SO₂ stretch |
| ~ 850-800 | Strong | C-H out-of-plane bending (aromatic) |
| ~ 750-700 | Strong | C-Cl stretch |
| ~ 600-500 | Strong | S-Cl stretch |
Justification of Assignments:
-
The most prominent peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group.
-
The aromatic C-H and C=C stretching vibrations will also be present.
-
The C-Cl and S-Cl stretching vibrations will appear in the fingerprint region at lower wavenumbers.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Neat Sample (ATR): Place a small amount of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Caption: Experimental workflow for spectroscopic analysis.
Conclusion
The predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data presented in this guide provide a detailed fingerprint for the characterization of this compound. This information is invaluable for researchers and scientists in confirming the structure and purity of this important synthetic intermediate, thereby ensuring the reliability and reproducibility of their chemical transformations. The provided experimental protocols offer a standardized approach to data acquisition, facilitating consistent and high-quality results.
References
-
ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-2-methylbenzene-1-sulfonyl chloride. Retrieved from [Link]
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
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An In-depth Technical Guide to the Electrophilicity of the Sulfonyl Chloride Group
Introduction: The Sulfonyl Chloride Moiety as a Cornerstone Electrophile
In the landscape of modern organic synthesis, the sulfonyl chloride functional group (R-SO₂Cl) stands out as a powerful and versatile electrophile.[1] Its significance is particularly pronounced in pharmaceutical and materials science, where the facile formation of robust sulfonamide and sulfonate ester linkages is paramount.[1] This guide provides a comprehensive exploration of the core principles governing the electrophilicity of sulfonyl chlorides, the factors modulating their reactivity, and their application in key synthetic transformations. We will delve into mechanistic details, provide field-proven experimental protocols, and examine the evolution of sulfonyl chemistry into next-generation applications like SuFEx click chemistry.
The reactivity of a sulfonyl chloride is fundamentally dictated by the electronic nature of the sulfur atom. It is bonded to two highly electronegative oxygen atoms and a chlorine atom, all of which inductively withdraw electron density.[2][3] This creates a significant partial positive charge on the sulfur atom, rendering it highly susceptible to attack by a wide range of nucleophiles.[3][4] The chloride ion serves as an excellent leaving group, further facilitating nucleophilic substitution reactions.[2]
Section 1: The Electronic Architecture and Resulting Electrophilicity
The geometry around the tetracoordinate sulfur atom in a sulfonyl chloride is approximately tetrahedral. The strong dipole moments of the S=O and S-Cl bonds result in a highly polarized functional group. The introduction of substituents on the 'R' group can further influence this electronic environment through inductive (-I) and resonance (-R) effects.
1.1. The Role of Inductive and Resonance Effects
Electron-withdrawing groups (EWGs) attached to the R group, especially on an aromatic ring, significantly enhance the electrophilicity of the sulfur atom.[3][5] For instance, a nitro group (-NO₂) positioned para to the sulfonyl chloride on a benzene ring dramatically increases reactivity towards nucleophiles.[3] This is due to both its powerful electron-withdrawing inductive effect and its ability to delocalize electron density from the ring via resonance, which in turn pulls density from the sulfonyl group.[3]
Conversely, electron-donating groups (EDGs), such as methoxy (-OCH₃) or methyl (-CH₃) groups, decrease the electrophilicity of the sulfur center by pushing electron density towards it, thereby slightly reducing its partial positive charge.[5]
1.2. Quantitative Reactivity: The Hammett Relationship
The influence of aromatic substituents on reaction rates can be quantified using the Hammett equation. Studies on the hydrolysis of various substituted benzenesulfonyl chlorides have shown that the reaction rates often correlate with Hammett substituent constants (σ). For alkaline hydrolysis, the plot is linear with a positive ρ value, indicating that electron-withdrawing groups, which have positive σ values, accelerate the reaction.[6][7] However, for neutral solvolysis, the Hammett plot is often curved, suggesting a change in the transition state character or mechanism across the series of substituents.[6][7][8]
| Substituent (X) in X-C₆H₄SO₂Cl | Relative Rate of Hydrolysis (approx.) | Hammett σ Constant |
| p-OCH₃ | 1 | -0.27 |
| p-CH₃ | 2.5 | -0.17 |
| H | 5 | 0 |
| p-Br | 20 | +0.23 |
| m-NO₂ | 150 | +0.71 |
| p-NO₂ | 250 | +0.78 |
| Table 1: Relative hydrolysis rates of substituted benzenesulfonyl chlorides, illustrating the accelerating effect of electron-withdrawing groups. Data compiled and generalized from kinetic studies.[6][7][9] |
Section 2: Mechanistic Considerations in Nucleophilic Substitution
The precise mechanism of nucleophilic substitution at a sulfonyl sulfur center has been a subject of extensive study. Two primary pathways are generally considered: a concerted, Sₙ2-like mechanism and a stepwise addition-elimination (A-E) mechanism.[4][10]
-
Sₙ2-like Mechanism: In this pathway, the nucleophile attacks the sulfur atom at the same time as the chloride leaving group departs. This proceeds through a single, trigonal bipyramidal transition state.[9][10]
-
Addition-Elimination (A-E) Mechanism: This stepwise process involves the initial attack of the nucleophile to form a transient, pentacoordinate trigonal bipyramidal intermediate (a sulfurane).[10] This intermediate then collapses by expelling the chloride ion to form the final product.[10]
The operative mechanism can depend on the nucleophile, the substrate, and the solvent.[10][11] However, for many common reactions, such as the formation of sulfonamides and sulfonate esters, the pathway is often considered to be a concerted Sₙ2-like process.[11][12]
Caption: General Sₙ2-like mechanism for nucleophilic substitution at a sulfonyl chloride.
Section 3: Key Synthetic Transformations
The high electrophilicity of sulfonyl chlorides enables a broad range of crucial synthetic transformations.
3.1. Formation of Sulfonamides: The Hinsberg Reaction
The reaction between a sulfonyl chloride and a primary or secondary amine is a cornerstone of medicinal chemistry, yielding the highly important sulfonamide functional group.[1][2] This reaction also forms the basis of the Hinsberg test, a classical chemical method for distinguishing between primary, secondary, and tertiary amines.[13][14][15]
-
Primary Amines (R-NH₂): React with benzenesulfonyl chloride to form an N-substituted sulfonamide. This product still has an acidic proton on the nitrogen, which can be removed by aqueous alkali (e.g., NaOH), rendering the sulfonamide soluble.[13][16] Subsequent acidification re-protonates the nitrogen, causing the sulfonamide to precipitate.[13][16]
-
Secondary Amines (R₂NH): React to form an N,N-disubstituted sulfonamide. This product has no acidic proton on the nitrogen and is therefore insoluble in aqueous alkali.[13][17]
-
Tertiary Amines (R₃N): Do not have a proton on the nitrogen to be replaced and thus do not typically form a stable sulfonamide.[13][17] They may promote the hydrolysis of the sulfonyl chloride.[13]
Caption: Logical workflow of the Hinsberg test for amine classification.
3.2. Formation of Sulfonate Esters: Activating Alcohols
Alcohols are poor leaving groups in nucleophilic substitution reactions. However, they can be readily converted into excellent leaving groups by reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base like pyridine.[18][19] This reaction forms a sulfonate ester (e.g., a tosylate, ROTs).[18][19]
Crucially, this transformation proceeds with retention of configuration at the carbon atom bearing the hydroxyl group, because the C-O bond of the alcohol is not broken during the reaction.[19][20] The resulting tosylate is highly susceptible to Sₙ2 attack by a wide range of nucleophiles, which then proceeds with inversion of configuration.[20]
Section 4: Experimental Protocols
4.1. Protocol: Synthesis of N-benzyl-4-methylbenzenesulfonamide
This protocol describes a representative synthesis of a sulfonamide from a primary amine and an aromatic sulfonyl chloride.
Materials:
-
p-Toluenesulfonyl chloride (TsCl)
-
Benzylamine
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve benzylamine (1.0 eq.) in anhydrous DCM (10 volumes). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add pyridine (1.2 eq.) followed by a solution of p-toluenesulfonyl chloride (1.1 eq.) in DCM.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding 1 M HCl. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography to yield the pure sulfonamide.
-
Characterization: Confirm the identity and purity of the product using NMR spectroscopy (¹H and ¹³C), IR spectroscopy (to identify S=O stretches), and melting point analysis.
Caption: A general experimental workflow for sulfonamide synthesis.
Section 5: The Frontier: SuFEx Click Chemistry
While sulfonyl chlorides are superb electrophiles, their reactivity can sometimes be a liability, as the S-Cl bond is susceptible to reductive cleavage.[21] A major advancement in sulfonyl chemistry came with the development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry by K. Barry Sharpless and colleagues.[21][22][23]
SuFEx utilizes sulfonyl fluorides (R-SO₂F) as the electrophile. The S-F bond is thermodynamically more stable and resistant to reduction compared to the S-Cl bond.[22][24] However, sulfonyl fluorides exhibit excellent "click" reactivity with appropriate nucleophiles, especially in aqueous environments, forming highly stable covalent linkages.[22][25] This unique balance of stability and reactivity has made SuFEx a powerful tool in chemical biology, drug discovery, and materials science for creating robust connections between molecular building blocks.[22][23][24] Unlike sulfonyl chlorides, which can sometimes lead to undesired chlorination side-products, sulfonyl fluorides react chemoselectively to produce only sulfonylation products.[24]
Conclusion
The electrophilicity of the sulfonyl chloride group is a powerful and reliable principle in organic chemistry. Governed by the strong electron-withdrawing nature of the sulfonyl moiety, its reactivity can be finely tuned through the electronic effects of substituents. This has enabled its widespread use in the synthesis of sulfonamides and as a method for activating alcohols, transformations that are fundamental to drug development and complex molecule synthesis.[1][2] The evolution from highly reactive sulfonyl chlorides to the uniquely stable yet reactive sulfonyl fluorides in SuFEx chemistry demonstrates the enduring and expanding utility of the S(VI) center as a key electrophilic hub in modern chemistry.
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The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis . Acme Pharmatech. Available at: [Link]
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Ch8 : Tosylates . University of Calgary. Available at: [Link]
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Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media . International Union of Pure and Applied Chemistry. Available at: [Link]
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17.6: Reactions of Alcohols . Chemistry LibreTexts. Available at: [Link]
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Hinsberg Reagent and Test: Distinguishing Amines Easily . Vedantu. Available at: [Link]
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Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates . National Institutes of Health. Available at: [Link]
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Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates . MDPI. Available at: [Link]
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Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry . Advances in Engineering. Available at: [Link]
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Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 . Angewandte Chemie International Edition. Available at: [Link]
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Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides . Canadian Journal of Chemistry. Available at: [Link]
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Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH . Journal of the American Chemical Society. Available at: [Link]
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Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride? . Reddit. Available at: [Link]
-
Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin . MDPI. Available at: [Link]
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Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water . Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation . Journal of the American Chemical Society. Available at: [Link]
-
Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions . OSTI.GOV. Available at: [Link]
-
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides . ResearchGate. Available at: [Link]
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A Comparative Study of Sulfonyl Chlorides: Reactivity and Applications in Synthesis . Medium. Available at: [Link]
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Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4 . Wiley Online Library. Available at: [Link]
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Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs . National Institutes of Health. Available at: [Link]
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Kinetics of the Neutral and Alkaline Hydrolysis of Aromatic Sulphonyi Chlorides in Water . RSC Publishing. Available at: [Link]
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Sulfuryl Chloride Uses & Applications: Impacting Various Industries . Market Publishers. Available at: [Link]
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Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides . Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Nucleophilic Displacements on Sulphur. Part 3. Solvolysis of Thiophene-2-sulphonyl Halides in Water-Acetone Mixtures . RSC Publishing. Available at: [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 . Angewandte Chemie. Available at: [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides . ACS Publications. Available at: [Link]
-
SOLVOLYSIS OF SULPHOXYL HALIDES By F. E. JEYKINSJ~ and A. X. HAMBLY~ I. INTRODUCTION In a study (Jenkins 1952) of the rates of r . ConnectSci. Available at: [Link]
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Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin . MDPI. Available at: [Link]
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Stability and Storage of 4-Chloro-2-methylbenzenesulfonyl Chloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of a Versatile Reagent
4-Chloro-2-methylbenzenesulfonyl chloride is a pivotal intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and dyes.[1] Its bifunctional nature, featuring a reactive sulfonyl chloride group and a substituted aromatic ring, allows for its incorporation into a diverse range of molecular architectures.[1] Sulfonyl chlorides are widely utilized for the formation of sulfonamides, a common motif in many therapeutic agents. The successful synthesis and application of this reagent are intrinsically linked to its stability and proper handling. This guide provides an in-depth analysis of the factors governing the stability of this compound and outlines best practices for its storage and handling to ensure its integrity and performance in research and development.
Chemical Stability: Understanding the Inherent Reactivity
The stability of this compound is primarily dictated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This inherent reactivity, while synthetically useful, also renders the molecule susceptible to degradation under suboptimal conditions.
Hydrolytic Instability: The Primary Degradation Pathway
The most significant factor affecting the stability of this compound is its sensitivity to moisture. Sulfonyl chlorides readily react with water in a process known as hydrolysis, which cleaves the sulfur-chlorine bond to form the corresponding sulfonic acid and hydrochloric acid.[2][3][4]
Mechanism of Hydrolysis:
The hydrolysis of aryl sulfonyl chlorides, such as this compound, typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] In this process, a water molecule acts as a nucleophile, attacking the electrophilic sulfur atom. This is generally the rate-determining step. For neutral hydrolysis, a second water molecule may act as a general base to facilitate the proton transfer.
The primary product of hydrolysis is 4-chloro-2-methylbenzenesulfonic acid, a strong acid, and hydrochloric acid. The generation of these corrosive acidic byproducts can further catalyze the degradation of the parent compound and other sensitive materials.
Thermal Decomposition
When subjected to high temperatures, this compound may decompose, potentially producing toxic fumes.[1] While specific decomposition temperatures are not well-documented in the literature, it is advisable to avoid exposing the compound to excessive heat.
Incompatibilities
To ensure the stability and safety of this compound, it is crucial to avoid contact with the following substances:
-
Water and Moisture: As detailed above, water is the primary cause of degradation.
-
Strong Oxidizing Agents: These can react exothermically with the sulfonyl chloride group.
-
Acids and Alkalis: Both can promote decomposition.[1]
-
Metals: The compound is corrosive to many metals.[1] Storage in non-metallic containers is essential.
Optimal Storage Conditions for Long-Term Stability
Based on the chemical properties and instabilities of this compound, the following storage conditions are recommended to ensure its long-term integrity and performance.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C | Refrigeration slows down the rate of potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Nitrogen) | The primary purpose of an inert atmosphere is to displace and exclude moisture from the container, thereby preventing hydrolysis.[7] |
| Container | Tightly sealed, non-metallic, corrosive-resistant | Prevents ingress of atmospheric moisture and avoids reaction with the container material. Glass bottles with secure, non-reactive caps are ideal. |
| Light | Protection from light | While not explicitly stated as a primary concern in safety data sheets, it is good laboratory practice to store reactive chemicals in the dark to prevent any potential photochemical decomposition. |
| Moisture | Strict exclusion | Due to its high reactivity with water, the compound must be stored in a dry environment. |
Experimental Protocol: A Guideline for Stability Assessment
For critical applications in drug development and regulated environments, it may be necessary to perform a formal stability study on this compound. The following is a general protocol outline.
Objective: To assess the stability of this compound under defined storage conditions over a specified period.
Materials:
-
This compound (high purity)
-
Inert, tightly sealed containers (e.g., amber glass vials with PTFE-lined caps)
-
Controlled environment chambers (e.g., refrigerators, incubators)
-
Analytical instrumentation for purity assessment (e.g., HPLC, GC, NMR)
-
Reference standard of this compound
-
Reference standard of 4-chloro-2-methylbenzenesulfonic acid (potential degradation product)
Methodology:
-
Initial Characterization:
-
Thoroughly characterize the initial batch of this compound for purity and identity using a validated analytical method (e.g., HPLC with UV detection).
-
Record the initial appearance (e.g., color, physical state).
-
-
Sample Preparation and Storage:
-
Aliquot the compound into pre-labeled, inert containers.
-
Purge the headspace of each container with dry nitrogen before sealing.
-
Place the containers in controlled environment chambers set to the desired storage conditions (e.g., 2-8°C, 25°C/60% RH, 40°C/75% RH).
-
-
Time-Point Testing:
-
At predetermined time points (e.g., 0, 1, 3, 6, 12 months), remove a sample from each storage condition.
-
Visually inspect the sample for any changes in appearance.
-
Analyze the sample for purity using the validated analytical method. Quantify the amount of this compound remaining and identify and quantify any degradation products, such as 4-chloro-2-methylbenzenesulfonic acid.
-
-
Data Analysis:
-
Plot the purity of this compound as a function of time for each storage condition.
-
Determine the rate of degradation and estimate the shelf-life under each condition.
-
Caption: A flowchart illustrating the key steps in a stability assessment study for this compound.
Logical Decision-Making for Handling and Storage
The proper handling of this compound requires a systematic approach to mitigate risks and preserve the compound's integrity. The following diagram outlines a logical decision-making process for researchers.
Caption: A decision-making flowchart for the safe and effective handling and storage of this compound.
Conclusion
The stability of this compound is paramount for its successful application in research and drug development. Its primary vulnerability is hydrolysis, necessitating stringent measures to protect it from moisture. By adhering to the recommended storage conditions of refrigeration under an inert atmosphere in tightly sealed, non-metallic containers, and by following safe handling practices, researchers can ensure the integrity and reactivity of this valuable synthetic intermediate. A thorough understanding of its chemical properties and potential degradation pathways is the foundation for its effective and safe utilization in the laboratory.
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ChemBK. (2024, April 9). This compound. Retrieved from [Link]
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-
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-
ResearchGate. (2025, November 28). (PDF) Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
-
OECD SIDS. (2003, December). 4-Methylbenzenesulfonyl chloride. Retrieved from [Link]
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-
Semantic Scholar. (2018). The hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides: an unprecedented case of independence of reactivity from pH. Retrieved from [Link]
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-
ResearchGate. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF. Retrieved from [Link]
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key chemical reactions involving 4-Chloro-2-methylbenzenesulfonyl chloride
An In-depth Technical Guide to the Core Chemical Reactions of 4-Chloro-2-methylbenzenesulfonyl Chloride
Abstract
This compound (CmSC) is a pivotal intermediate in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its chemical versatility stems from two primary reactive centers: the highly electrophilic sulfonyl chloride moiety and the substituted aromatic ring. This guide provides an in-depth exploration of the core chemical transformations involving CmSC, moving beyond simple reaction lists to explain the underlying principles and experimental causality. We will dissect the key reactions, including sulfonamide and sulfonate ester formation, and analyze the reactivity of the aromatic core towards substitution. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this valuable synthetic building block.
Introduction: The Molecular Profile of this compound
This compound, with the chemical formula C₇H₆Cl₂O₂S, is a bifunctional organic compound that serves as a robust building block in synthetic chemistry.[1][2][3] It typically appears as a colorless to yellowish crystalline solid, soluble in common organic solvents like dichloromethane and ethyl acetate, but insoluble in water.[1] Its utility is anchored in the predictable and efficient reactivity of its sulfonyl chloride group, making it a preferred reagent for introducing the 4-chloro-2-methylphenylsulfonyl group into various molecular scaffolds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 56157-92-7 | [2][4][5] |
| Molecular Formula | C₇H₆Cl₂O₂S | [1][2][4] |
| Molecular Weight | 225.09 g/mol | [2][4] |
| Appearance | Colorless to yellowish crystal | [1] |
| Solubility | Soluble in dichloromethane, ether, ethyl acetate; Insoluble in water | [1] |
The molecule's reactivity is dominated by the sulfonyl chloride functional group (-SO₂Cl), a powerful electrophile. The sulfur atom is rendered highly electron-deficient by the two oxygen atoms and the chlorine atom, making it an excellent target for nucleophiles. Additionally, the substituted benzene ring, while generally less reactive, possesses unique electronic characteristics that influence its participation in aromatic substitution reactions.
Core Reactions of the Sulfonyl Chloride Group
The most prevalent and synthetically valuable reactions of this compound involve nucleophilic attack at the sulfonyl sulfur atom. These reactions are fundamental to the construction of sulfonamides and sulfonate esters, moieties of immense importance in pharmaceuticals and agrochemicals.
Sulfonamide Formation: A Cornerstone of Medicinal Chemistry
The reaction of sulfonyl chlorides with primary or secondary amines to form sulfonamides is one of the most reliable transformations in organic synthesis.[6][7] The resulting N-substituted sulfonamides are a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial and anticancer drugs.[7]
Causality Behind the Experimental Choices: The reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom.[7] This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion. A critical component of this reaction is the presence of a base (e.g., pyridine, triethylamine). The reaction generates one equivalent of hydrochloric acid (HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7] The added base neutralizes the in situ generated HCl, allowing the reaction to proceed to completion. The reaction is typically performed in an anhydrous aprotic solvent to prevent hydrolysis of the highly reactive sulfonyl chloride.
Diagram 1: Mechanism of Sulfonamide Formation
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Sulfonamides using 4-Chloro-2-methylbenzenesulfonyl Chloride
Introduction: The Strategic Importance of the Sulfonamide Scaffold
The sulfonamide functional group (–SO₂NH–) is a cornerstone of modern medicinal chemistry and drug development. Since the groundbreaking discovery of Prontosil in the 1930s, sulfonamide-containing compounds have evolved from their initial role as antibacterial agents to a versatile and privileged scaffold in a vast array of therapeutic areas.[1][2] Their prevalence in FDA-approved drugs for treating conditions ranging from viral infections and cancer to inflammatory diseases and cardiovascular disorders underscores their enduring significance.[1][2]
The unique physicochemical properties of the sulfonamide group, including its geometry, ability to act as a hydrogen bond acceptor, and enhanced metabolic stability compared to amide bioisosteres, contribute to its success in modulating biological targets.[3] The synthesis of diverse sulfonamide libraries is therefore a critical activity in lead discovery and optimization.
This guide provides a comprehensive overview and detailed protocols for the use of 4-chloro-2-methylbenzenesulfonyl chloride as a key intermediate in the synthesis of novel sulfonamide drug candidates. This reagent offers a distinct substitution pattern on the aromatic ring, providing a scaffold to fine-tune properties such as lipophilicity, metabolic stability, and target binding affinity. We will delve into the underlying reaction mechanisms, provide step-by-step experimental procedures, and discuss the necessary safety precautions for handling this reactive compound.
Physicochemical Properties of this compound
A thorough understanding of the starting material is paramount for successful and safe synthesis.
| Property | Value | Reference |
| CAS Number | 56157-92-7 | [1] |
| Molecular Formula | C₇H₆Cl₂O₂S | [1] |
| Molecular Weight | 225.09 g/mol | [1] |
| Appearance | Colorless to yellowish crystal | [1] |
| Melting Point | 54 °C | [1] |
| Boiling Point | 295.3 ± 28.0 °C (Predicted) | [1] |
| Solubility | Soluble in organic solvents like dichloromethane, ether, and ethyl acetate; Insoluble in water. | [1] |
Reaction Mechanism: The Nucleophilic Acyl Substitution Pathway
The synthesis of sulfonamides from this compound and a primary or secondary amine proceeds via a classical nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the formation of a tetrahedral intermediate, which then collapses, displacing the chloride ion as a leaving group and forming the stable sulfonamide bond.
A base, such as pyridine or triethylamine, is typically required to neutralize the hydrogen chloride (HCl) generated as a byproduct of the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Sources
Application Notes and Protocols: A Comprehensive Guide to the Synthesis of N-Substituted 4-Chloro-2-methylbenzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Sulfonamides in Modern Chemistry
The reaction between 4-chloro-2-methylbenzenesulfonyl chloride and primary amines is a fundamental transformation in organic synthesis, leading to the formation of N-substituted sulfonamides. This class of compounds is of paramount importance in medicinal chemistry and drug development, forming the structural core of a wide range of therapeutic agents.[1][2] The sulfonamide functional group (-SO₂NH-) is a key pharmacophore found in various drugs, including antibiotics (sulfa drugs), diuretics, and anticonvulsants.[2][3] The specific reactant, this compound, provides a scaffold with distinct electronic and steric properties that can be exploited to fine-tune the biological activity of the resulting sulfonamides.
These application notes provide a detailed protocol for this reaction, delve into the underlying mechanism, and offer insights into process optimization and troubleshooting. The information presented is intended to equip researchers with the knowledge to confidently and efficiently synthesize these valuable compounds.
Reaction Mechanism: A Nucleophilic Substitution Pathway
The formation of a sulfonamide from a sulfonyl chloride and a primary amine proceeds through a nucleophilic acyl-type substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[4] This initial attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of a chloride ion as a leaving group and the loss of a proton from the nitrogen, yields the stable sulfonamide product.[5]
The presence of a base is crucial for this reaction to proceed to completion. The base, typically a tertiary amine like triethylamine or pyridine, serves to neutralize the hydrochloric acid (HCl) generated as a byproduct.[3][6] This prevents the protonation of the primary amine reactant, which would render it non-nucleophilic and halt the reaction.
Caption: Generalized reaction mechanism for sulfonamide formation.
Experimental Protocol: Synthesis of N-Aryl-4-chloro-2-methylbenzenesulfonamide
This protocol details a general procedure for the reaction of this compound with a primary aromatic amine.
Materials and Equipment:
-
This compound (1.0 eq)
-
Primary aromatic amine (1.0 - 1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 - 2.0 eq)[3]
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[3][7]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)[7]
-
Thin Layer Chromatography (TLC) plates and developing chamber
Safety Precautions:
-
This compound is corrosive and causes severe skin burns and eye damage. It is also harmful if swallowed and may cause respiratory irritation.[8][9] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
Organic solvents like DCM and THF are flammable and should be handled with care, away from ignition sources.
-
The reaction may be exothermic; therefore, controlled addition of the sulfonyl chloride and cooling are essential.
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary aromatic amine (1.0-1.1 equivalents).
-
Solvent and Base Addition: Dissolve the amine in an appropriate volume of anhydrous DCM or THF. Add the base (triethylamine or pyridine, 1.5-2.0 equivalents) to the solution.[7]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. Stir the solution for 10-15 minutes to ensure it is thoroughly chilled.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent in a separate flask. Transfer this solution to a dropping funnel.
-
Reaction Execution: Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 15-30 minutes, maintaining the temperature at 0 °C.[7]
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and continue stirring. Monitor the progress of the reaction by TLC until the starting amine is consumed (typically 2-6 hours).[3]
-
Workup:
-
Once the reaction is complete, dilute the mixture with additional solvent.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[7][12]
-
Caption: A streamlined workflow for sulfonamide synthesis.
Data Presentation: Key Reaction Parameters
The success of the sulfonamide synthesis is dependent on several key parameters. The following table provides a general overview of these variables.
| Parameter | Recommended Range | Rationale |
| Amine to Sulfonyl Chloride Ratio | 1.0 : 1.0 to 1.1 : 1.0 | A slight excess of the amine can help ensure complete consumption of the more valuable sulfonyl chloride. |
| Base Equivalents | 1.5 - 2.0 eq | Sufficient base is required to neutralize the HCl byproduct and drive the reaction to completion.[6] |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic nature of the reaction. Allowing it to warm to room temperature provides sufficient energy for the reaction to proceed.[7] |
| Reaction Time | 2 - 6 hours | The reaction time will vary depending on the reactivity of the specific amine. Monitoring by TLC is crucial.[3] |
| Solvent | Anhydrous DCM or THF | Aprotic solvents are used to prevent hydrolysis of the sulfonyl chloride.[7] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive sulfonyl chloride (hydrolyzed).- Insufficiently nucleophilic amine.- Inadequate amount of base. | - Use fresh or properly stored sulfonyl chloride.- Consider using a more reactive amine or a different synthetic route.- Ensure the correct stoichiometry of the base is used. |
| Formation of Di-sulfonylated Product | - Use of excess sulfonyl chloride.- High reaction temperature. | - Use a 1:1 or slight excess of the amine to the sulfonyl chloride.- Maintain a lower reaction temperature (e.g., 0 °C).- Monitor the reaction closely by TLC and quench it once the starting amine is consumed.[7] |
| Presence of Sulfonic Acid Byproduct | - Presence of water in the reaction mixture. | - Use anhydrous solvents and glassware.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7] |
Conclusion
The reaction of this compound with primary amines is a robust and versatile method for the synthesis of N-substituted sulfonamides. By understanding the reaction mechanism, adhering to a well-defined protocol, and being aware of potential pitfalls, researchers can effectively utilize this reaction to generate a diverse library of compounds for applications in drug discovery and development. The protocols and guidelines presented herein provide a solid foundation for the successful execution of this important chemical transformation.
References
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- ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - this compound.
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- Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- ResearchGate. (n.d.). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride....
- PubChem. (n.d.). 4-Chloro-2-methylbenzene-1-sulfonyl chloride.
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Application Notes and Protocols for the Use of 4-Chloro-2-methylbenzenesulfonyl Chloride as a Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the intricate landscape of multi-step organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the judicious selection and application of protecting groups are paramount to achieving desired molecular architectures. Among the arsenal of functionalities employed to temporarily mask the reactivity of amines, sulfonamides stand out for their inherent stability and predictable reactivity. This guide provides an in-depth exploration of 4-chloro-2-methylbenzenesulfonyl chloride as a robust protecting group for primary and secondary amines. We will delve into the causality behind experimental choices, provide validated protocols, and offer a comparative perspective to empower researchers in making informed decisions for their synthetic strategies.
Introduction: The Rationale for Employing the 4-Chloro-2-methylbenzenesulfonyl Group
The 4-chloro-2-methylbenzenesulfonyl group, hereafter referred to as the "Cms" group for brevity (from C hlorom ethyls ulfonyl), offers a unique combination of electronic and steric properties that translate into distinct advantages in specific synthetic contexts. The presence of a chlorine atom and a methyl group on the aromatic ring modulates the electron density and steric hindrance around the sulfonyl moiety, influencing both the ease of formation of the sulfonamide and the conditions required for its subsequent cleavage.
Key Attributes of the Cms Group:
-
Robustness: Like other arylsulfonamides, the Cms group imparts significant stability to the protected amine, rendering it inert to a wide range of reaction conditions, including strongly basic and organometallic reagents. The strong N-S bond is a hallmark of sulfonamides, ensuring the integrity of the protected amine during various synthetic transformations.
-
Crystallinity: The introduction of the Cms group often leads to the formation of highly crystalline derivatives, which can significantly facilitate the purification of intermediates by recrystallization, a feature highly valued in process development and scale-up.
-
Modulated Reactivity: The electronic nature of the substituted benzene ring can influence the reactivity of the sulfonamide. The electron-withdrawing chlorine atom can increase the acidity of the N-H proton in primary sulfonamides, potentially facilitating subsequent N-alkylation reactions.
This guide will provide the necessary protocols to effectively implement the Cms protecting group in your synthetic workflows.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the protection of amines with this compound and the subsequent deprotection of the resulting sulfonamides.
Protection of Amines: Formation of N-(4-Chloro-2-methylbenzenesulfonyl)amides
The reaction of an amine with this compound proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The choice of base and solvent is crucial for achieving high yields and purity.
General Protocol for the Protection of a Primary Aromatic Amine:
-
Materials:
-
Primary aromatic amine (1.0 eq)
-
This compound (1.05 eq)
-
Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the primary aromatic amine (1.0 eq) in the chosen solvent (DCM or THF).
-
Add the base (pyridine or triethylamine, 1.5 - 2.0 eq) to the solution and stir for 5-10 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of the same solvent.
-
Slowly add the solution of this compound to the stirred amine solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Table 1: Representative Reaction Conditions for the Protection of Various Amines
| Amine Substrate | Base | Solvent | Time (h) | Typical Yield (%) |
| Aniline | Pyridine | DCM | 4 | >90 |
| 4-Methoxyaniline | Triethylamine | THF | 3 | >95 |
| Benzylamine | Triethylamine | DCM | 2 | >95 |
| Diethylamine | Pyridine | THF | 6 | >85 |
Note: Reaction times and yields are representative and may vary depending on the specific substrate and reaction scale.
Diagram 1: General Workflow for Amine Protection
Caption: Workflow for the protection of amines using this compound.
Deprotection of N-(4-Chloro-2-methylbenzenesulfonyl)amides
The cleavage of the robust sulfonamide bond is the most critical step in the application of any sulfonyl protecting group. The choice of deprotection method depends heavily on the nature of the substrate and the presence of other functional groups. Two general strategies are presented here: acidic hydrolysis and reductive cleavage.
Protocol 2.2.1: Acidic Hydrolysis of N-Aryl-Cms-amides
Recent studies have shown that strong acids can effectively cleave N-arylsulfonamides, particularly those with neutral or electron-deficient aryl groups.[1][2][3][4]
-
Materials:
-
N-Aryl-Cms-amide (1.0 eq)
-
Trifluoromethanesulfonic acid (TfOH) (1.0 - 1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the N-aryl-Cms-amide (1.0 eq) in DCE.
-
Add trifluoromethanesulfonic acid (1.0 - 1.5 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by slow addition to a stirred, saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography or other suitable methods.
-
Caution: Trifluoromethanesulfonic acid is a strong, corrosive acid and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Protocol 2.2.2: Reductive Cleavage of Cms-amides
Reductive cleavage offers a milder alternative for the deprotection of sulfonamides, particularly for substrates that are sensitive to strong acids. A common method involves the use of magnesium in methanol.[5]
-
Materials:
-
N-Cms-amide (1.0 eq)
-
Magnesium (Mg) turnings or powder (excess, e.g., 10-20 eq)
-
Anhydrous Methanol (MeOH)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, suspend the N-Cms-amide (1.0 eq) in anhydrous methanol.
-
Add magnesium turnings or powder (excess) to the suspension.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). The reaction can be monitored by TLC.
-
Upon completion, cool the mixture and quench by the addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography.
-
Diagram 2: Deprotection Strategies for N-Cms Amides
Caption: Overview of acidic and reductive deprotection methods for N-Cms protected amines.
Data Presentation: Characterization of a Representative N-Aryl-Cms-amide
The following data pertains to the characterization of 4-chloro-2-methyl-N-(phenyl)benzenesulfonamide, a representative product of the protection reaction.
Table 2: Physicochemical and Spectroscopic Data
| Property | Value |
| Chemical Formula | C₁₃H₁₂ClNO₂S |
| Molecular Weight | 281.76 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.95 (d, 1H), 7.4-7.2 (m, 7H), 6.8 (s, 1H, NH), 2.5 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 141.2, 138.5, 137.1, 134.9, 132.6, 129.4, 129.1, 125.3, 122.0, 20.8 |
| IR (KBr, cm⁻¹) | 3265 (N-H), 1330 (SO₂, asym), 1160 (SO₂, sym) |
Note: Spectroscopic data are approximate and may vary slightly based on the specific instrumentation and conditions.
Comparative Analysis and Field-Proven Insights
The selection of a protecting group is a critical decision in synthetic planning. The Cms group should be considered alongside other common sulfonyl protecting groups, such as tosyl (Ts) and nosyl (Ns).
Table 3: Comparison of Sulfonyl Protecting Groups for Amines
| Feature | Cms (4-Chloro-2-methylbenzenesulfonyl) | Ts (p-Toluenesulfonyl) | Ns (2-Nitrobenzenesulfonyl) |
| Stability | High | High | Moderate (sensitive to some nucleophiles and reducing agents) |
| Introduction | Standard sulfonylation conditions | Standard sulfonylation conditions | Standard sulfonylation conditions |
| Deprotection | Strong acid or reductive cleavage | Harsh conditions (strong acid, dissolving metals) | Mild cleavage with thiols and base (Fukuyama conditions) |
| Key Advantage | Robustness, crystallinity of derivatives | High stability, widely used and well-understood | Mild and orthogonal deprotection |
| Consideration | Deprotection can be challenging for sensitive substrates | Harsh deprotection conditions limit functional group tolerance | Lower stability towards certain reagents |
Expert Insights:
-
The Cms group is an excellent choice when a highly robust protecting group is required, and the subsequent deprotection conditions are compatible with the target molecule. Its tendency to form crystalline derivatives is a significant practical advantage for purification.
-
For syntheses involving sensitive functional groups where mild deprotection is essential, the Ns group is often the superior choice due to its facile cleavage under Fukuyama conditions.[6]
-
The Ts group remains a workhorse in organic synthesis due to its extensive literature precedent and high stability. However, its removal often necessitates harsh conditions that may not be suitable for complex, late-stage intermediates.[7]
Conclusion
This compound provides a valuable tool for the protection of amines in organic synthesis. The resulting Cms-amides exhibit high stability, and their crystalline nature can be advantageous for purification. While the deprotection of the Cms group requires relatively strong conditions, the protocols outlined in this guide for acidic hydrolysis and reductive cleavage offer viable pathways to the free amine. By understanding the properties and reactivity of the Cms group in comparison to other sulfonyl protecting groups, researchers can make strategic decisions to enhance the efficiency and success of their synthetic endeavors.
References
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Journal of Organic Chemistry. (2022). Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. ACS Publications. Retrieved from [Link]
-
Journal of Organic Chemistry. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. ACS Publications. Retrieved from [Link]
-
Organic Chemistry Portal. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Retrieved from [Link]
-
ResearchGate. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Retrieved from [Link]
-
Journal of Organic Chemistry. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Electroreductive deprotection of benzenesulfonamide in a divided cell. Retrieved from [Link]
-
PMC. (2011). 4-Chloro-N-(2-methylbenzoyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PMC. (2009). 4-Chloro-2-methyl-N-(2-methylphenyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2018). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride.... Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
-
Scholarly Commons. (1975). Reductive cleavage of N-substituted benzenesulfonamides and p-sulfamyl. University of the Pacific. Retrieved from [Link]
-
ResearchGate. (2009). 4-Chloro-2-methyl-N-(2-methylphenyl)benzenesulfonamide. Retrieved from [Link]
-
Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]
-
European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by amide cleavage. Retrieved from [Link]
- Google Patents. (n.d.). Method for cleaving amide bonds.
-
MDPI. (n.d.). Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]
-
Semantic Scholar. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Retrieved from [Link]
-
PubMed. (2014). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. National Center for Biotechnology Information. Retrieved from [Link]
-
PMC. (2020). Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2006). A Selective Method for Cleavage of N-Troc-Protected Hydrazines and Amines under Mild Conditions Using Mischmetal and TMSCl. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-CHLOROPERBENZOIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 4- chlorobenzenesulfonyl chloride.
-
PubChem. (n.d.). 4-Chloro-2-methylbenzene-1-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]
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- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for N-Sulfonylation using 4-Chloro-2-methylbenzenesulfonyl Chloride
Abstract
This comprehensive guide provides a detailed experimental procedure for the N-sulfonylation of primary and secondary amines using 4-chloro-2-methylbenzenesulfonyl chloride. Sulfonamides are a critical functional group in medicinal chemistry and drug development, and this protocol offers a robust and reliable method for their synthesis.[1][2][3] This document outlines the reaction mechanism, provides a step-by-step laboratory protocol, discusses safety considerations, and offers troubleshooting advice to ensure successful synthesis and purification of the target N-arylsulfonamides. The content is intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry.
Introduction: The Significance of N-Sulfonylation
The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone in modern pharmacology, present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and anti-inflammatory agents.[2][4] The synthesis of sulfonamides is, therefore, a fundamental transformation in organic and medicinal chemistry. The most common and direct method for their preparation is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[1][3]
This compound is a versatile reagent for introducing the 4-chloro-2-methylphenylsulfonyl group, a moiety that can impart specific physicochemical properties to a molecule, such as lipophilicity and metabolic stability. This guide provides a detailed, field-proven protocol for utilizing this reagent effectively and safely.
Reaction Mechanism
The N-sulfonylation reaction proceeds via a nucleophilic substitution pathway. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation of the starting amine and to drive the reaction to completion.
Caption: General mechanism for N-sulfonylation of a primary amine.**
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Notes |
| This compound | 56157-92-7 | C₇H₆Cl₂O₂S | 225.09 | Reagent grade, >98% purity.[5][6] |
| Amine (Primary or Secondary) | Varies | Varies | Varies | Substrate, ensure dryness and purity. |
| Pyridine | 110-86-1 | C₅H₅N | 79.10 | Anhydrous, <0.005% water. |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Anhydrous, ACS grade or higher. |
| Hydrochloric Acid (HCl), 1M solution | 7647-01-0 | HCl | 36.46 | For aqueous work-up. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | NaHCO₃ | 84.01 | For aqueous work-up. |
| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | For drying organic layers. |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | For chromatography. |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | For chromatography. |
| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | 230-400 mesh, for column chromatography. |
Equipment
-
Round-bottom flasks and magnetic stir bars
-
Magnetic stirrer hotplate
-
Ice bath
-
Addition funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.
Experimental Protocol
This protocol describes a general procedure for the reaction of an amine with this compound. Quantities can be scaled as needed.
Reaction Setup and Execution
Caption: Workflow for N-sulfonylation synthesis and purification.**
-
Preparation: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq.) and anhydrous pyridine (1.5 eq.) in anhydrous dichloromethane (DCM). The volume of DCM should be sufficient to create a stirrable solution (approx. 0.1-0.2 M concentration of the amine).
-
Causality Note: An inert atmosphere is crucial as this compound is moisture-sensitive and will hydrolyze.[7] Pyridine acts as both a base to neutralize the generated HCl and as a nucleophilic catalyst. An excess of the base ensures the reaction goes to completion.[3] Anhydrous solvent is necessary to prevent hydrolysis of the sulfonyl chloride.[8]
-
-
Cooling: Cool the solution to 0 °C using an ice-water bath with continuous stirring.
-
Causality Note: The reaction is exothermic. Initial cooling is essential to control the reaction rate, prevent side reactions, and ensure selective N-sulfonylation.[9]
-
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 20-30 minutes using an addition funnel.
-
Causality Note: Slow, dropwise addition is critical to maintain temperature control and prevent a rapid, uncontrolled exotherm. A slight excess of the sulfonyl chloride ensures complete consumption of the potentially more valuable amine substrate.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 4-12 hours.
-
Causality Note: While initial control is important, allowing the reaction to proceed at room temperature ensures a reasonable reaction rate for most primary and secondary amines. Less reactive or sterically hindered amines may require longer reaction times or gentle heating.
-
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable eluent system is typically a mixture of hexanes and ethyl acetate. The reaction is complete when the starting amine spot is no longer visible.
Work-up and Purification
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing 1M HCl solution. The volume of the acidic solution should be roughly equal to the volume of the reaction mixture. Shake the funnel, venting frequently.
-
Causality Note: The acidic wash removes excess pyridine and any remaining unreacted amine by converting them into their water-soluble hydrochloride salts.
-
-
Extraction and Washing: Separate the organic (DCM) layer. Wash the organic layer sequentially with:
-
1M HCl (1 x volume)
-
Saturated NaHCO₃ solution (1 x volume) to neutralize any remaining acid.
-
Brine (1 x volume) to remove the bulk of the dissolved water.
-
Causality Note: These sequential washes are a self-validating system to ensure the removal of both basic and acidic impurities, leading to a cleaner crude product.[8]
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude sulfonamide.
-
Purification: The crude product can be purified by either flash column chromatography on silica gel or recrystallization.[10][11]
-
Chromatography: A gradient elution system, typically starting with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the polarity, is effective for separating the sulfonamide product from non-polar impurities.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can provide highly pure material.[11]
-
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[12]
Safety and Hazard Information
This compound is a hazardous chemical. [13]
-
Hazards: Harmful if swallowed.[5][14] Causes severe skin burns and eye damage.[5][13][14][15] May cause respiratory irritation.[5][13] It is also a lachrymator (causes tearing).[16] Reacts with water, releasing HCl gas.
-
Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile).[15][16]
-
Handling: Avoid inhalation of dust or vapors.[17] Avoid contact with skin and eyes.[17][18] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[15][16][17]
-
Disposal: Dispose of chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | 1. Inactive amine (e.g., sterically hindered or electron-deficient). 2. Hydrolyzed sulfonyl chloride. 3. Insufficient base. | 1. Increase reaction time, gently heat the reaction (e.g., to 40 °C), or use a stronger, non-nucleophilic base. 2. Use a fresh bottle of the reagent and ensure anhydrous conditions. 3. Ensure at least 1.2-1.5 equivalents of base are used. |
| Multiple Products | 1. Reaction temperature was too high. 2. Di-sulfonylation of a primary amine (less common). | 1. Maintain the reaction temperature at 0 °C during the addition phase. 2. Use a 1:1 stoichiometry of amine to sulfonyl chloride. |
| Difficult Work-up | Emulsion formation during extraction. | Add more brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| Low Yield | Product loss during purification or incomplete reaction. | Re-evaluate the reaction time by monitoring closely with TLC. Optimize the chromatography or recrystallization conditions to minimize loss of product.[9] |
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. books.rsc.org [books.rsc.org]
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- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. fishersci.com [fishersci.com]
- 17. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 18. chembk.com [chembk.com]
Application Notes & Protocols: The Role of 4-Chloro-2-methylbenzenesulfonyl Chloride in Modern Heterocyclic Synthesis
Introduction: Unveiling the Potential of a Versatile Reagent
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Chloro-2-methylbenzenesulfonyl chloride stands out as a highly valuable reagent, particularly in the synthesis of heterocyclic compounds, which form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials. Its utility stems from the highly reactive sulfonyl chloride moiety, which serves as a robust anchor for constructing sulfonamide intermediates. These intermediates are not merely stable products but are pivotal precursors poised for subsequent intramolecular transformations into diverse heterocyclic systems.
The specific substitution pattern—a chloro group para to the sulfonyl chloride and a methyl group in the ortho position—is not incidental. The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the sulfur center, facilitating rapid reaction with nucleophiles. Concurrently, the ortho-methyl group can impart specific conformational biases in the resulting sulfonamide, which can be exploited to control the stereochemistry or regiochemistry of subsequent cyclization reactions. This guide provides an in-depth exploration of the strategic application of this compound, complete with mechanistic insights and detailed, field-proven protocols for researchers in synthetic and medicinal chemistry.
| Property | Value |
| CAS Number | 56157-92-7[1][2][3] |
| Molecular Formula | C₇H₆Cl₂O₂S[1][2][4] |
| Molecular Weight | 225.09 g/mol [1][2] |
| Appearance | Colorless to yellowish crystal[4] |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, ether, ethyl acetate); insoluble in water[4] |
| Table 1: Physicochemical Properties of this compound. |
The Sulfonamide Intermediate: A Gateway to Heterocyclic Scaffolds
The primary and most fundamental reaction of this compound is its coupling with primary or secondary amines to form N-substituted sulfonamides.[5] This reaction is typically performed in the presence of a base (e.g., pyridine, triethylamine, or an inorganic base like sodium carbonate) to neutralize the hydrochloric acid byproduct.[6] The resulting sulfonamide linkage is exceptionally stable, a feature that has made it a privileged scaffold in medicinal chemistry. However, its true synthetic power lies in its ability to act as a versatile linchpin for intramolecular cyclization.
Causality Behind the Reaction:
The reaction proceeds via a nucleophilic attack of the amine's lone pair on the highly electrophilic sulfur atom of the sulfonyl chloride. The presence of two oxygen atoms and a chlorine atom, all of which are strongly electron-withdrawing, polarizes the S-Cl bond and renders the sulfur atom susceptible to attack. The subsequent departure of the chloride ion, a good leaving group, drives the reaction to completion.
Caption: General reaction for the formation of a sulfonamide.
Key Applications in Heterocyclic Synthesis
Once formed, the sulfonamide intermediate can be guided down several synthetic pathways to generate complex heterocyclic structures. The specific strategy depends on the nature of the 'R' group attached to the sulfonamide nitrogen and the desired heterocyclic target.
Application A: Intramolecular Cyclization to Fused Sultams
A prominent application is the synthesis of benzo-fused sultams, such as 1,2-benzisothiazole 1,1-dioxides.[7] This is achieved by designing the amine precursor to contain a reactive group positioned for intramolecular cyclization. For instance, a sulfonamide derived from an ortho-alkynyl aniline can undergo an acid-mediated cyclization.[8] The N-H proton of the sulfonamide is acidic and can be removed under basic conditions, or the molecule can be activated under acidic conditions to facilitate the ring-closing reaction.
Mechanistic Rationale: In an acid-mediated reaction, the alkyne is protonated to form a vinyl cation intermediate. This highly electrophilic species is then trapped intramolecularly by the nucleophilic sulfonamide oxygen or nitrogen, followed by rearrangement to yield the stable, fused heterocyclic system. The steric influence of the ortho-methyl group on the sulfonylaryl moiety can help to pre-organize the molecule into a conformation favorable for cyclization.
Caption: Simplified mechanism for acid-catalyzed sultam synthesis.
Application B: Directed Ortho-Metalation (DoM) and Redox Cyclization
The sulfonamide group is a powerful directed metalation group (DMG). In the presence of a strong base like n-butyllithium, a proton ortho to the sulfonamide group on the N-aryl ring can be selectively removed. The resulting aryllithium intermediate can then be trapped with an electrophile. A sophisticated application of this is redox cyclization, where nitrous oxide (N₂O) is used as a nitrogen donor to trap the lithium intermediate, leading to the direct synthesis of heterocycles like thiatriazine derivatives.[9] This method provides an elegant and efficient route to nitrogen-rich heterocycles.[9]
Experimental Protocols
The following protocols are provided as a robust starting point for the synthesis of heterocyclic compounds using this compound.
Trustworthiness Note: All protocols should be conducted in a well-ventilated fume hood. Reagents should be handled with appropriate personal protective equipment (PPE). Reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), to ensure completion before proceeding with the work-up.
Caption: A typical workflow for synthesis and purification.
Protocol 1: Synthesis of N-(4-chlorophenyl)-4-chloro-2-methylbenzenesulfonamide
This protocol details a standard procedure for the synthesis of a diaryl sulfonamide, a common precursor in drug discovery.[10]
Materials:
-
This compound (1.0 eq)
-
4-Chloroaniline (1.0 eq)
-
Pyridine (as solvent and base) or an alternative base like Na₂CO₃ in a solvent like water or DCM.[11]
-
Deionized water
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chloroaniline (1.0 eq) in a minimal amount of pyridine.
-
Reagent Addition: To this solution, add this compound (1.0 eq) portion-wise. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to boiling for approximately 10-15 minutes.[10]
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water (approx. 10 volumes). A solid precipitate should form.
-
Isolation: Filter the solid product under suction using a Büchner funnel and wash it thoroughly with cold water to remove pyridine hydrochloride and any unreacted starting materials.
-
Purification: Recrystallize the crude solid from dilute ethanol to obtain the pure N-(4-chlorophenyl)-4-chloro-2-methylbenzenesulfonamide as a crystalline solid.[10]
-
Characterization: Dry the product under vacuum and characterize by determining its melting point and recording its IR and NMR spectra.
Protocol 2: Synthesis of a Fused Sultam via Intramolecular Cyclization
This protocol is a representative example of how a sulfonamide intermediate, prepared similarly to Protocol 1 but using 2-ethynylaniline, can be cyclized.
Materials:
-
N-(2-ethynylphenyl)-4-chloro-2-methylbenzenesulfonamide (1.0 eq)
-
Triflic acid (TfOH) or another strong protic acid (catalytic amount)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve the sulfonamide starting material (1.0 eq) in anhydrous dichloromethane in a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Add triflic acid (e.g., 5 mol%) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction by carefully adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure fused sultam product.
-
Characterization: Characterize the final product by NMR spectroscopy and mass spectrometry.
Data Summary
The utility of sulfonamide intermediates extends to a wide variety of heterocyclic systems. The choice of cyclization strategy and reaction conditions dictates the final product.
| Starting Sulfonamide Type | Key Reagents/Conditions | Resulting Heterocycle | Reference Application |
| N-(ortho-alkynylaryl)sulfonamide | Protic or Lewis Acid (e.g., TfOH, AuCl₃) | Benzo-fused Sultam | Acid-mediated cyclization[8] |
| N-(aryl)sulfonamide | n-BuLi, then N₂O | Thiatriazine dioxide | Directed ortho-metalation & redox cyclization[9] |
| N-(homoallylic)sulfonamide | Triflic Acid (TfOH) | Pyrrolidine | Cationic cascade termination[12] |
| N-(aryl)sulfonamide | PPh₃, DIAD (Mitsunobu) | Benzisothiazoline | Intramolecular dehydrative cyclization |
| Table 2: Representative examples of heterocycles synthesized from sulfonamide precursors. |
Conclusion and Future Outlook
This compound is more than a simple sulfonating agent; it is an enabling tool for the strategic synthesis of complex heterocyclic molecules. By serving as a precursor to stable yet reactive sulfonamide intermediates, it opens pathways to diverse scaffolds like sultams and thiatriazines through elegant intramolecular cyclization strategies. The specific substitution on the aromatic ring provides chemists with a lever to fine-tune reactivity and influence reaction outcomes. As the demand for novel, structurally complex small molecules continues to grow in drug discovery and materials science, the creative application of versatile reagents like this compound will remain a cornerstone of synthetic innovation.
References
- 1. 4-Chloro-2-methylbenzene-1-sulfonyl chloride | C7H6Cl2O2S | CID 41748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. CAS#:56157-92-7 | this compound | Chemsrc [chemsrc.com]
- 4. chembk.com [chembk.com]
- 5. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. 1,2-Benzisothiazole 1,1-dioxides. Synthesis of 3-alkyl-(or aryl-)1,2-benzisothiazole 1,1-dioxides and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Acid-Mediated Intramolecular Cyclizations of (N-Aryl)-acetylenic Sulfonamides: Synthesis of Fused and Spirocyclic Sultams. | Semantic Scholar [semanticscholar.org]
- 9. Redox Cyclization of Amides and Sulfonamides with Nitrous Oxide for Direct Synthesis of Heterocycles [organic-chemistry.org]
- 10. 4-Chloro-N-(4-chlorophenyl)-2-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
solvent effects on the reaction of 4-Chloro-2-methylbenzenesulfonyl chloride
Application Note & Protocol
Topic: Solvent Effects on the Reaction of 4-Chloro-2-methylbenzenesulfonyl chloride
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a pivotal intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents where it serves as a precursor to a wide array of sulfonamides. The reactivity of this sulfonyl chloride, and consequently the efficiency, selectivity, and impurity profile of its reactions, is profoundly influenced by the choice of solvent. This document provides a comprehensive guide to understanding, predicting, and experimentally quantifying the solvent effects on the reactions of this compound. We delve into the mechanistic underpinnings of these effects, from solvolysis to nucleophilic substitution, and provide detailed, field-tested protocols for kinetic analysis. This guide is designed to empower researchers to make informed solvent selections, thereby optimizing reaction conditions, accelerating development timelines, and ensuring process robustness.
Theoretical Framework: The Role of the Solvent in Sulfonyl Chloride Chemistry
The sulfur atom in this compound is highly electrophilic, making it susceptible to attack by nucleophiles. The reactions typically proceed via a bimolecular nucleophilic substitution (SN2-like) mechanism, involving a single transition state where the nucleophile-sulfur bond is forming concurrently with the sulfur-chlorine bond breaking.[1][2][3] The solvent plays a critical role in this process by solvating the reactants and, more importantly, the transition state.
Key Solvent Properties and Their Impact
-
Polarity and Ionizing Power (YCl): Polar solvents can stabilize the charge separation in the transition state. In solvolysis reactions, where the solvent itself acts as the nucleophile, a solvent's ionizing power is a crucial parameter. Highly polar solvents facilitate the departure of the chloride leaving group.[4][5]
-
Nucleophilicity (NT): In bimolecular mechanisms, the nucleophilicity of the solvent (for solvolysis) or the reagent is paramount. Protic solvents (e.g., water, methanol) can participate directly in the reaction and can also solvate anions through hydrogen bonding, which can sometimes hinder the reactivity of anionic nucleophiles.[6][7] Aprotic polar solvents (e.g., DMSO, DMF, acetonitrile) are poor hydrogen bond donors and tend to enhance the reactivity of anionic nucleophiles by leaving them "bare" and more reactive.[8]
-
Dielectric Constant: This property reflects the solvent's ability to separate ions and influences the rate of reactions that involve a change in charge distribution from reactants to the transition state.[9]
The Grunwald-Winstein Equation: A Quantitative Tool
For solvolysis reactions, the extended Grunwald-Winstein equation provides a powerful linear free-energy relationship to correlate the specific reaction rate constant (k) with the solvent's properties.[2][4][5]
log(k/k0) = lNT + mYCl
Where:
-
k is the rate constant in a given solvent.
-
k0 is the rate constant in the reference solvent (80% ethanol/20% water).
-
NT is the solvent nucleophilicity parameter.
-
YCl is the solvent ionizing power parameter for a chloride leaving group.
-
l is the sensitivity of the substrate to solvent nucleophilicity.
-
m is the sensitivity of the substrate to solvent ionizing power.
A high l/m ratio (typically > 1.0) is indicative of an SN2 mechanism where bond formation is significant in the transition state.[1]
Reaction Mechanisms Visualized
The choice of solvent can dramatically influence the stability of the transition state and the solvation of the nucleophile, thereby altering the reaction kinetics.
Caption: Fig 2: Solvation of an anionic nucleophile.
Safety Precautions
This compound is a corrosive solid that is irritating to the eyes, skin, and respiratory system. [10]It reacts with water, sometimes rapidly, to produce hydrochloric acid. [11]All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [12][13]Consult the Safety Data Sheet (SDS) before use. [14]
Experimental Protocols
The following protocols provide robust methods for quantifying solvent effects on reaction rates.
Protocol 1: Kinetic Analysis of Solvolysis by Conductometry
This method is ideal for tracking reactions where the solvent acts as the nucleophile, leading to the production of ions (e.g., H⁺ and Cl⁻) that increase the conductivity of the solution. [3] Objective: To determine the first-order rate constant (k) for the solvolysis of this compound in various hydroxylic solvents.
Materials:
-
This compound
-
A selection of high-purity solvents (e.g., Methanol, Ethanol, Water, 80:20 Ethanol:Water, 50:50 Acetone:Water)
-
Conductivity meter with a probe
-
Thermostatted water bath or reaction block
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
Procedure:
-
System Equilibration: Equilibrate the chosen solvent in a jacketed reaction vessel to the desired temperature (e.g., 25.0 ± 0.1 °C) using the thermostatted bath.
-
Conductivity Baseline: Place the conductivity probe in the solvent and begin stirring. Allow the reading to stabilize to get a baseline conductivity (G₀).
-
Reaction Initiation: Prepare a concentrated stock solution of this compound in a small amount of a dry, inert solvent like acetonitrile. At time t=0, inject a small, precise volume of the stock solution into the stirring solvent to achieve the desired final concentration (e.g., 0.01 M).
-
Data Acquisition: Record the conductivity (Gₜ) as a function of time. Continue recording until the conductivity reading becomes stable, indicating the reaction is complete. This final reading is G∞.
-
Data Analysis: The first-order rate constant (k) is determined by plotting ln(G∞ - Gₜ) versus time (t). The slope of the resulting straight line is equal to -k.
Protocol 2: Kinetic Analysis of Amination by HPLC
This method is suited for tracking the reaction with a specific nucleophile (e.g., an amine) to form a sulfonamide, a common reaction in drug development.
Objective: To determine the second-order rate constant for the reaction of this compound with a model amine in various aprotic and protic solvents.
Materials:
-
This compound
-
Model amine (e.g., Benzylamine)
-
A selection of anhydrous solvents (e.g., Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF))
-
Inert internal standard (e.g., Naphthalene)
-
Quenching solution (e.g., dilute acid in acetonitrile)
-
HPLC system with a UV detector and a suitable C18 column
Experimental Workflow:
Caption: Fig 3: Workflow for HPLC-based kinetic study.
Procedure:
-
Solution Preparation: Prepare a solution of the amine and the internal standard in the chosen solvent. In a separate flask, prepare a solution of this compound in the same solvent at the same concentration.
-
Reaction Execution: Equilibrate both solutions to the desired temperature. At t=0, rapidly mix the two solutions.
-
Sampling and Quenching: At predetermined time intervals, withdraw a precise aliquot of the reaction mixture and immediately quench it in a vial containing the quenching solution. The quencher stops the reaction by protonating the amine or reacting with the sulfonyl chloride.
-
HPLC Analysis: Analyze each quenched sample by HPLC. The concentrations of the sulfonyl chloride and the sulfonamide product are determined by comparing their peak areas to that of the internal standard.
-
Data Analysis: For a second-order reaction with 1:1 stoichiometry, plot the reciprocal of the concentration of the sulfonyl chloride (1/[RSO₂Cl]) against time. The slope of the resulting line is the second-order rate constant (k₂).
Expected Data and Interpretation
The choice of solvent will yield significantly different reaction rates. The data below is illustrative but reflects typical experimental trends.
Table 1: Illustrative Solvolysis Rate Constants (ksolv) at 25°C
| Solvent | Dielectric Constant (ε) | Solvent Type | Relative ksolv | Mechanistic Insight |
| Water | 80.1 | Polar Protic | High | High ionizing power and nucleophilicity favor solvolysis. |
| Methanol | 32.7 | Polar Protic | Moderate | Good nucleophile, but lower ionizing power than water. |
| Ethanol | 24.5 | Polar Protic | Low-Moderate | Less polar and less nucleophilic than methanol. |
| Acetonitrile | 37.5 | Polar Aprotic | Very Low | Poorly nucleophilic, solvolysis is very slow. |
| Dichloromethane | 8.9 | Apolar Aprotic | Negligible | Non-polar and non-nucleophilic. |
Table 2: Illustrative Amination Rate Constants (kamination) with Benzylamine at 25°C
| Solvent | Dielectric Constant (ε) | Solvent Type | Relative kamination | Mechanistic Insight |
| DMSO | 46.7 | Polar Aprotic | Very High | Strongly solvates the transition state but not the amine nucleophile. |
| Acetonitrile | 37.5 | Polar Aprotic | High | Effective solvent; less polar than DMSO. |
| THF | 7.5 | Apolar Aprotic | Moderate | Lower polarity slows the reaction compared to polar aprotic solvents. [15] |
| Methanol | 32.7 | Polar Protic | Low | Hydrogen bonding solvates and deactivates the amine nucleophile. |
| Water | 80.1 | Polar Protic | Very Low | Strong H-bonding deactivates the amine; competing hydrolysis is significant. [16] |
Interpretation:
-
For solvolysis , rates generally increase with the solvent's ionizing power and nucleophilicity, consistent with the Grunwald-Winstein model. [4][5]* For amination , polar aprotic solvents typically give the fastest rates because they stabilize the polar transition state without deactivating the amine nucleophile through hydrogen bonding. [8][15]In contrast, protic solvents can significantly slow the reaction by forming a solvent shell around the nucleophile. [7]
Conclusion and Practical Recommendations
The solvent is not merely a medium for reaction but an active participant that governs the kinetics and outcome of reactions involving this compound. For synthetic applications aiming to form sulfonamides, polar aprotic solvents such as acetonitrile or DMF are often the superior choice, promoting rapid and clean conversion. Conversely, to minimize undesired hydrolysis, the use of anhydrous aprotic solvents is critical. The protocols detailed herein provide a systematic framework for quantifying these effects, enabling rational solvent selection for process optimization, impurity control, and the efficient development of new chemical entities.
References
-
Kevill, D.N., & D'Souza, M.J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health. [Link]
-
ResearchGate. (2013). How to study a solvent's effect on the rate of reaction?. ResearchGate. [Link]
-
Fernandez, I., et al. (2010). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health. [Link]
-
Arcoria, A., et al. (1978). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. ResearchGate. [Link]
-
D'Souza, M.J., & Kevill, D.N. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. [Link]
-
Gui, L., et al. (2024). On the design of optimal computer experiments to model solvent effects on reaction kinetics. Royal Society of Chemistry. [Link]
-
Anderson, B.G., et al. (2006). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
-
ChemBK. (2024). This compound. ChemBK. [Link]
-
LookChem. (n.d.). This compound Safety Data Sheets(SDS). LookChem. [Link]
-
OECD SIDS. (2003). 4-Methylbenzenesulfonyl chloride. OECD. [Link]
-
Oh, H.K., et al. (2018). Mechanistic Studies of the Solvolyses of 4-(Acetylamino)-1-Naphthalenesulfonyl Chloride. Journal of Chemistry. [Link]
-
Slakman, B.L., & West, R.H. (2020). Kinetic Solvent Effects in Organic Reactions. ChemRxiv. [Link]
-
Kevill, D.N., & D'Souza, M.J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. National Institutes of Health. [Link]
-
Richard, J.P., et al. (2011). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. National Institutes of Health. [Link]
-
El-Nadi, Y.A. (2017). Chemical Kinetics and Reaction Mechanisms in Solvent Extraction: New Trends and Applications. Semantic Scholar. [Link]
-
D'Souza, M.J., & Kevill, D.N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry. [Link]
-
Szele, I., et al. (2022). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. MDPI. [Link]
-
LibreTexts Chemistry. (2023). Nucleophilicity and Solvent Effects. LibreTexts. [Link]
-
The Organic Chemistry Tutor. (2020). 7.7-11 Part 7: The effect of solvent on nucleophile strength in SN2 reactions. YouTube. [Link]
-
American Chemical Society. (n.d.). Nucleophilic Cl- Reagents. American Chemical Society. [Link]
-
MedLife Mastery. (n.d.). Effects of Solvents on Nucleophilicity. MedLife Mastery. [Link]
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- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: A Strategic Guide to Base Selection for Sulfonylation Reactions with 4-Chloro-2-methylbenzenesulfonyl Chloride
Introduction: The Significance of the Sulfonyl Moiety and the Role of 4-Chloro-2-methylbenzenesulfonyl Chloride
The introduction of a sulfonyl group into a molecule is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Sulfonamides and sulfonate esters are key functional groups found in a wide array of biologically active compounds, including antibiotics, diuretics, and antiviral agents.[1] The sulfonylation reaction, therefore, is a critical transformation for medicinal chemists and process development scientists.
This compound stands as a versatile reagent in this context. Its chemical structure, featuring an electron-withdrawing chlorine atom and an electron-donating methyl group on the benzene ring, modulates the reactivity of the sulfonyl chloride group. This particular substitution pattern can influence reaction kinetics and the stability of the resulting sulfonamide or sulfonate ester products. Understanding the nuances of its reactivity is paramount for successful and reproducible synthetic outcomes.
This guide provides a comprehensive overview of the strategic considerations for selecting an appropriate base in sulfonylation reactions involving this compound with common nucleophiles such as primary amines and alcohols. We will delve into the mechanistic underpinnings of base selection, offer a comparative analysis of commonly employed bases, and provide detailed, field-proven protocols for the synthesis of a representative sulfonamide and sulfonate ester.
The Critical Role of the Base: More Than Just a Proton Scavenger
In sulfonylation reactions, the base plays a multifaceted role that extends beyond simply neutralizing the hydrochloric acid byproduct. The choice of base can significantly impact reaction rates, yields, and even the product distribution. The primary functions of the base in these transformations are:
-
Proton Abstraction: The most fundamental role is to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[2]
-
Nucleophile Activation: In the case of alcohols, the base can deprotonate the hydroxyl group, increasing its nucleophilicity and facilitating the attack on the electrophilic sulfur atom of the sulfonyl chloride.[3]
-
Catalysis: Certain bases, particularly nucleophilic amines like pyridine and 4-dimethylaminopyridine (DMAP), can act as catalysts by forming a highly reactive sulfonyl-pyridinium or sulfonyl-DMAP intermediate.[4][5] This intermediate is more susceptible to nucleophilic attack than the sulfonyl chloride itself.
The selection of an optimal base is therefore a critical parameter that must be carefully considered based on the nature of the substrate and the desired reaction outcome.
Mechanistic Considerations for Base Selection
The mechanism of sulfonylation differs slightly for amines and alcohols, which in turn influences the choice of base.
Sulfonylation of Amines: Primary and secondary amines are generally sufficiently nucleophilic to attack the sulfonyl chloride directly.[6] The primary role of the base is to scavenge the proton from the nitrogen atom in the intermediate and the liberated HCl. Non-nucleophilic, sterically hindered bases like triethylamine (TEA) or Hünig's base (DIPEA) are often preferred to avoid competition with the amine substrate as a nucleophile.[7]
Sulfonylation of Alcohols: Alcohols are less nucleophilic than amines. Consequently, the reaction often requires activation of either the alcohol or the sulfonyl chloride.[8]
-
Non-Catalytic Pathway: A common approach involves using a tertiary amine base like triethylamine to deprotonate the alcohol, thereby increasing its nucleophilicity for a direct SN2-type attack on the sulfonyl chloride.[5]
-
Catalytic Pathway: Nucleophilic catalysts like pyridine or DMAP can react with the sulfonyl chloride to form a highly electrophilic intermediate.[4][5] This intermediate is then readily attacked by the alcohol. DMAP is a particularly effective catalyst, especially for sterically hindered or less reactive alcohols, due to the formation of a more stable and reactive sulfonyl-DMAP intermediate.[4][9]
The following diagram illustrates the generalized catalytic cycle for DMAP-assisted sulfonylation of an alcohol.
References
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. Triethylamine - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. alphachem.biz [alphachem.biz]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Synthesis of Biologically Active Compounds Using 4-Chloro-2-methylbenzenesulfonyl Chloride
Abstract
4-Chloro-2-methylbenzenesulfonyl chloride is a pivotal reagent in medicinal chemistry, serving as a versatile scaffold for the construction of a multitude of biologically active molecules. Its distinct substitution pattern and the high reactivity of the sulfonyl chloride moiety allow for the efficient synthesis of sulfonamides, a pharmacophore renowned for its broad therapeutic applications. This guide provides an in-depth exploration of the reagent's properties, detailed protocols for synthesizing key intermediates and final compounds, and the scientific rationale underpinning these methodologies. The focus is on practical application for researchers in drug discovery and development, emphasizing safety, efficiency, and reproducibility.
Introduction: The Chemical Utility of this compound
This compound is an aromatic sulfonyl halide characterized by a toluene backbone substituted with a chlorine atom at the 4-position and the sulfonyl chloride functional group at the 1-position. This specific arrangement of functional groups imparts a unique reactivity profile that is highly valued in organic synthesis.
The core of its utility lies in the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This group is an excellent leaving group, making the sulfur atom highly susceptible to nucleophilic attack by primary and secondary amines. This reaction, typically conducted under basic conditions, forges a stable sulfonamide bond (-SO₂-NHR), which is a cornerstone of many pharmaceutical compounds.[1][2] The sulfonamide functional group is a key feature in drugs exhibiting antibacterial, anticancer, and anti-inflammatory activities.[3][4]
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₇H₆Cl₂O₂S | [5] |
| Molecular Weight | 225.09 g/mol | [5] |
| Appearance | Solid | [6] |
| IUPAC Name | This compound | [5] |
| CAS Number | 56157-92-7 | [5][6] |
Safety and Handling: this compound is a hazardous substance that requires careful handling in a well-ventilated fume hood. It is harmful if swallowed and causes severe skin burns and eye damage.[5][6] It may also cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[7][8] The compound is moisture-sensitive and should be stored in a tightly closed container under an inert atmosphere.
Core Synthetic Application: Formation of Bioactive Sulfonamides
The primary application of this compound is the synthesis of N-substituted sulfonamides. The reaction proceeds via a nucleophilic acyl substitution mechanism where an amine acts as the nucleophile.
General Reaction Mechanism
The reaction is typically facilitated by a base (e.g., pyridine, triethylamine, or an aqueous base like NaOH) which serves two purposes: it can deprotonate the amine to increase its nucleophilicity, and it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.[2][9]
Caption: General workflow for sulfonamide synthesis.
Protocol: General Synthesis of N-Aryl-4-chloro-2-methylbenzenesulfonamides
This protocol provides a robust method for coupling primary aromatic amines with this compound.
Materials:
-
This compound (1.0 eq)
-
Substituted primary amine (1.05 eq)
-
Pyridine or Triethylamine (2.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.05 eq) in the chosen solvent (e.g., DCM).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add the base (e.g., triethylamine, 2.0 eq).
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of the same solvent and add it dropwise to the cooled amine solution over 15-20 minutes. A precipitate (the hydrochloride salt of the base) may form.[10]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.[11]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Application in Anticancer Drug Synthesis: The Pazopanib Intermediate
Pazopanib is a potent tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[12] A key building block in many synthetic routes to Pazopanib is 5-amino-2-methylbenzenesulfonamide .[13][14] While various routes exist for this intermediate, its synthesis can be envisioned starting from a related sulfonyl chloride. The synthesis of sulfonamides from sulfonyl chlorides is a fundamental transformation in the production of such critical intermediates.[15]
The general sulfonamide synthesis protocol (Section 2.2) can be adapted for the amination of a sulfonyl chloride to produce the unsubstituted sulfonamide, which is a key structural motif in the Pazopanib intermediate.
Sources
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- 3. eurekaselect.com [eurekaselect.com]
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- 5. 4-Chloro-2-methylbenzene-1-sulfonyl chloride | C7H6Cl2O2S | CID 41748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
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- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Chloro-2-methylbenzenesulfonyl Chloride Derivatives
Welcome to the technical support center for the purification of 4-chloro-2-methylbenzenesulfonyl chloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining these critical intermediates in high purity. As reactive compounds, sulfonyl chlorides demand careful handling and optimized purification strategies to prevent degradation and ensure the success of subsequent synthetic steps.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound derivative so unstable during purification?
A: The instability of sulfonyl chlorides, including your derivative, is inherent to their chemical nature. The sulfur atom is highly electrophilic, making it susceptible to nucleophilic attack. The primary pathway for degradation is hydrolysis, where water reacts with the sulfonyl chloride to form the corresponding and often highly polar sulfonic acid.[1][2] This reaction can be catalyzed by both acid and base. The electronic properties of the substituents on the aromatic ring—in this case, an electron-donating methyl group and an electron-withdrawing chloro group—modulate this reactivity.[3] Furthermore, elevated temperatures can promote decomposition or side reactions.[4] Therefore, all purification steps must be conducted under strictly anhydrous conditions and with minimal heat.
Q2: What are the most common impurities I should expect after synthesizing a this compound derivative?
A: The impurity profile can vary, but typically includes:
-
Starting Material: Unreacted substituted toluene.
-
Hydrolysis Product: The corresponding 4-chloro-2-methylbenzenesulfonic acid, formed by reaction with trace moisture during the reaction or workup.[5] This is often the most common and problematic impurity.
-
Diaryl Sulfone: Formed as a byproduct during the chlorosulfonation reaction, especially if there is an insufficient excess of the chlorosulfonating agent.[2][6]
-
Isomeric Products: Depending on the directing effects of other substituents on your derivative, you may have isomeric sulfonyl chlorides.
-
Residual Solvents: Solvents used in the synthesis or workup.
Q3: Can I use reverse-phase HPLC for purification?
A: While reverse-phase high-performance liquid chromatography (RP-HPLC) is an excellent analytical tool for assessing purity, it is generally not recommended for the preparative purification of sulfonyl chlorides. The aqueous mobile phases used in RP-HPLC will rapidly hydrolyze the sulfonyl chloride on the column, leading to complete loss of the desired product.[5] For analytical purposes, a rapid method with a derivatization step or a non-aqueous mobile phase is required.[7][8] Normal-phase chromatography is the preferred method for preparative separation.
Q4: My purified product looks clean by ¹H NMR, but my subsequent reaction still fails. What could be wrong?
A: While ¹H NMR is a powerful tool, it may not differentiate between the desired sulfonyl chloride and its hydrolysis product, the sulfonic acid, especially if the acid peak is broad or exchanges with trace water in the NMR solvent.[9] The presence of even small amounts of sulfonic acid can interfere with subsequent reactions, particularly those involving bases, by neutralizing the base and altering reaction conditions. To confirm purity, it is best to use a combination of analytical techniques. Measuring the melting point can be a simple and effective check, as impurities typically depress and broaden the melting range.[9] Additionally, techniques like GC-MS (for thermally stable derivatives) or elemental analysis can provide a more complete picture of purity.[7]
Troubleshooting Guide: Common Purification Problems
This section addresses specific experimental observations and provides a logical workflow for diagnosing and solving the issue.
Problem 1: The crude product is an oil that refuses to crystallize.
This is a common issue indicating the presence of significant impurities that are disrupting the crystal lattice formation.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for an oily product.
In-Depth Explanation: The sulfonic acid impurity is highly polar and hygroscopic, often forming a viscous gum that prevents crystallization. A rapid wash with ice-cold brine can remove a significant portion of this impurity. Causality: The high salt concentration in brine reduces the solubility of organic compounds in the aqueous layer and helps to break up emulsions, but the key is speed and low temperature to minimize hydrolysis of your product during this step.[2] If this fails, flash column chromatography is the definitive method to separate the less polar sulfonyl chloride from the highly polar sulfonic acid.
Problem 2: Low yield after flash column chromatography.
A: Low recovery from a silica gel column often points to product degradation on the stationary phase.
Potential Causes & Solutions:
-
Cause: Hydrolysis on Silica Gel. Standard silica gel is acidic (pKa ~4.5) and contains surface-bound water, which can hydrolyze the sulfonyl chloride.
-
Solution: Use deactivated silica gel. This can be prepared by making a slurry of silica gel in your starting eluent containing 1-2% triethylamine or pyridine. The base neutralizes the acidic sites. Alternatively, run the column quickly ("flash") and never let it stand for extended periods.
-
-
Cause: Irreversible Adsorption. Highly functionalized derivatives may bind strongly to the silica.
-
Solution: Switch to a less acidic stationary phase like Florisil® or alumina (basic or neutral). Always perform a preliminary TLC analysis on different stationary phases to guide your choice.
-
Problem 3: The product co-elutes with an impurity during column chromatography.
A: This indicates that the polarity of your product and the impurity are too similar for effective separation with the chosen solvent system.
-
Solution 1: Optimize the Solvent System. Instead of a standard hexane/ethyl acetate system, try a different solvent combination that offers alternative selectivity. For example, using dichloromethane/hexanes or toluene/hexanes can alter the pi-pi interactions between the analytes and the mobile phase, potentially resolving the compounds.
-
Solution 2: Derivatization. If the impurity is the corresponding sulfonic acid and it is only partially separated, you can intentionally hydrolyze a small portion of the crude mixture. This will convert any remaining sulfonyl chloride in that sample to the highly polar sulfonic acid, which will then stick to the baseline on a TLC plate, confirming the identity of the impurity spot.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is the most effective method for purifying solid derivatives, provided a suitable solvent system can be found.
Recrystallization Workflow Diagram
Caption: Step-by-step recrystallization workflow.
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. For this compound derivatives, which are moderately polar, consider solvents like hexanes, cyclohexane, carbon tetrachloride, or a mixed solvent system like chloroform/hexane.[9] All solvents must be anhydrous.
-
Dissolution: Place the crude solid in an oven-dried flask. Add the minimum amount of boiling solvent incrementally until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities (like dust or sulfone byproducts) are present, perform a rapid gravity filtration of the hot solution through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Covering the flask with a watch glass and wrapping it in glass wool will promote the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of ice-cold, fresh solvent to remove any adhering impure mother liquor.
-
Drying: Dry the crystals thoroughly under high vacuum to remove all traces of solvent. A vacuum desiccator containing a drying agent is ideal.
-
Purity Confirmation: Check the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.
Table 1: Common Solvents for Recrystallization of Sulfonyl Chlorides
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Hexanes | 69 | Non-polar | Good for less polar derivatives. Use anhydrous grade. |
| Cyclohexane | 81 | Non-polar | Similar to hexanes, slightly higher boiling point. |
| Carbon Tetrachloride | 77 | Non-polar | Effective but use with caution due to toxicity. |
| Toluene | 111 | Non-polar | Good for derivatives that require higher temperatures to dissolve. |
| Chloroform/Hexane | Variable | Tunable | A powerful mixed solvent system. Adjust ratio to find the ideal solubility profile. |
Protocol 2: Purity Assessment by GC-MS
This protocol is suitable for derivatives that are volatile and thermally stable. It involves converting the sulfonyl chloride to a more stable sulfonamide derivative prior to analysis.[7]
Step-by-Step Methodology:
-
Sample Preparation (Derivatization):
-
Accurately weigh ~5 mg of your purified sulfonyl chloride into a vial.
-
Dissolve it in 1 mL of a dry, aprotic solvent (e.g., dichloromethane).[10]
-
Add a solution of a simple secondary amine (e.g., 1.1 equivalents of diethylamine) and a non-nucleophilic base (e.g., 1.2 equivalents of triethylamine).
-
Allow the reaction to proceed for 30 minutes at room temperature. The sulfonyl chloride is now a stable sulfonamide.
-
-
Instrument Setup (Typical Parameters):
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm ID).[7]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
MS Detector: Scan from m/z 50 to 400.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main sulfonamide product by the total area of all peaks.
-
Identify impurity peaks by their mass spectra (e.g., looking for the mass of the diaryl sulfone or unreacted starting materials).
-
Table 2: Comparison of Purity Assessment Techniques
| Technique | Principle | Pros | Cons | Best For |
| GC-MS [7] | Separation by volatility, detection by mass | High sensitivity and resolution; provides structural information on impurities. | Requires volatile & thermally stable compounds; derivatization often needed. | Quantifying volatile impurities and confirming identity. |
| HPLC [11] | Separation by polarity | Versatile for non-volatile or thermally labile compounds. | Risk of on-column hydrolysis with aqueous phases; requires chromophore. | Purity analysis of non-volatile or sensitive derivatives. |
| ¹H NMR [9] | Nuclear spin in a magnetic field | Rapid; provides clear structural information; good for identifying major components. | Can be insensitive to minor impurities; may not distinguish acid from chloride. | Quick purity check and structural confirmation. |
| Titrimetry [7] | Reaction with a nucleophile and back-titration | Cost-effective, accurate for total sulfonyl chloride content. | Not specific; will not distinguish between different sulfonyl chlorides. | Determining the overall molarity of the active sulfonyl chloride group. |
Safety and Handling
CAUTION: this compound and its derivatives are corrosive and moisture-sensitive compounds.[10][12]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile is often insufficient; butyl or neoprene gloves are recommended).[13]
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors.[14] Keep containers tightly closed and, if possible, store under an inert atmosphere (e.g., nitrogen or argon).[15]
-
Reactivity: These compounds react violently with water, producing corrosive HCl gas.[1] They are incompatible with strong bases, alcohols, and amines.[13]
-
Spills: In case of a spill, do not use water. Absorb the material with a dry, inert absorbent like sand or vermiculite, and place it in a sealed container for disposal.
By following these guidelines and troubleshooting steps, you can significantly improve the purity and yield of your this compound derivatives, ensuring the integrity of your downstream applications.
References
-
ChemBK. (2024). This compound. Available at: [Link]
-
Shevchuk, O. I., et al. (2021). Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides). ResearchGate. Available at: [Link]
-
Shevchuk, O. I., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Cambridge Open Engage. Available at: [Link]
-
Shevchuk, O. I., et al. (2021). (PDF) Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available at: [Link]
-
Wikipedia. Sulfonyl halide. Available at: [Link]
-
Wang, L., et al. (2018). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules. 23(12):3236. Available at: [Link]
-
SD Fine-Chem. SULPHURYL CHLORIDE MSDS. Available at: [Link]
-
Vrielynck, L., et al. (2019). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Beilstein Journal of Organic Chemistry. 15:2636-2646. Available at: [Link]
-
OECD SIDS. (2004). 4-Methylbenzenesulfonyl chloride. UNEP Publications. Available at: [Link]
-
Nacsa, E. D. & Lambert, T. H. Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Available at: [Link]
-
Clarke, H. T., et al. Benzenesulfonyl chloride. Organic Syntheses. Coll. Vol. 1, p.85 (1941); Vol. 1, p.19 (1921). Available at: [Link]
-
PubChem. 4-Chlorobenzenesulfonyl chloride. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2019). How to test the purity of p-toluenesulfonyl chloride (TsCl). Available at: [Link]
-
International Labour Organization. ICSC 0198 - SULPHURYL CHLORIDE. Available at: [Link]
-
New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Available at: [Link]
-
Johnson, T. B., & Sprague, J. M. (1936). The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. II. Journal of the American Chemical Society, 58(8), 1348–1352. Available at: [Link]
-
SIELC Technologies. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. Available at: [Link]
- Google Patents. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
-
ResearchGate. (2022). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. Available at: [Link]
-
Solubility of Things. 4-Chloro-2-nitrobenzenesulfonyl chloride. Available at: [Link]
- Google Patents. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride.
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Available at: [Link]
-
PubChem. 4-Chloro-2-methylbenzene-1-sulfonyl chloride. National Center for Biotechnology Information. Available at: [Link]
-
G. A. G. G., & J. F. K. (1978). Sulfonyl esters. 2. CS cleavage in some substitution reactions of nitrobenzenesulfonates. The Journal of Organic Chemistry, 43(15), 2977–2980. Available at: [Link]
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Vliet, E. B. methanesulfonyl chloride. Organic Syntheses. Coll. Vol. 2, p.386 (1943); Vol. 11, p.58 (1931). Available at: [Link]
-
Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]
-
ResearchGate. (2014). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Available at: [Link]
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common side reactions of 4-Chloro-2-methylbenzenesulfonyl chloride and how to avoid them
Welcome to the technical support center for 4-Chloro-2-methylbenzenesulfonyl chloride (CMSC). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its use in synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reactions, minimize side products, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low or no yield in my sulfonylation reaction?
The primary culprit is almost always the degradation of the this compound via hydrolysis.[1] Sulfonyl chlorides are highly susceptible to moisture, reacting with water to form the corresponding 4-chloro-2-methylbenzenesulfonic acid.[2] This sulfonic acid is unreactive towards amines or alcohols under standard sulfonylation conditions, thus halting your reaction pathway and leading to low yields of the desired sulfonamide or sulfonate ester.[1] Ensuring rigorously anhydrous conditions is paramount for success.
Q2: I'm reacting a primary amine and see two product spots on my TLC. The major spot is my desired sulfonamide, but what is the less polar spot?
This is a classic case of bis-sulfonylation. Primary amines have two N-H protons, and after the initial formation of the monosulfonamide, the remaining N-H proton is acidic enough to be deprotonated by the base in your reaction. This creates a sulfonamide anion that can react with a second molecule of the sulfonyl chloride. This side reaction is more prevalent when using an excess of the sulfonyl chloride or a particularly strong, non-hindered base.
Q3: My reaction with a secondary alcohol is sluggish and I'm seeing an unexpected, very non-polar byproduct. What is likely happening?
You are likely observing a competing elimination (E2) reaction, which forms an alkene. This is particularly common with sterically hindered secondary or tertiary alcohols, especially at elevated temperatures. The base in your reaction can act not only as an acid scavenger but also as a reagent to abstract a proton from a beta-carbon, leading to the elimination of the newly formed sulfonate ester intermediate.
Q4: Can I use a standard tertiary amine base like triethylamine (TEA)? My reaction is yielding a complex, messy mixture.
While TEA is a common acid scavenger, tertiary amines can sometimes act as nucleophiles and react with highly reactive sulfonyl chlorides. This can lead to the formation of an unstable sulfonylammonium salt, which can then decompose or react further to generate complex mixtures. For sensitive substrates or when you observe such issues, switching to a more sterically hindered or a non-nucleophilic base is recommended.
Troubleshooting Guide: Side Reactions & Avoidance Strategies
This section provides a deeper dive into specific problems, their mechanistic origins, and detailed protocols for avoidance.
Problem 1: Low or No Product Formation
| Possible Cause | Explanation & Causality | Recommended Solution |
| Sulfonyl Chloride Hydrolysis | The sulfur atom in CMSC is highly electrophilic. Water acts as a nucleophile, attacking the sulfur and leading to the displacement of the chloride ion to form the inert 4-chloro-2-methylbenzenesulfonic acid.[1][3] | Implement rigorous anhydrous techniques. Use oven-dried glassware, freshly distilled anhydrous solvents, and run the reaction under an inert atmosphere (Nitrogen or Argon). Use a fresh bottle of CMSC or purify the existing stock if degradation is suspected.[1] |
| Low Nucleophilicity of Substrate | Electron-poor amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines and alcohols are poor nucleophiles and react slowly.[4] This allows side reactions, like hydrolysis, to become competitive. | Increase the reaction temperature or switch to a more polar aprotic solvent like DMF or DMSO to improve solubility and reaction rates.[1] Consider adding a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP). DMAP reacts with CMSC to form a highly reactive dimethylaminopyridinium intermediate, which then reacts more readily with the primary nucleophile. |
| Steric Hindrance | The ortho-methyl group on CMSC, combined with a sterically demanding nucleophile (e.g., a secondary amine with bulky substituents), can significantly slow the reaction rate due to spatial crowding around the reactive centers.[5] | Increase the reaction time and/or temperature. If the nucleophile is the hindered component, a less hindered sulfonylating agent may be required if conditions become too forcing. |
Problem 2: Formation of Common Byproducts
The competition between the intended nucleophile (amine/alcohol) and water is a primary failure mode. The diagram below illustrates this critical competition.
Caption: Desired Reaction vs. Hydrolysis Side Reaction.
► Protocol for Minimizing Hydrolysis:
-
Glassware: Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Solvents: Use freshly distilled anhydrous solvents or purchase high-quality anhydrous solvents and store them over molecular sieves. Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are preferred.[1]
-
Reagents: Use a fresh bottle of this compound. If it is a solid, briefly dry it under a high vacuum before use. Ensure your amine or alcohol is also dry.
-
Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas (Nitrogen or Argon). Add reagents via syringe through rubber septa.
This occurs when the initially formed sulfonamide is deprotonated and reacts again.
Caption: Bis-sulfonylation of a Primary Amine.
► How to Avoid:
-
Stoichiometry Control: The most effective method is to control the stoichiometry. Use the primary amine as the limiting reagent or use a slight excess (1.0 to 1.1 equivalents) of the amine relative to the sulfonyl chloride. Avoid adding a large excess of the sulfonylating agent.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the solution of the amine and base at a low temperature (e.g., 0 °C) to maintain low instantaneous concentrations of the electrophile.
While useful as acid scavengers, the choice of base is critical. For challenging reactions, a non-nucleophilic base is superior.
Table 1: Comparison of Common Bases for Sulfonylation
| Base | Type | Pros | Cons | When to Use |
| Pyridine | Nucleophilic | Good solvent, effective base.[6] | Can act as a nucleophilic catalyst or reactant. Can be difficult to remove. | Standard, straightforward reactions with unhindered primary/secondary amines.[6] |
| Triethylamine (TEA) | Nucleophilic | Inexpensive, strong base.[6] | Can react with sulfonyl chloride to form complexes. | General purpose, but monitor for side reactions. |
| 2,6-Lutidine | Non-nucleophilic | Sterically hindered, preventing it from acting as a nucleophile. | More expensive, less basic than TEA. | Reactions with sensitive substrates where nucleophilic catalysis by the base is a problem. |
| DBU | Non-nucleophilic | Very strong, non-nucleophilic base. | Can promote elimination side reactions with sensitive alcohols. | For deprotonating weakly acidic N-H bonds or with very unreactive amines. |
| Proton Sponge® | Non-nucleophilic | Very strong, highly hindered base. | Expensive. | For particularly difficult cases where a strong, non-nucleophilic base is essential. |
Troubleshooting Workflow
Use the following decision tree to diagnose and solve common issues in your sulfonylation reactions.
Sources
managing the hydrolysis of 4-Chloro-2-methylbenzenesulfonyl chloride during reactions
Welcome to the technical resource center for 4-Chloro-2-methylbenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for managing the inherent reactivity of this crucial synthetic intermediate. Our focus is on the prevention and control of hydrolysis, a common side reaction that can significantly impact reaction efficiency, yield, and purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its hydrolysis a concern?
This compound is a highly reactive organic compound used as an intermediate in the synthesis of pharmaceuticals (especially sulfonamides), dyes, and other specialty chemicals.[1][2] The sulfonyl chloride functional group (-SO₂Cl) is a potent electrophile, making it highly susceptible to nucleophilic attack by water. This reaction, known as hydrolysis, converts the sulfonyl chloride into the corresponding and often unreactive 4-chloro-2-methylbenzenesulfonic acid.[3] This is a primary concern because it consumes the starting material, reduces the yield of the desired product, and complicates purification by introducing an acidic byproduct.[4][5]
Q2: What is the primary mechanism of hydrolysis for this compound?
The hydrolysis of aromatic sulfonyl chlorides like this compound in neutral or acidic water proceeds through a bimolecular nucleophilic substitution (Sₙ2-type) mechanism.[6][7] A water molecule acts as the nucleophile, directly attacking the electrophilic sulfur atom. This is followed by the departure of the chloride leaving group and a proton to form the sulfonic acid and hydrochloric acid. Under alkaline conditions, the rate of hydrolysis increases due to the presence of the much stronger nucleophile, the hydroxide ion (OH⁻).[7][8]
Caption: Sₙ2-type hydrolysis of this compound.
Q3: How does temperature affect the rate of hydrolysis?
Like most chemical reactions, the rate of hydrolysis is highly dependent on temperature. An increase in temperature provides the necessary activation energy for the reaction, leading to a significantly faster rate of hydrolysis.[6] Therefore, conducting reactions at low temperatures (e.g., 0 °C to room temperature) is a critical strategy to minimize this unwanted side reaction. While the desired reaction (e.g., with an amine) also slows at lower temperatures, the hydrolysis reaction is often more sensitive to temperature changes, allowing for improved selectivity.[9]
Q4: Can I use an aqueous workup for reactions involving this sulfonyl chloride?
Yes, but it must be performed with extreme care. The compound will hydrolyze rapidly in the presence of water, especially if the mixture is neutral or basic.[4][10] If an aqueous workup is unavoidable, it should be executed quickly, at low temperatures (e.g., using ice-cold water), and preferably under acidic conditions, which can sometimes slow the rate of decomposition compared to neutral or basic pH. The organic layer should be separated as quickly as possible.[4]
Troubleshooting Guide: Low Yields & Impurities
This section addresses common problems encountered during syntheses using this compound, with a focus on hydrolysis as the root cause.
Caption: Troubleshooting workflow for reactions involving sulfonyl chlorides.[11]
Issue 1: My reaction yield is low, and I've isolated 4-chloro-2-methylbenzenesulfonic acid.
-
Primary Cause: This is the classic sign of significant hydrolysis. The water content in your reaction system is too high, leading to the consumption of your starting material.
-
Solutions & Scientific Rationale:
-
Implement Rigorous Anhydrous Techniques: The water content in the reaction must be minimized.[12] This involves flame-drying all glassware under vacuum or oven-drying at >120 °C for several hours and allowing it to cool in a desiccator. Use an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction.
-
Select an Appropriate Solvent: The choice of solvent is critical. Aprotic solvents are strongly recommended as they do not participate in the reaction and can be obtained in anhydrous grades. Protic solvents like alcohols can react with the sulfonyl chloride to form sulfonate esters and often contain higher levels of water.
-
| Solvent | Type | Suitability for Sulfonylation | Rationale |
| Dichloromethane (DCM) | Aprotic | Excellent | Inert, low boiling point for easy removal, and readily available in anhydrous form.[9] |
| Tetrahydrofuran (THF) | Aprotic | Good | Good solvent for many organics, but must be dry as it is hygroscopic. Check for peroxides.[9] |
| Toluene | Aprotic | Good | Suitable for reactions at various temperatures; can be dried effectively. |
| Acetonitrile (MeCN) | Aprotic | Moderate | Its polarity can sometimes increase water solubility and hydrolysis rates.[9] |
| Water / Alcohols | Protic | Poor | Directly react with the sulfonyl chloride and promote hydrolysis.[3] |
Issue 2: My TLC/LCMS analysis shows the complete consumption of starting material, but the desired product yield is still low.
-
Primary Cause: Hydrolysis may be occurring during the reaction workup rather than during the reaction itself. Sulfonyl chlorides are particularly unstable during aqueous extraction procedures.[4][5]
-
Solutions & Scientific Rationale:
-
Minimize Aqueous Contact Time: Perform the aqueous wash or extraction as rapidly as possible. Do not let the biphasic mixture stir for extended periods.[4]
-
Use Cold Solutions: Use ice-cold water or brine for the workup. This lowers the temperature of the interface between the organic and aqueous layers, slowing the rate of hydrolysis.
-
Consider a Non-Aqueous Workup: If possible, devise a workup that avoids water. For example, if a tertiary amine base (like triethylamine) is used, the resulting triethylammonium chloride salt can often be removed by filtration from the reaction mixture, followed by concentration of the filtrate.
-
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis while Minimizing Hydrolysis
This protocol outlines the best practices for reacting this compound with a primary or secondary amine.
-
Preparation (Anhydrous Setup):
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with dry nitrogen gas.
-
Fit the flask with a rubber septum. Maintain a positive pressure of nitrogen throughout the experiment (e.g., using a nitrogen-filled balloon).
-
-
Reagent Charging:
-
To the flask, add the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) or pyridine (1.2 equivalents).
-
Add anhydrous dichloromethane (DCM) via syringe to dissolve the reagents. Cool the flask to 0 °C in an ice-water bath.
-
-
Slow Addition of Sulfonyl Chloride:
-
In a separate, dry flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.
-
Using a syringe, add the sulfonyl chloride solution dropwise to the stirring amine solution over 30-60 minutes. A slow addition rate is crucial.[11]
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C and warm slowly to room temperature over 2-4 hours.
-
Monitor the reaction's progress by TLC or LCMS to confirm the consumption of the limiting reagent (typically the amine).
-
-
Workup & Purification:
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Quench the reaction by slowly adding ice-cold water.
-
Transfer the mixture to a separatory funnel and immediately separate the organic layer.
-
Wash the organic layer sequentially with cold 1 M HCl, cold saturated NaHCO₃ solution, and finally, cold brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Purify the product as necessary by recrystallization or column chromatography.
-
Protocol 2: Reaction Monitoring by Reverse-Phase HPLC
Monitoring the reaction allows for the detection of the starting material, product, and the sulfonic acid byproduct.
-
Sample Preparation:
-
Carefully withdraw a small aliquot (~5-10 µL) from the reaction mixture using a syringe.
-
Quench the aliquot immediately in a vial containing ~1 mL of a 50:50 acetonitrile/water mixture. This stops the reaction and ensures solubility for analysis.
-
-
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., Waters XBridge C18).[13]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Expected Elution Order: The highly polar sulfonic acid will elute first, followed by the sulfonamide product, and finally the non-polar sulfonyl chloride starting material.
-
References
- Vertex AI Search. (2024).
- Vertex AI Search. (2024).
- Vertex AI Search. (2024). The Synthesis of Functionalised Sulfonamides - UCL Discovery.
- Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
-
Canadian Journal of Chemistry. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. [Link]
-
Wikipedia. (2023). Sulfuryl chloride. [Link]
- Macmillan Group - Princeton University. (2023).
-
Canadian Science Publishing. (1970). Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water. [Link]
-
ResearchGate. (2000). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. [Link]
-
Journal of the Chemical Society B: Physical Organic. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. [Link]
-
ResearchGate. (1970). Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water. [Link]
- ResearchGate. (2018). Simple Spectrophotometry Method for the Determination of Sulfur Dioxide in an Alcohol-Thionyl Chloride Reaction.
-
OSTI.GOV. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. [Link]
-
Organic Syntheses. (1921). Benzenesulfonyl chloride. [Link]
- Quora. (2023).
-
NIH. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]
- OECD SIDS. (2004). 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9.
- Indian Journal of Chemistry. (1995).
-
ResearchGate. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]
-
ChemBK. (2024). This compound. [Link]
-
Wikipedia. (2023). Sulfonyl halide. [Link]
- ResearchGate. (1996).
-
ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]
- Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary?
- Google Patents. (2019). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
- Solubility of Things. (2024). 4-Chloro-2-nitrobenzenesulfonyl chloride.
- Google Patents. (2001). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
-
Organic Chemistry Portal. (2014). Sulfonyl chloride synthesis by chlorosulfonation. [Link]
-
Organic Chemistry Portal. (2020). Sulfonamide synthesis by S-N coupling. [Link]
- Reaction Chemistry & Engineering. (2020).
- Google Patents. (1984). GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
- ResearchGate. (2022).
- Reddit. (2016). Hydrolysis stable sulfonyl chlorides.
Sources
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Technical Support Center: Troubleshooting Failed Reactions with 4-Chloro-2-methylbenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Section 1: Frequently Asked Questions (FAQs)
Q1: My reaction with 4-Chloro-2-methylbenzenesulfonyl chloride is showing low to no yield. What are the primary causes?
Low or non-existent yields in reactions involving this compound can typically be traced back to a few critical factors:
-
Reagent Inactivity due to Hydrolysis: this compound is highly susceptible to hydrolysis by atmospheric moisture.[1] This reaction converts the starting material into the unreactive 4-chloro-2-methylbenzenesulfonic acid. It is crucial to use a fresh bottle of the reagent or one that has been stored under strictly anhydrous conditions. Similar sulfonyl chlorides, like 4-methylbenzenesulfonyl chloride, have been shown to hydrolyze rapidly in water.[2]
-
Poor Nucleophilicity of the Substrate: The reactivity of the nucleophile (e.g., an amine or alcohol) is a key factor. Sterically hindered or electron-deficient nucleophiles will react more slowly.[3] For instance, secondary and aromatic amines are generally less nucleophilic than primary aliphatic amines.[3]
-
Inadequate Base: In reactions with amines or alcohols, a base is necessary to neutralize the hydrochloric acid (HCl) byproduct.[4] If the base is too weak or used in insufficient quantities, the reaction medium will become acidic. This can protonate the nucleophile, rendering it unreactive.
-
Suboptimal Reaction Temperature: While some reactions require heat to proceed, excessive temperatures can lead to the decomposition of the sulfonyl chloride or promote unwanted side reactions.[1] Careful temperature control and reaction monitoring are essential.
Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely side reactions?
The formation of multiple products is a common issue. The primary side reactions include:
-
Reaction with Solvent: Protic or nucleophilic solvents can compete with your intended substrate. For example, if using an alcohol as a solvent, the corresponding sulfonate ester will be formed.
-
Formation of Diphenyl Sulfone Impurities: In some preparation methods of sulfonyl chlorides, diphenyl sulfones can form as a byproduct.[5]
-
Reaction at other functional groups: While the sulfonyl chloride is highly reactive, other functional groups on your starting materials could also react under the given conditions.
Q3: How can I confirm the quality of my this compound before starting my reaction?
It is good laboratory practice to verify the purity of your starting materials. For this compound, you can:
-
Check the Melting Point: The reported melting point is 54 °C.[1] A broad or depressed melting point can indicate the presence of impurities, likely the hydrolyzed sulfonic acid.
-
Run a quick ¹H NMR: The proton NMR spectrum should be clean and match the expected structure. The presence of broad peaks may suggest hydrolysis.
Q4: What are the best practices for handling and storing this compound?
Due to its moisture sensitivity, proper handling and storage are critical:
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably in a desiccator.
-
Handling: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon). Use oven-dried glassware and anhydrous solvents to minimize exposure to moisture.[3]
Section 2: Troubleshooting Workflow for Sulfonamide Synthesis
The reaction of this compound with a primary or secondary amine to form a sulfonamide is one of its most common applications in medicinal chemistry.[6][7] This workflow provides a systematic approach to troubleshooting failed or low-yielding sulfonamide syntheses.
Caption: Troubleshooting decision tree for sulfonamide synthesis.
Detailed Troubleshooting Steps:
Step 1: Verify Reagent Quality and Reaction Setup
-
Problem: Inactive this compound.
-
Solution: As mentioned in the FAQs, confirm the purity of your sulfonyl chloride. If in doubt, use a fresh batch. Ensure all glassware is rigorously dried and the reaction is set up under an inert atmosphere.
-
-
Problem: Poor quality or insufficient amine.
-
Solution: Use a purified amine. Ensure at least a stoichiometric amount of the amine is used. For weakly nucleophilic amines, a slight excess may be beneficial.
-
Step 2: Optimize Reaction Conditions
The choice of solvent and base is crucial for the success of the reaction.[3]
| Parameter | Recommendation | Rationale |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | These aprotic solvents are generally unreactive towards the sulfonyl chloride. |
| Base | Pyridine, Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Pyridine can act as both a base and a nucleophilic catalyst. TEA and DIPEA are non-nucleophilic bases that effectively scavenge HCl. |
| Temperature | 0 °C to room temperature | Starting the reaction at a lower temperature can help control exotherms and minimize side reactions. The reaction can then be allowed to warm to room temperature. |
-
Problem: Low amine nucleophilicity.
-
Problem: Inappropriate base.
-
Solution: The pKa of the conjugate acid of the base should be higher than that of the protonated amine nucleophile. For weakly basic amines, a stronger base may be necessary.
-
Step 3: Experimental Protocol - General Procedure for Sulfonamide Synthesis
This protocol provides a general guideline. Optimization for specific substrates will likely be necessary.
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a suitable base, such as triethylamine (1.5 equivalents).
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel.
Section 3: References
-
Overcoming common challenges in the synthesis of sulfonamide derivatives - Benchchem. (n.d.). Retrieved from
-
4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. (n.d.). Retrieved from
-
Amines as Nucleophiles. (2021, July 31). Chemistry LibreTexts. Retrieved from
-
Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. (2025, August 6). Retrieved from
-
This compound - ChemBK. (2024, April 9). Retrieved from
-
Sulfonyl Chlorides and Sulfonamides - Sigma-Aldrich. (n.d.). Retrieved from
-
Benzenesulfonyl chloride - Organic Syntheses Procedure. (n.d.). Retrieved from
-
The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. (n.d.). Retrieved from
-
Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve. (2024, December 6). Retrieved from
-
CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. (2021, February 19). YouTube. Retrieved from
-
An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem. (n.d.). Retrieved from
Sources
Technical Support Center: Purification of 4-Chloro-2-methylbenzenesulfonyl Chloride
Welcome to the technical support center for handling and purifying 4-Chloro-2-methylbenzenesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with the purity of this critical reagent. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its purity crucial?
This compound is an organic intermediate with the chemical formula C₇H₆Cl₂O₂S.[1][2][3] It serves as a key building block in organic synthesis, particularly for creating sulfonamides and sulfonate esters, which are common moieties in pharmaceuticals and agrochemicals.[4] The purity of the sulfonyl chloride is paramount because impurities can lead to side reactions, difficult-to-remove byproducts in subsequent steps, lower yields, and compromised biological activity of the final compound.
Q2: What are the most common impurities I might find in my sample of this compound?
Impurities typically originate from the synthesis process. The most common classes of impurities include:
-
Isomeric Byproducts: The synthesis can produce other positional isomers, such as 5-chloro-2-methylbenzenesulfonyl chloride.[5] The presence of isomers can be difficult to resolve and may require chromatographic methods for separation.
-
Unreacted Starting Materials: Depending on the synthetic route, residual starting materials like 2-methyl-4-chlorobenzenesulfonic acid or chlorinating agents (e.g., chlorosulfonic acid) may be present.[1][6]
-
Hydrolysis Product: Sulfonyl chlorides are highly susceptible to hydrolysis. The primary degradation product is the corresponding 4-chloro-2-methylbenzenesulfonic acid, which is formed upon exposure to moisture.[7][8]
-
Sulfone Byproducts: A significant byproduct can be the diaryl sulfone, formed by the reaction of the desired sulfonyl chloride with the starting aromatic compound.[6][8][9]
-
Residual Solvents: Solvents used during the synthesis or initial work-up may remain in the crude product.
Q3: How can I assess the purity of my this compound?
A multi-pronged approach is recommended for purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can quantify the level of organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and thermally stable impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for non-volatile impurities and for monitoring the progress of purification.
-
Melting Point Analysis: A sharp melting point close to the literature value (54 °C) suggests high purity.[1] A broad melting range indicates the presence of impurities.
Q4: What are the main challenges in purifying this compound?
The primary challenge is the compound's high reactivity, especially its sensitivity to moisture.[7] Any purification technique must be conducted under strictly anhydrous conditions to prevent hydrolysis to the sulfonic acid. Its corrosive nature also necessitates careful handling and the use of appropriate personal protective equipment (PPE).[1]
Part 2: Troubleshooting Common Purification Issues
This section addresses specific problems you might encounter during the purification process.
Q5: My recrystallization attempt resulted in a very low yield. What could have gone wrong?
-
Cause: Using too much solvent. The goal is to create a saturated solution at the solvent's boiling point. Excess solvent will keep the product dissolved even upon cooling.
-
Solution: Before filtering the crystals, try boiling off some of the solvent to concentrate the solution and then allow it to cool again.
-
Cause: Cooling the solution too quickly. Rapid cooling can lead to the formation of very small crystals or an oil, which are harder to collect and may trap impurities.
-
Solution: Allow the flask to cool slowly to room temperature undisturbed before placing it in an ice bath.
-
Cause: The chosen solvent is too good at dissolving the compound, even at low temperatures.
-
Solution: Consider a two-solvent recrystallization system where the compound is soluble in the first solvent and insoluble in the second.[10]
Q6: My compound "oiled out" instead of crystallizing. How can I resolve this?
Oiling out occurs when the compound comes out of solution above its melting point.
-
Solution 1: Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to ensure the saturation point is not reached until the solution has cooled to below the compound's melting point.
-
Solution 2: Change Solvents: The chosen solvent's boiling point may be too high. Select a solvent with a lower boiling point.
-
Solution 3: Two-Solvent System: Introduce a second solvent (an "anti-solvent") in which the compound is insoluble. Add this dropwise to the hot solution until cloudiness persists, then add a drop of the first solvent to clarify and allow to cool slowly.[10]
Q7: I noticed acidic fumes (likely HCl) during purification. What does this signify?
This is a strong indicator of decomposition, specifically hydrolysis. The sulfonyl chloride group is reacting with water to form the corresponding sulfonic acid and hydrochloric acid.
-
Immediate Action: Ensure all your glassware is oven-dried and the solvents are anhydrous. Work under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
Procedural Adjustment: If performing an aqueous workup, use ice-cold water and perform the extraction into an organic solvent as quickly as possible. Immediately dry the organic layer with a strong drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Q8: After purification, my NMR/GC-MS still shows impurities. What are my next steps?
-
Iterative Purification: No single purification method is 100% effective. You may need to repeat the procedure (e.g., a second recrystallization) or combine methods.
-
Alternative Technique: If recrystallization fails to remove a persistent impurity (perhaps an isomer with similar solubility), flash column chromatography is often the best alternative.[11][12] This technique separates compounds based on their differential adsorption to a stationary phase.
Part 3: Detailed Purification Protocols
Safety First: this compound is corrosive and a lachrymator.[1] Always handle it in a well-ventilated fume hood with appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol 1: Recrystallization from a Single Anhydrous Solvent
This is the preferred method for removing minor impurities if a suitable solvent can be identified.
Principle: This technique relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[13]
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent in which this compound is highly soluble when hot but poorly soluble when cold. Suitable anhydrous solvents could include hexanes, heptane, or a mixture like toluene/hexanes. Perform small-scale solubility tests first.
-
Dissolution: Place the crude sulfonyl chloride in an oven-dried Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen anhydrous solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. If it doesn't dissolve, add small portions of hot solvent until a clear, saturated solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, dry flask. This prevents premature crystallization.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold, fresh solvent to remove any residual mother liquor.
-
Drying: Dry the crystals thoroughly under high vacuum to remove all traces of solvent.
Protocol 2: Purification via Flash Column Chromatography
This method is highly effective for separating compounds with different polarities, such as isomers or sulfone byproducts.[11][12]
Principle: The crude mixture is loaded onto a column of silica gel and eluted with a solvent system. Compounds separate based on their affinity for the silica gel versus the mobile phase.
Step-by-Step Methodology:
-
Column Packing: Pack a glass column with silica gel (300–400 mesh) as a slurry in the initial, low-polarity mobile phase (e.g., 100% hexanes).
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. A typical gradient might be from 100% hexanes to a mixture of hexanes and ethyl acetate (e.g., 95:5). The less polar compounds will elute first.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).
-
Analysis: Analyze the TLC plates under UV light or by staining (e.g., with iodine) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum.
Part 4: Visual Guides and Data
Purification Method Selection
The following diagram outlines a decision-making process for selecting the appropriate purification technique.
Caption: Decision tree for selecting a purification method.
Properties of Target Compound and Potential Impurities
The table below summarizes key physical properties that are exploited during purification.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility Characteristics |
| This compound | 225.09[2] | 54[1] | ~295 (predicted)[1] | Soluble in nonpolar organic solvents; insoluble in water.[1] |
| 4-Chloro-2-methylbenzenesulfonic acid | 206.64 | >100 (decomposes) | N/A | Highly polar; soluble in water, insoluble in nonpolar solvents. |
| 5-Chloro-2-methylbenzenesulfonyl chloride (Isomer) | 225.09[5] | N/A | N/A | Similar solubility to the target compound. |
| Diaryl Sulfone Byproduct | ~313.2 | Higher than 54 | Much higher | Generally less soluble in nonpolar solvents than sulfonyl chloride. |
General Purification Workflow
This diagram illustrates the overall process from receiving a crude sample to obtaining a verified pure product.
Caption: General workflow for purification and analysis.
References
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (2021). Molecules. [Link]
-
4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. OECD SIDS. [Link]
-
This compound. ChemBK. [Link]
-
Benzenesulfonyl chloride. Organic Syntheses Procedure. [Link]
-
Synthesis of sulfonyl chloride substrate precursors. Columbia University. [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]
- Process for the preparation of 4-chlorobenzenesulfonyl chloride.
- Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
- Process for the preparation of aromatic sulfonyl chlorides.
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]
-
Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
4-Chloro-2-methylbenzene-1-sulfonyl chloride. PubChem. [Link]
- METHOD FOR PURIFYING METHANESULFONYL CHLORIDE.
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. ResearchGate. [Link]
-
Recrystallization and Crystallization. University of California, Irvine. [Link]
-
4-Chlorobenzenesulfonyl chloride. PubChem. [Link]
-
Sulfonyl esters. 2. CS cleavage in some substitution reactions of nitrobenzenesulfonates. Canadian Journal of Chemistry. [Link]
-
4-Chlorotoluene-2-sulphonyl chloride. PubChem. [Link]
-
Product information, this compound. P&S Chemicals. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 4-Chloro-2-methylbenzene-1-sulfonyl chloride | C7H6Cl2O2S | CID 41748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pschemicals.com [pschemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-Chlorotoluene-2-sulphonyl chloride | C7H6Cl2O2S | CID 100415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 9. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides | MDPI [mdpi.com]
- 12. rsc.org [rsc.org]
- 13. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: The Impact of Temperature on 4-Chloro-2-methylbenzenesulfonyl Chloride (CMBSC) Reactivity
Welcome to the technical support guide for 4-Chloro-2-methylbenzenesulfonyl chloride (CMBSC). This document provides in-depth, experience-based guidance for researchers, scientists, and drug development professionals. Temperature is arguably the most critical parameter influencing the outcome of experiments involving CMBSC. This guide is structured in a question-and-answer format to directly address the specific challenges and questions you may encounter, moving from fundamental principles to advanced troubleshooting.
Section 1: Frequently Asked Questions (FAQs) on Handling and Stability
This section covers the foundational knowledge required for the safe and effective use of CMBSC, with a focus on temperature-related properties.
Q1: What is this compound (CMBSC) and what are its primary uses?
A: this compound (CAS 56157-92-7) is a highly reactive organic compound with the chemical formula C₇H₆Cl₂O₂S.[1][2][3] It serves as a crucial intermediate in organic synthesis. Its primary utility stems from the electrophilic sulfonyl chloride group (-SO₂Cl), which reacts readily with nucleophiles. This makes it a valuable building block for synthesizing sulfonamides, a common functional group in many pharmaceutical agents, as well as various dyes and agricultural chemicals.[1]
Q2: What are the recommended storage and handling temperatures for CMBSC?
A: Proper storage is critical to maintaining the integrity of CMBSC. The recommended storage temperature is between 2°C and 8°C . It should be kept in a tightly sealed container, preferably under an inert atmosphere like nitrogen, in a dry, cool, and well-ventilated area.[4] Storing at refrigerated temperatures minimizes the rate of potential decomposition and hydrolysis from trace atmospheric moisture.
Q3: Why is CMBSC considered "moisture-sensitive," and how does temperature affect its hydrolysis?
A: The term "moisture-sensitive" means that CMBSC reacts with water. The sulfonyl chloride functional group is susceptible to nucleophilic attack by water, leading to hydrolysis. This reaction produces the corresponding 4-chloro-2-methylbenzenesulfonic acid and hydrochloric acid.
Temperature dramatically accelerates this process. Based on data for structurally similar compounds like p-toluenesulfonyl chloride, the half-life in water at 25°C can be just a few minutes.[5] As the temperature increases, the rate of hydrolysis increases exponentially. Therefore, even at room temperature, exposure to atmospheric moisture or wet solvents will lead to rapid degradation. At elevated reaction temperatures, ensuring strictly anhydrous conditions is paramount to prevent yield loss to this side reaction.
Q4: What happens if CMBSC is heated excessively?
A: While CMBSC requires heat for certain reactions, excessive or uncontrolled heating can lead to thermal decomposition. When heated to high temperatures, it can release toxic and corrosive gases, including hydrogen chloride, sulfur oxides, and carbon oxides.[1][4] While a specific decomposition temperature is not well-documented, related sulfonyl chlorides begin to decompose above 220°C.[5] It is crucial to operate within established temperature ranges for your specific reaction and to avoid localized overheating.
Section 2: Troubleshooting Guide for Experiments
This section addresses common problems encountered during reactions involving CMBSC, providing causal explanations and actionable solutions.
Issue: Low or No Reaction Yield
Q: My sulfonamide formation reaction with an amine is extremely slow or has a low yield at room temperature. Why is this happening?
A: This is a common observation and is related to activation energy. While CMBSC is highly reactive, the formation of a sulfonamide from an amine is not always instantaneous at ambient temperature. Many nucleophilic substitution reactions on sulfonyl chlorides require an initial energy input to overcome the activation barrier and proceed at a practical rate.
Troubleshooting Steps & Rationale:
-
Increase Temperature: Gently heating the reaction mixture is the most common solution. Many published procedures for sulfonamide synthesis involve heating at temperatures between 60°C and 100°C for a period ranging from 30 minutes to several hours.[6][7] This provides the necessary thermal energy for the reactants to form the transition state and convert to products.
-
Verify Base and Solvent: Ensure you are using an appropriate non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct, which can otherwise protonate your amine nucleophile and render it unreactive. The solvent should be anhydrous and appropriate for the chosen temperature.
-
Check Reagent Quality: If heating does not improve the yield, verify the purity of your CMBSC. If it has been stored improperly, it may have partially hydrolyzed to the unreactive sulfonic acid.
Q: I am synthesizing CMBSC via chlorosulfonation of m-chlorotoluene and my yield is poor. Could temperature be the issue?
A: Absolutely. The chlorosulfonation reaction has a critical, two-stage temperature profile.
Troubleshooting Steps & Rationale:
-
Initial Cooling (Addition Phase): The reaction between an aromatic compound and chlorosulfonic acid is highly exothermic. The standard procedure involves dissolving the m-chlorotoluene in a solvent and cooling it to 0°C or below before the slow, dropwise addition of chlorosulfonic acid.[7] If the addition is too fast or the cooling is insufficient, the temperature will spike, leading to uncontrolled side reactions and a potential runaway scenario.
-
Post-Addition (Reaction Phase): After the addition is complete, the reaction may be sluggish at 0°C. It is often necessary to allow the mixture to warm to room temperature or even heat it gently (e.g., 40-60°C) to drive the reaction to completion.[8] Running the entire reaction at a very low temperature may result in an incomplete conversion and thus, a low yield.
Issue: Formation of Impurities and Side-Products
Q: During my chlorosulfonation synthesis, I'm observing a significant amount of an insoluble white by-product, especially when my reaction temperature exceeded 80°C. What is it?
A: You are likely forming a diaryl sulfone , specifically 4,4'-dichloro-2,2'-dimethyl-diphenyl sulfone. This is a classic side-product in chlorosulfonation reactions run at elevated temperatures.[9] It occurs when a molecule of newly formed CMBSC acts as an electrophile and reacts with another molecule of the starting material (m-chlorotoluene) in a Friedel-Crafts-type reaction.
Prevention Strategy:
-
Strict Temperature Control: The most effective way to prevent sulfone formation is to maintain the reaction temperature within the optimal range, typically below 60-70°C for related substrates.[8][9] Adhering to the initial cooling protocol during addition is critical.
Q: My final product is contaminated with 4-chloro-2-methylbenzenesulfonic acid. How can I prevent this?
A: This contamination is a direct result of hydrolysis. As discussed in the FAQ, CMBSC reacts with water. This issue arises from the presence of moisture in your reagents, solvent, or glassware, especially during heat-up or workup.
Prevention Strategy:
-
Use Anhydrous Conditions: Dry all glassware in an oven before use. Use anhydrous grade solvents. If possible, run the reaction under an inert atmosphere (nitrogen or argon).
-
Careful Workup: The workup often involves quenching the reaction mixture in ice water.[7] While this hydrolyzes excess chlorosulfonic acid, it can also hydrolyze the product if the extraction into an organic solvent is not performed promptly and efficiently. Ensure the organic layer is separated quickly and treated with a drying agent (e.g., MgSO₄, Na₂SO₄) before solvent removal.
Section 3: Key Experimental Protocols
These protocols provide step-by-step guidance for common procedures, highlighting the critical role of temperature control.
Protocol 1: General Procedure for Sulfonamide Synthesis
This protocol details the reaction of CMBSC with a primary or secondary amine.
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) or pyridine (2.0 eq) in an anhydrous solvent (e.g., dichloromethane, THF).
-
Cooling: Cool the solution to 0°C using an ice-water bath. This mitigates the initial exotherm upon addition of the sulfonyl chloride.
-
Addition: Dissolve CMBSC (1.05 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 1 hour.
-
Heating: Place the flask in a heating mantle or oil bath and heat the reaction to 60-70°C .[6] Monitor the reaction by TLC or LCMS until the starting amine is consumed (typically 2-6 hours).
-
Workup: Cool the reaction to room temperature. Dilute with the organic solvent and wash sequentially with dilute acid (e.g., 1M HCl) to remove the base, water, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.
Protocol 2: Temperature Control During Chlorosulfonation to Synthesize CMBSC
This protocol outlines the synthesis of CMBSC from m-chlorotoluene.
-
Setup: In a flame-dried, multi-neck flask equipped with a mechanical stirrer, thermometer, and a pressure-equalizing dropping funnel, add m-chlorotoluene (1.0 eq).[7]
-
Initial Cooling: Cool the flask to 0°C using an ice-salt bath.
-
Reagent Addition: Add chlorosulfonic acid (approx. 3.0 eq) to the dropping funnel. Begin adding the chlorosulfonic acid dropwise to the stirred m-chlorotoluene at a rate that maintains the internal reaction temperature below 5°C . This step is highly exothermic and requires careful monitoring.
-
Reaction Progression: Once the addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes. Then, remove the cooling bath and let the reaction slowly warm to room temperature, stirring for 2-4 hours.
-
Completion (Optional Heating): To ensure the reaction goes to completion, the mixture can be gently heated to 40-50°C for 1 hour.[8] This step should be approached with caution and only if monitoring indicates incomplete conversion.
-
Quenching: In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. The product will often precipitate as a solid.
-
Isolation: Extract the product into a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with cold water and brine, dry over magnesium sulfate, filter, and remove the solvent under reduced pressure.
Section 4: Data and Workflow Visualizations
Table 1: Summary of Temperature Effects on CMBSC Reactivity
| Process | Temperature Range | Expected Outcome & Rationale | Potential Issues if Deviated |
| Storage | 2°C - 8°C | Maximizes shelf-life by slowing hydrolysis and decomposition. | Higher Temp: Accelerated hydrolysis. |
| Chlorosulfonation (Addition) | 0°C - 5°C | Controls strong exotherm, prevents side reactions and runaway conditions.[7] | Higher Temp: Runaway reaction, sulfone formation. |
| Chlorosulfonation (Reaction) | 20°C - 60°C | Drives the reaction to completion after the initial controlled addition.[8] | Too Low: Incomplete reaction. Too High: Sulfone formation.[9] |
| Sulfonamide Synthesis | 50°C - 80°C | Provides sufficient activation energy for the nucleophilic substitution to proceed at a practical rate.[6] | Too Low: Slow or incomplete reaction. Too High: Potential decomposition of sensitive substrates. |
| Hydrolysis | > 0°C | Rapid degradation to sulfonic acid. Rate increases with temperature.[5] | Any Temp with H₂O: Inevitable product loss. |
Diagram 1: Troubleshooting Workflow for Low Sulfonamide Yield
Caption: Troubleshooting flowchart for low yield in sulfonamide synthesis.
Diagram 2: Process Flow for Safe Chlorosulfonation
Caption: Key temperature control stages in CMBSC synthesis.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
- Process for the preparation of 4-chlorobenzenesulfonyl chloride - Google Patents. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents. (n.d.).
- This compound - ChemBK. (2024). ChemBK.
- 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. (n.d.). ECHA.
- Synthesis method of 4-chloro-2-cyanobenzene sulfonyl chloride - Google Patents. (n.d.).
- Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water. (2025). ResearchGate.
- Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism... (n.d.). MDPI.
- Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride... (2025). ResearchGate.
- 4-Chloro-2-methylbenzene-1-sulfonyl chloride | C7H6Cl2O2S | CID 41748 - PubChem. (n.d.). PubChem.
- SAFETY DATA SHEET - Fisher Scientific. (2009). Fisher Scientific.
- Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. (n.d.). ResearchGate.
- The Cumulative Acceleration by Methyl Substituents on the Rate of Addition... (2025). ResearchGate.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific.
- methanesulfonyl chloride - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- This compound | CAS 56157-92-7 | SCBT. (n.d.). Santa Cruz Biotechnology.
- This compound - Safety Data Sheet - ChemicalBook. (2023). ChemicalBook.
- This compound Safety Data Sheets(SDS) lookchem. (n.d.). LookChem.
- Chemical Safety Data Sheet MSDS / SDS - this compound - ChemicalBook. (2023). ChemicalBook.
- Activation parameters and interpolated hydrolysis rate constants for... (n.d.). ResearchGate.
- 4-Chloro-N-(4-chlorophenyl)-2-methylbenzenesulfonamide - PMC - NIH. (n.d.). National Institutes of Health.
- Two Pathways of Arenesulfonyl Chlorides Hydrolysis... (2025). ResearchGate.
- 4-Methylbenzylsulfonyl chloride 96 51419-59-1 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- A temperature dependence kinetics study of the reactions of Cl/2-P-3/2/ with O3, CH4, and H2O2 - NASA Technical Reports Server (NTRS). (1976). NASA.
- Kinetics of Methylene Chloride Hydrolysis and the Salt Effect under Hydrothermal Conditions. (2025). ResearchGate.
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- 2. 4-Chloro-2-methylbenzene-1-sulfonyl chloride | C7H6Cl2O2S | CID 41748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. researchgate.net [researchgate.net]
- 7. 4-Chloro-N-(4-chlorophenyl)-2-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 9. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents [patents.google.com]
Technical Support Center: Work-up Procedures for Reactions Involving 4-Chloro-2-methylbenzenesulfonyl Chloride
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for navigating the work-up procedures of chemical reactions that utilize 4-chloro-2-methylbenzenesulfonyl chloride. The information presented herein is curated to address common challenges and ensure the safe and efficient isolation of desired products.
I. Introduction to this compound
This compound is a versatile reagent in organic synthesis, frequently employed for the introduction of the 4-chloro-2-methylbenzenesulfonyl (or "tosyl-analog") group.[1] This functional group is often used to convert alcohols into good leaving groups for nucleophilic substitution reactions or to protect amine functionalities. The successful outcome of these reactions is critically dependent on a well-designed work-up procedure to remove unreacted sulfonyl chloride and its hydrolysis byproduct, 4-chloro-2-methylbenzenesulfonic acid.
Key Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₆Cl₂O₂S | [2][3] |
| Molecular Weight | 225.09 g/mol | [3][4] |
| Appearance | Colorless to yellowish crystal | [1] |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, ether, ethyl acetate); Insoluble in water. | [1] |
II. Troubleshooting Guide: Common Work-up Issues and Solutions
This section addresses specific problems that may arise during the work-up of reactions involving this compound.
Question 1: My reaction mixture is generating excessive heat and fumes during the initial aqueous quench. What is happening and what should I do?
Answer:
This is a common and potentially hazardous situation caused by the rapid, exothermic hydrolysis of unreacted this compound.[5] The reaction with water produces 4-chloro-2-methylbenzenesulfonic acid and hydrochloric acid (HCl), leading to a significant temperature increase and the evolution of HCl gas.
Immediate Actions:
-
Reduce the rate of addition: If you are adding the quenching solution to the reaction mixture, immediately slow down or stop the addition.
-
Ensure efficient cooling: The reaction vessel should be immersed in an ice-water bath to effectively dissipate the heat generated.
-
Maintain vigorous stirring: Efficient stirring helps to distribute the heat and prevent localized hot spots.
-
Ensure adequate ventilation: Work in a well-ventilated fume hood to safely manage any fumes produced.[1]
Preventative Measures for Future Experiments:
-
Pre-cool the reaction mixture: Before quenching, cool the reaction mixture to 0-5 °C.
-
Use a cold quenching solution: Add the reaction mixture slowly to a pre-cooled, stirred quenching solution.[5]
-
Controlled addition: Use an addition funnel for a slow, dropwise addition of the quenching agent.
Question 2: A persistent emulsion has formed during the extraction process. How can I break it?
Answer:
Emulsion formation is a frequent issue, particularly when the reaction mixture contains fine particulate matter or when the densities of the organic and aqueous phases are similar.
Solutions:
-
Addition of Brine: Wash the emulsion with a saturated aqueous solution of sodium chloride (brine).[6] The increased ionic strength of the aqueous phase can help to break the emulsion by increasing the density of the aqueous layer and "salting out" the organic components.
-
Filtration: If the emulsion is caused by suspended solids, filtering the entire mixture through a pad of Celite® or glass wool can be effective.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to the separation of the layers.
Question 3: I am observing a white precipitate in my organic layer after the aqueous wash. What is it and how do I remove it?
Answer:
The white precipitate is likely the sodium salt of 4-chloro-2-methylbenzenesulfonic acid, which can form if the aqueous wash was basic (e.g., with sodium bicarbonate) and the organic solvent has some water miscibility.[5]
Solutions:
-
Additional Water Wash: Wash the organic layer with deionized water to dissolve the salt.
-
Brine Wash: A subsequent wash with brine will help to remove the excess water from the organic layer.[6]
-
Drying and Filtration: Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), and then filter to remove the solid desiccant and any remaining precipitate.
III. Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the work-up of reactions with this compound.
Question 1: What is the most effective way to quench a reaction containing unreacted this compound?
Answer:
The most common and effective method is a controlled quench with a cold, basic aqueous solution.[6] A saturated aqueous solution of sodium bicarbonate is ideal.[5]
Rationale:
-
Hydrolysis: The water in the solution rapidly hydrolyzes the unreacted sulfonyl chloride to the corresponding sulfonic acid and HCl.[7]
-
Neutralization: The sodium bicarbonate neutralizes the acidic byproducts (4-chloro-2-methylbenzenesulfonic acid and HCl), converting them into their respective sodium salts.[5] These salts are highly soluble in the aqueous phase and can be easily separated from the desired organic product during extraction.[6]
dot
Caption: Workflow for quenching unreacted sulfonyl chloride.
Question 2: How can I confirm that all the this compound has been removed during the work-up?
Answer:
Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the removal of the starting material.
Procedure:
-
Spotting: On a TLC plate, spot a sample of the crude reaction mixture before work-up, a sample of the starting this compound, and a sample of your organic layer after the work-up.
-
Elution: Develop the TLC plate using an appropriate solvent system (a mixture of ethyl acetate and hexanes is a good starting point).
-
Visualization: Visualize the plate under UV light. This compound is UV active.
-
Analysis: The absence of a spot in the post-work-up sample that corresponds to the Rf of the starting sulfonyl chloride indicates its successful removal.
Question 3: What are the key safety precautions to take when working with this compound?
Answer:
This compound is a corrosive and moisture-sensitive compound that requires careful handling.[1][8]
Essential Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[1][9]
-
Fume Hood: Conduct all manipulations of this reagent in a well-ventilated chemical fume hood.[8]
-
Avoid Inhalation and Contact: Do not breathe the dust or vapors and avoid contact with skin and eyes.[8][10]
-
Moisture-Free Conditions: Handle and store the reagent under anhydrous conditions to prevent premature hydrolysis.[8] Keep containers tightly closed.[8]
-
Waste Disposal: Dispose of waste containing this reagent in accordance with local regulations for hazardous chemical waste.[2]
dot
Caption: Key safety precautions for handling the reagent.
IV. Experimental Protocol: General Work-up Procedure
This section outlines a standard step-by-step methodology for the work-up of a reaction involving this compound.
Materials:
-
Reaction mixture
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
An appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Quenching:
-
Cool the reaction mixture to 0-5 °C in an ice-water bath.
-
Slowly and carefully add the reaction mixture to a separate flask containing a cold (0-5 °C), vigorously stirred saturated aqueous solution of NaHCO₃. Caution: This process is exothermic and will produce carbon dioxide gas.[5]
-
Continue stirring for 15-30 minutes after the addition is complete to ensure all the unreacted sulfonyl chloride is hydrolyzed.
-
-
Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Add an appropriate organic solvent and shake vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the organic layer sequentially with:
-
-
Drying and Concentration:
-
Transfer the organic layer to an Erlenmeyer flask.
-
Add anhydrous MgSO₄ or Na₂SO₄ to the organic layer to remove any residual water.
-
Stir for 5-10 minutes.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can then be purified by standard techniques such as recrystallization or column chromatography.
-
V. References
-
This compound - ChemBK. (2024-04-09). Available at: [Link]
-
4-Chloro-N-(4-chlorophenyl)-2-methylbenzenesulfonamide - PMC - NIH. Available at: [Link]
-
4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. Available at: [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]
-
GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents. Available at:
-
US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide - Google Patents. Available at:
-
CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents. Available at:
-
4-Chloro-2-methylbenzene-1-sulfonyl chloride | C7H6Cl2O2S | CID 41748 - PubChem. Available at: [Link]
-
4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem. Available at: [Link]
-
Removal of 4-chloro-2-methylphenoxyacetic acid from water by MIL-101(Cr) metal-organic framework: kinetics, isotherms and statistical models - PubMed Central. (2021-01-13). Available at: [Link]
-
Degradation of 4-chloro-2-methylphenol by an activated sludge isolate and its taxonomic description - PubMed. Available at: [Link]
-
4-Chloro-2-(dichloromethyl)benzenesulfonic acid | C7H5Cl3O3S | CID 151527575. Available at: [Link]
-
Removal of MCPA (4-Chloro-2-Methylphenoxy-Acetic Acid) from Aqueous Solutions Using Adsorbent Produced from Elutrilithe | Request PDF - ResearchGate. (2025-08-10). Available at: [Link]
-
Removal of the Herbicide MCPA by Commercial Activated Carbons: Equilibrium, Kinetics, and Reversibility | Request PDF - ResearchGate. (2025-08-05). Available at: [Link]
-
(PDF) Removal of 4-chloro-2-methyl phenoxy acetic acid pesticide using coffee wastes from aqueous solution - ResearchGate. (2025-06-28). Available at: [Link]
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- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
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- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 4-Chloro-2-methylbenzenesulfonyl Chloride
For researchers, scientists, and professionals in drug development, the rigorous characterization of reactive intermediates like 4-Chloro-2-methylbenzenesulfonyl chloride is a cornerstone of robust process development and quality control. This guide provides an in-depth comparison of analytical methodologies, moving beyond a simple listing of techniques to explain the causality behind experimental choices. We will explore the nuances of each method, offering field-proven insights to ensure the generation of accurate and reliable data.
The Analytical Challenge: Understanding this compound
This compound (molecular formula C₇H₆Cl₂O₂S) is a key building block in organic synthesis, notable for its reactive sulfonyl chloride moiety.[1] This reactivity, while advantageous for synthesis, presents analytical challenges, primarily due to its susceptibility to hydrolysis. Therefore, the choice of analytical method and sample handling protocols are critical to prevent degradation and ensure the integrity of the analysis.
A Comparative Overview of Analytical Techniques
The selection of an appropriate analytical technique is dictated by the analytical objective, be it structural confirmation, purity assessment, or quantification of impurities. This section provides a comparative analysis of the most pertinent methods for characterizing this compound.
| Analytical Technique | Primary Application | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Purity determination, quantification of impurities, stability testing. | High resolution, excellent for quantifying non-volatile and thermally labile compounds, adaptable for stability-indicating assays. | The compound's reactivity requires careful mobile phase selection and rapid analysis to prevent on-column degradation. |
| Gas Chromatography (GC) | Analysis of volatile impurities, residual solvents. | High separation efficiency for volatile compounds. | The thermal lability of sulfonyl chlorides can lead to degradation in the injector or on the column, often necessitating derivatization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural elucidation and confirmation. | Provides detailed structural information, enabling the identification and quantification of the analyte and impurities without the need for reference standards (qNMR). | Lower sensitivity compared to chromatographic methods, may not detect trace-level impurities. |
| Infrared (IR) Spectroscopy | Functional group identification. | Rapid and non-destructive, provides characteristic vibrational frequencies for the sulfonyl chloride group. | Limited quantitative capability and provides less detailed structural information compared to NMR. |
| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation of impurities. | High sensitivity and specificity, provides fragmentation patterns useful for identification. | Often coupled with a chromatographic technique (LC-MS, GC-MS) for mixture analysis. |
In-Depth Methodologies and Experimental Protocols
As a self-validating system, each protocol is designed to ensure data integrity and reproducibility. The causality behind key experimental choices is explained to provide a deeper understanding of the methodology.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is the cornerstone for assessing the purity of this compound and for identifying and quantifying its non-volatile impurities. A stability-indicating method is crucial to separate the main component from its potential degradants, such as the corresponding sulfonic acid.[2]
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Detailed HPLC Protocol:
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides excellent separation.
-
Mobile Phase: A gradient elution is recommended to resolve both polar and non-polar impurities. A typical gradient would be:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a higher proportion of A, gradually increasing B over the run. This is crucial for eluting potential non-polar impurities while retaining and separating more polar ones, including the sulfonic acid degradant.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature is vital for reproducible retention times.
-
Detection: UV detection at 230 nm. This wavelength provides good sensitivity for the aromatic system.
-
Sample Preparation: Due to the compound's reactivity with water, sample and standard solutions should be prepared in a non-aqueous, aprotic solvent like acetonitrile immediately before analysis.
Causality of Choices: The use of a buffered aqueous mobile phase (pH controlled with phosphoric acid) helps to suppress the ionization of the sulfonic acid degradant, leading to better peak shape. Acetonitrile is a common organic modifier that provides good resolution for aromatic compounds. A gradient elution ensures that impurities with a wide range of polarities can be effectively separated and quantified in a single run.
Gas Chromatography (GC) for Volatile Impurities
GC is the preferred method for analyzing volatile impurities, such as residual solvents from the synthesis process. Due to the thermal lability of sulfonyl chlorides, direct GC analysis can be challenging. Derivatization is often employed to convert the sulfonyl chloride into a more thermally stable derivative, such as a sulfonamide.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound with derivatization.
Detailed GC-MS Protocol:
-
Instrumentation: A GC system coupled with a Mass Spectrometer (MS) is ideal for both separation and identification.
-
Derivatization: React the sample with a suitable amine (e.g., aniline or diethylamine) in an aprotic solvent to form the corresponding sulfonamide. This derivative is more thermally stable and less prone to degradation during GC analysis.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is generally used.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is employed to ensure the separation of compounds with different boiling points. For example, start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C).
-
Injector Temperature: A lower injector temperature is often preferred to minimize on-injector degradation, even of the derivatized analyte.
-
MS Detection: Electron Ionization (EI) at 70 eV is standard. The mass spectrometer can be operated in full scan mode for impurity identification or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying known impurities.
Causality of Choices: Derivatization is a critical step to mitigate the thermal lability of the sulfonyl chloride. The choice of a non-polar column is suitable for the separation of the relatively non-polar sulfonamide derivatives. The temperature program is optimized to achieve a balance between good separation and minimizing analysis time.
Spectroscopic Characterization
Spectroscopic methods are indispensable for the definitive structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide information about the number and types of protons in the molecule. The aromatic protons will appear as a complex multiplet, and the methyl protons will be a singlet. The chemical shifts will be influenced by the electron-withdrawing sulfonyl chloride group and the chlorine atom.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, providing further confirmation of the structure.
Infrared (IR) Spectroscopy:
The IR spectrum is a quick and effective way to confirm the presence of the sulfonyl chloride functional group. Key characteristic absorption bands for sulfonyl chlorides are typically observed in the following regions:
-
Asymmetric S=O stretching: 1370-1330 cm⁻¹
-
Symmetric S=O stretching: 1180-1160 cm⁻¹
-
S-Cl stretching: 600-500 cm⁻¹
Mass Spectrometry (MS):
When coupled with GC or LC, MS can provide the molecular weight of the compound and its fragmentation pattern. For this compound, the mass spectrum would show a characteristic isotopic pattern for the two chlorine atoms. Common fragmentation pathways include the loss of the sulfonyl chloride group or cleavage of the S-Cl bond.
Impurity Profiling
A thorough understanding of the potential impurities is essential for developing a robust analytical strategy. Common impurities in this compound products may include:
-
Isomeric Impurities: Other isomers of chloro-methylbenzenesulfonyl chloride that may be formed during the synthesis.
-
Starting Materials: Unreacted starting materials, such as 2-methyl-4-chlorotoluene.
-
By-products: Compounds formed through side reactions, such as the corresponding sulfonic acid (from hydrolysis) or sulfone derivatives.
-
Residual Solvents: Solvents used in the synthesis and purification processes.
Both HPLC and GC-MS are powerful techniques for the separation and identification of these impurities.
Conclusion: A Multi-faceted Approach to Characterization
The comprehensive characterization of this compound necessitates a multi-faceted analytical approach. While spectroscopic techniques like NMR and IR are fundamental for structural elucidation, chromatographic methods such as HPLC and GC are indispensable for purity assessment and the quantification of impurities. The choice of method should be guided by the specific analytical goal, and the experimental protocols must be carefully designed to account for the compound's reactivity. By integrating these techniques and understanding the causality behind the analytical choices, researchers can ensure the quality and reliability of their work, from early-stage development to final product release.
References
-
PubChem. (n.d.). 4-Chloro-2-methylbenzene-1-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link][1]
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A Comparative Guide to the Synthesis of Sulfonamides: Validating the Use of 4-Chloro-2-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the structure and activity of a wide array of therapeutic agents.[1][2] The synthesis of novel sulfonamide derivatives remains a critical endeavor in drug discovery and lead optimization. This guide provides an in-depth, comparative analysis of sulfonamide synthesis, with a specific focus on the validation of 4-Chloro-2-methylbenzenesulfonyl chloride as a key reagent. We will explore the traditional and modern synthetic routes, offering experimental insights and data to inform your research and development.
The Classical Approach: Sulfonyl Chlorides and Amines
The most established and widely practiced method for sulfonamide synthesis is the reaction of a sulfonyl chloride with a primary or secondary amine.[1][3][4] This nucleophilic substitution reaction, where the amine's nitrogen atom attacks the electrophilic sulfur of the sulfonyl chloride, results in the formation of a stable sulfonamide bond and the displacement of a chloride ion.[2] A base, such as pyridine or triethylamine, is typically employed to neutralize the hydrochloric acid generated during the reaction.[2][5]
Focus Reagent: this compound
This compound is a versatile reagent in the synthesis of a diverse range of sulfonamide derivatives. Its distinct substitution pattern allows for the modulation of physicochemical properties, such as lipophilicity and metabolic stability, in the resulting compounds.
Chemical and Physical Properties of this compound: [6]
| Property | Value |
| Molecular Formula | C₇H₆Cl₂O₂S |
| Molecular Weight | 225.09 g/mol |
| Appearance | Solid |
| IUPAC Name | This compound |
Experimental Protocol: Synthesis of a Sulfonamide using this compound
This protocol details the synthesis of 4-chloro-N-(4-chlorophenyl)-2-methylbenzenesulfonamide, a representative example of the utility of this compound.[7]
Materials:
-
This compound
-
4-Chloroaniline
-
Anhydrous Dichloromethane (DCM)
-
Pyridine
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-chloroaniline (1.1 eq) in anhydrous DCM.[2]
-
Base Addition: Cool the solution to 0 °C in an ice bath and slowly add pyridine (1.5 eq).[2]
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.[2]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring its progress by Thin Layer Chromatography (TLC).[2]
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.[2]
Workflow Diagram:
Caption: General workflow for sulfonamide synthesis.
Comparative Analysis: Alternative Sulfonamide Synthesis Methods
While the reaction between sulfonyl chlorides and amines is robust, several alternative methods have been developed to address some of its limitations, such as the often harsh conditions required for sulfonyl chloride preparation and their moisture sensitivity.[1][8]
| Method | Reagents/Catalyst | General Yields | Reaction Conditions | Key Advantages | Limitations |
| Traditional Method | Sulfonyl chloride, Amine, Base | Good to Excellent | Variable, often requires pyridine | Well-established, readily available starting materials | Harsh conditions for sulfonyl chloride synthesis, limited functional group tolerance[1] |
| Direct C-H Sulfonamidation | Sulfonyl azide, Rhodium, Ruthenium, or Iridium catalyst | Moderate to Excellent | 80-120 °C, 12-24 h | Atom economical, avoids pre-functionalization of the arene | Requires directing group, expensive transition metal catalysts[1] |
| From Thiols and Aryl Amines | Oxidation and chlorination of thiols, or diazotization of anilines followed by treatment with sulfur dioxide | Variable | Variable | Alternative route to sulfonyl chlorides | May involve hazardous reagents[9] |
| Using SO₂ Surrogates (e.g., DABSO) | DABSO, Hydrazine/Amines, Copper catalyst | Good | Mild conditions | Stable and safe SO₂ source, good functional group tolerance | May require a catalyst[10] |
| From Sulfonic Acids | Sulfonic acids or sodium salts, Microwave irradiation | Good to Excellent | Microwave irradiation | Direct, good functional group tolerance | Requires microwave reactor |
This comparison highlights the trade-offs between different synthetic strategies. The choice of method will depend on factors such as substrate scope, functional group tolerance, and available equipment.
Validation and Purity Determination
The accurate determination of purity is a critical final step in the synthesis of sulfonamides to ensure their safety and efficacy.[11] A combination of analytical techniques is often employed for comprehensive characterization.
Common Analytical Techniques for Purity Assessment: [11]
| Technique | Principle | Information Obtained | Key Advantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and a liquid mobile phase | Retention time, peak area for quantification, % purity | Robust, reproducible, suitable for routine quality control[11] |
| Thin-Layer Chromatography (TLC) | Differential adsorption on a thin layer of adsorbent material | Retention factor (Rf), qualitative assessment of purity | Simple, rapid, and cost-effective for reaction monitoring |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ions | Molecular weight confirmation, impurity identification | High sensitivity and specificity, definitive structural information |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of electromagnetic radiation by atomic nuclei in a magnetic field | Detailed structural information, confirmation of functional groups | Provides unambiguous structure elucidation |
Logical Relationship of Validation Steps:
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- 2. benchchem.com [benchchem.com]
- 3. frontiersrj.com [frontiersrj.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 4-Chloro-2-methylbenzene-1-sulfonyl chloride | C7H6Cl2O2S | CID 41748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Chloro-N-(4-chlorophenyl)-2-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. books.rsc.org [books.rsc.org]
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- 11. benchchem.com [benchchem.com]
A Comparative Study of Sulfonylating Agents for Amine Protection: A Guide for Researchers
In the intricate world of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. For the synthetic chemist, particularly those in drug development and materials science, the amine functional group presents a frequent challenge due to its inherent nucleophilicity and basicity. Sulfonylation offers a robust solution, converting amines into stable sulfonamides that are inert to a wide range of reaction conditions. However, the very stability that makes sulfonamides attractive can also be their downfall, with harsh cleavage conditions often limiting their applicability in the synthesis of complex and sensitive molecules.
This guide provides a comprehensive comparative analysis of four widely used sulfonylating agents for amine protection: the classical p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl), alongside the more modern and milder alternatives, 2-nitrobenzenesulfonyl chloride (NsCl) and 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl). Through an examination of their reactivity, selectivity, and cleavage conditions, supported by experimental data and detailed protocols, this guide aims to equip researchers with the knowledge to make informed decisions in the selection of the optimal sulfonylating agent for their specific synthetic needs.
The Rationale Behind Sulfonyl Protection
The protection of an amine as a sulfonamide dramatically tempers its reactivity. The strong electron-withdrawing nature of the sulfonyl group delocalizes the nitrogen lone pair, rendering the sulfonamide significantly less nucleophilic and basic than the parent amine. This electronic effect is the foundation of their utility as protecting groups. The choice of the R group on the sulfonyl moiety, however, dictates the stability of the resulting sulfonamide and, critically, the conditions required for its removal.
Comparative Analysis of Sulfonylating Agents
The ideal protecting group should be easily installed in high yield, stable to a wide range of reaction conditions, and readily removed in high yield under mild conditions that do not affect other functional groups in the molecule. The following sections provide a detailed comparison of TsCl, MsCl, NsCl, and SES-Cl based on these criteria.
p-Toluenesulfonyl Chloride (TsCl) and Methanesulfonyl Chloride (MsCl): The Robust Workhorses
Tosyl (Ts) and mesyl (Ms) groups have long been the go-to choices for robust amine protection.[1] The resulting sulfonamides are exceptionally stable to a wide array of reagents and conditions, including strongly acidic and basic media, as well as many oxidizing and reducing agents. This high stability, however, comes at the cost of requiring harsh conditions for their removal, typically involving dissolving metal reductions (e.g., sodium in liquid ammonia) or strongly acidic hydrolysis at elevated temperatures.[2] These aggressive deprotection methods can be incompatible with sensitive functional groups, limiting their use in complex syntheses.
The primary distinction between TsCl and MsCl lies in their steric bulk. The smaller size of the mesyl group can sometimes lead to faster reaction rates and higher yields in the protection of sterically hindered amines.
2-Nitrobenzenesulfonyl Chloride (NsCl): The Gateway to Mild Deprotection and Fukuyama Amine Synthesis
The introduction of a nitro group on the aromatic ring of the sulfonylating agent, as in 2-nitrobenzenesulfonyl chloride (NsCl), represents a significant advancement in amine protection chemistry. The strongly electron-withdrawing nitro group activates the sulfonamide for nucleophilic aromatic substitution, allowing for cleavage under remarkably mild conditions.[1] Treatment with a thiol, such as thiophenol, and a mild base readily removes the nosyl group, a transformation central to the renowned Fukuyama amine synthesis. This mild deprotection protocol is orthogonal to many other protecting groups and is compatible with a wide range of sensitive functional groups. Furthermore, the acidic N-H proton of the Ns-protected amine facilitates its alkylation, a key step in the Fukuyama synthesis of secondary amines.
2-(Trimethylsilyl)ethanesulfonyl Chloride (SES-Cl): Fluoride-Mediated Mild Cleavage
2-(Trimethylsilyl)ethanesulfonyl chloride (SES-Cl) offers another elegant solution for the mild deprotection of amines. The resulting SES-sulfonamide is stable to a variety of synthetic conditions but can be selectively cleaved by a fluoride source, such as tetrabutylammonium fluoride (TBAF).[1][3] The mechanism involves a fluoride-induced 1,2-elimination, generating the free amine, ethylene, sulfur dioxide, and a fluorosilane. This method provides a valuable orthogonal deprotection strategy, particularly in the presence of other silyl ethers that might be sensitive to other cleavage conditions.
Quantitative Performance Comparison
To provide a clearer picture of the relative performance of these sulfonylating agents, the following table summarizes typical reaction conditions, yields, and deprotection methods for the protection of a model primary amine, benzylamine.
| Sulfonylating Agent | Protection Conditions (Benzylamine) | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) | Key Advantages & Disadvantages |
| p-Toluenesulfonyl Chloride (TsCl) | Pyridine, CH₂Cl₂, 0 °C to rt, 2-16 h | >90 | Na/NH₃ (liq.) or HBr/AcOH, heat | High | Advantages: High stability. Disadvantages: Harsh deprotection. |
| Methanesulfonyl Chloride (MsCl) | Et₃N, CH₂Cl₂, 0 °C to rt, 1-4 h | >90 | Na/NH₃ (liq.) or HBr/AcOH, heat | High | Advantages: High stability, less sterically hindered than TsCl. Disadvantages: Harsh deprotection. |
| 2-Nitrobenzenesulfonyl Chloride (NsCl) | Pyridine, CH₂Cl₂, 0 °C, 2 h | 98[1] | Thiophenol, K₂CO₃, MeCN, rt, 1-2 h | 95[1] | Advantages: Mild deprotection, enables Fukuyama amine synthesis. Disadvantages: Potential for side reactions with the nitro group. |
| 2-(Trimethylsilyl)ethanesulfonyl Chloride (SES-Cl) | Et₃N, CH₂Cl₂, rt | High[1] | TBAF, MeCN, reflux | High[1] | Advantages: Mild, fluoride-mediated deprotection, orthogonal to other protecting groups. Disadvantages: Cost of the reagent. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the protection of benzylamine with each of the four sulfonylating agents and their subsequent deprotection.
Protection of Benzylamine
General Workflow for Amine Protection
Caption: General experimental workflow for the sulfonylation of an amine.
Protocol 1: N-Tosylation of Benzylamine
-
Materials: Benzylamine (1.0 eq), p-Toluenesulfonyl chloride (1.1 eq), Pyridine (2.0 eq), Anhydrous Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve benzylamine in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine to the stirred solution.
-
Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction with CH₂Cl₂ and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Protocol 2: N-Mesylation of Benzylamine
-
Materials: Benzylamine (1.0 eq), Methanesulfonyl chloride (1.1 eq), Triethylamine (1.5 eq), Anhydrous Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Follow the general procedure for N-tosylation, substituting methanesulfonyl chloride for p-toluenesulfonyl chloride and triethylamine for pyridine.
-
The reaction is typically faster, monitor progress by TLC after 1-4 hours.
-
Protocol 3: N-Nosylation of Benzylamine
-
Materials: Benzylamine (1.0 eq), 2-Nitrobenzenesulfonyl chloride (1.05 eq), Pyridine (2.0 eq), Anhydrous Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Follow the general procedure for N-tosylation, using 2-nitrobenzenesulfonyl chloride.
-
The reaction is generally complete within 2 hours at 0 °C.
-
Protocol 4: N-SES Protection of Benzylamine
-
Materials: Benzylamine (1.0 eq), 2-(Trimethylsilyl)ethanesulfonyl chloride (1.1 eq), Triethylamine (1.5 eq), Anhydrous Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Follow the general procedure for N-mesylation, using 2-(trimethylsilyl)ethanesulfonyl chloride.
-
The reaction is typically carried out at room temperature and is often complete within a few hours.
-
Deprotection of N-Sulfonylated Benzylamine
General Workflow for Amine Deprotection
Caption: General experimental workflow for the deprotection of a sulfonamide.
Protocol 5: Reductive Cleavage of N-Tosylbenzylamine
-
Materials: N-Tosylbenzylamine (1.0 eq), Sodium (excess), Liquid Ammonia.
-
Procedure:
-
In a flask equipped with a dry ice condenser, condense ammonia gas.
-
Add N-tosylbenzylamine to the liquid ammonia.
-
Carefully add small pieces of sodium metal until a persistent blue color is observed.
-
Stir the reaction mixture for 1-2 hours.
-
Quench the reaction by the careful addition of ammonium chloride.
-
Allow the ammonia to evaporate.
-
Dissolve the residue in water and extract with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
-
Protocol 6: Thiophenol-Mediated Cleavage of N-Nosylbenzylamine
-
Materials: N-Nosylbenzylamine (1.0 eq), Thiophenol (2.0 eq), Potassium Carbonate (3.0 eq), Acetonitrile (MeCN).
-
Procedure:
-
Dissolve N-nosylbenzylamine in acetonitrile.
-
Add potassium carbonate and thiophenol to the solution.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Protocol 7: Fluoride-Mediated Cleavage of N-SES-benzylamine
-
Materials: N-SES-benzylamine (1.0 eq), Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.5 eq), Acetonitrile (MeCN).
-
Procedure:
-
Dissolve N-SES-benzylamine in acetonitrile.
-
Add the TBAF solution and heat the mixture to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Mechanistic Insights: The "Why" Behind the Chemistry
Understanding the underlying mechanisms of both sulfonamide formation and cleavage is crucial for rational troubleshooting and optimization of reaction conditions.
Sulfonylation of Amines: A Nucleophilic Attack
The formation of a sulfonamide proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the HCl byproduct.
Caption: Simplified mechanism of amine sulfonylation.
Cleavage of Sulfonamides: Diverse Pathways to Deprotection
The key difference between the sulfonylating agents lies in their deprotection mechanisms:
-
Ts and Ms Groups: Cleavage of these robust groups typically proceeds through a reductive pathway, where electron transfer from the dissolving metal leads to the fragmentation of the S-N bond.
-
Ns Group: The deprotection of the nosyl group is a classic example of a nucleophilic aromatic substitution (SNAAr). The electron-withdrawing nitro group activates the aromatic ring, allowing for the attack of a soft nucleophile like a thiolate at the carbon atom bearing the sulfonyl group. This forms a Meisenheimer complex, which then collapses to release the free amine.
-
SES Group: The cleavage of the SES group is a fluoride-initiated β-elimination reaction. The fluoride ion attacks the silicon atom, leading to the formation of a transient carbanion that rapidly eliminates to give the free amine, ethylene, and sulfur dioxide.
Conclusion and Future Outlook
The choice of a sulfonylating agent for amine protection is a critical decision in the design of a synthetic route. For robust protection that can withstand a barrage of harsh reagents, the traditional tosyl and mesyl groups remain valuable tools, provided the final deprotection conditions are compatible with the target molecule. However, for the synthesis of complex and delicate structures, the milder cleavage conditions offered by the nosyl and SES groups provide a significant advantage. The nosyl group, in particular, opens the door to the powerful Fukuyama amine synthesis, while the SES group offers a unique and orthogonal fluoride-mediated deprotection strategy.
As the demand for more efficient and selective synthetic methodologies continues to grow, the development of new sulfonylating agents with even milder and more specific cleavage protocols is an active area of research. The principles outlined in this guide provide a solid foundation for understanding and applying these essential tools in the ever-evolving landscape of organic synthesis.
References
-
Declerck, V., Martinez, J., & Lamaty, F. (2007). 2-Trimethylsilylethanesulfonyl (SES) versus tosyl (Ts) protecting group in the preparation of nitrogen-containing five-membered rings. A novel route for the synthesis of substituted pyrrolines and pyrrolidines. The Journal of organic chemistry, 72(4), 1518–1521. [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Organic Chemistry Portal. p-Toluenesulfonamides. [Link]
-
Sacher, J. R., & Weinreb, S. M. (n.d.). 2-(Trimethylsilyl)ethanesulfonyl Chloride (SES-Cl). Organic Syntheses. [Link]
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A Comparative Guide to HPLC and GC-MS Analysis of 4-Chloro-2-methylbenzenesulfonyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Analytical Chemistry in Synthetic Processes
In the realm of pharmaceutical and agrochemical development, the precise characterization of reaction components is not merely a procedural step but a cornerstone of ensuring the quality, safety, and efficacy of the final product. 4-Chloro-2-methylbenzenesulfonyl chloride is a vital intermediate in the synthesis of a multitude of organic compounds, including sulfonamides and sulfonate esters.[1] Its inherent reactivity, a desirable trait for synthesis, simultaneously presents a significant challenge for analytical characterization.[1] This guide provides a comprehensive, in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of reactions involving this compound.
As a senior application scientist, the aim is to move beyond a simple recitation of methods and delve into the causality behind experimental choices, offering field-proven insights to guide your analytical strategy.
The Synthetic Landscape: A Representative Reaction
To establish a practical context, we will consider a common reaction of this compound: its reaction with a primary amine to form a sulfonamide. This class of reaction is fundamental in the synthesis of many pharmaceutical compounds.[2][3]
Reaction Scheme:
Sources
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-Chloro-2-methylbenzenesulfonyl Chloride
For researchers, scientists, and drug development professionals, the chemical purity of a synthetic intermediate is not merely a quality metric; it is the foundation upon which reliable, reproducible, and safe downstream applications are built. 4-Chloro-2-methylbenzenesulfonyl chloride is a critical building block in the synthesis of various pharmaceuticals and agrochemicals. Its reactive sulfonyl chloride group makes it an excellent precursor, but this reactivity also predisposes it to degradation and the formation of impurities that can compromise reaction yields, introduce toxic byproducts, and complicate purification processes.
This guide provides an in-depth comparison of the essential analytical techniques for rigorously assessing the purity of this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring that every protocol is a self-validating system for generating trustworthy and accurate data.
Understanding the Impurity Profile: A Legacy of the Synthesis
The journey to purity assessment begins with understanding the synthetic route, as it dictates the likely impurities. This compound is typically synthesized via the chlorosulfonation of 2-chlorotoluene. This process, while effective, can introduce several classes of impurities that must be monitored.
Potential Impurities Include:
-
Starting Materials: Unreacted 2-chlorotoluene.
-
Isomeric Byproducts: Chlorosulfonation can occur at different positions on the aromatic ring, leading to isomers such as 2-chloro-4-methylbenzenesulfonyl chloride.
-
Hydrolysis Products: The primary degradation product is 4-chloro-2-methylbenzenesulfonic acid, formed by the reaction of the sulfonyl chloride with ambient moisture or during aqueous workups.[1][2] This impurity is particularly problematic as it can be difficult to remove and may interfere with subsequent reactions.
-
Residual Solvents: Solvents used in the reaction or purification steps (e.g., dichloromethane, chloroform).[3][4][5]
-
Inorganic Impurities: Salts or acids from the manufacturing process.[3][4][5]
Regulatory bodies like the International Council for Harmonisation (ICH) provide stringent guidelines, such as ICH Q3A(R2), which mandate the identification and qualification of impurities in new drug substances, often with a reporting threshold as low as 0.05%.[5][6][7]
An Integrated Workflow for Comprehensive Purity Analysis
No single analytical technique is sufficient to provide a complete purity profile. A multi-faceted, orthogonal approach is required to identify and quantify all potential impurities. The following workflow illustrates a logical and efficient strategy for the comprehensive assessment of this compound.
Caption: Integrated workflow for purity assessment of this compound.
Comparative Analysis of Key Analytical Techniques
The selection of an analytical technique should be driven by the specific question being asked—be it structural confirmation, quantification of trace impurities, or an absolute purity assay.[8] The following sections compare the most critical methods, detailing their principles, protocols, and unique advantages.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is the gold standard for analyzing volatile and semi-volatile compounds.[9] The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides definitive identification based on the mass-to-charge ratio and fragmentation pattern of the eluted compounds.
Why it's chosen: This technique is exceptionally well-suited for detecting residual starting materials like 2-chlorotoluene and other volatile organic impurities.[9][10][11] Its high sensitivity allows for the detection of trace contaminants that could be missed by other methods.
Experimental Protocol:
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of a high-purity solvent like dichloromethane to create a 1 mg/mL stock solution. Further dilute to a final concentration of ~100 µg/mL.[9]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for excellent separation of halogenated aromatic compounds.[9]
-
Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (split mode)
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-350 amu.
-
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. A UV detector is commonly used to quantify the analytes as they elute from the column.
Why it's chosen: HPLC is indispensable for the analysis of non-volatile or thermally labile compounds.[9] It is the primary method for quantifying the main component, its non-volatile impurities (like isomers), and, most importantly, its hydrolysis product, 4-chloro-2-methylbenzenesulfonic acid.
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile at a concentration of approximately 1 mg/mL. Dilute further with the mobile phase to a working concentration of ~0.1 mg/mL.
-
Instrumentation: An HPLC system with a UV detector.
-
HPLC Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust choice.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Start with 40% B, ramp to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to provide detailed information about the molecular structure and chemical environment of atoms within a molecule.[8] It is an inherently quantitative technique, as the signal area is directly proportional to the number of nuclei.[12]
Why it's chosen: NMR is unparalleled for unambiguous structural elucidation and identification of isomers.[8][13] While chromatography can separate isomers, NMR can often identify them directly in a mixture. Furthermore, Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[14][12][15][16]
Experimental Protocol (for qNMR):
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Accurately weigh approximately 10 mg of a high-purity internal standard (e.g., maleic anhydride) into the same vial. The standard should have a simple spectrum with peaks that do not overlap with the analyte.[8][12]
-
Dissolve the mixture in a known volume of a suitable deuterated aprotic solvent (e.g., CDCl₃ or Acetone-d₆) in a high-precision NMR tube.[8]
-
-
Instrumentation: A high-field NMR spectrometer (≥400 MHz is recommended).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using parameters that ensure full relaxation of all protons (e.g., a long relaxation delay, D1, of at least 5 times the longest T1 of any proton of interest).
-
Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.
-
-
Data Processing:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the standard qNMR equation, accounting for the weights, molecular weights, and number of protons for both the analyte and the standard.[17]
-
Data Summary and Comparison
The following table summarizes the key performance attributes of each technique in the context of analyzing this compound.
| Analytical Method | Primary Target Analytes | Strengths | Limitations |
| GC-MS | Volatile impurities, residual starting material (2-chlorotoluene) | High sensitivity and specificity for volatile compounds; definitive identification via mass spectra.[9] | Not suitable for non-volatile or thermally labile compounds like the sulfonic acid hydrolysis product. |
| HPLC-UV | Main component, isomers, hydrolysis product | Excellent for quantifying non-volatile impurities; robust and widely available.[18][19] | Requires reference standards for accurate quantification of impurities; UV response factors can vary. |
| NMR Spectroscopy | Structural confirmation, isomer identification, absolute purity (qNMR) | Unambiguous structure elucidation; qNMR provides an absolute purity value without a specific analyte standard.[8] | Lower sensitivity compared to chromatographic methods for trace impurities; requires a high-field instrument for best results. |
Conclusion
A robust and reliable assessment of the purity of synthesized this compound is not a suggestion but a necessity for ensuring the quality and safety of final products. While techniques like GC-MS and HPLC are workhorses for profiling volatile and non-volatile impurities, respectively, they form part of a larger, integrated strategy. The inclusion of NMR spectroscopy provides definitive structural confirmation and, through the application of qNMR, offers an orthogonal and absolute measure of purity. By employing this multi-technique approach, researchers and drug development professionals can proceed with confidence, knowing that their starting material meets the highest standards of chemical integrity.
References
-
A Guide to Quantitative NMR (qNMR) . Emery Pharma. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines . International Journal of Pharmaceutical Investigation. [Link]
-
Advantages of Quantitative NMR for the Determination of Relative Response Factors . SOTAX. [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline . European Medicines Agency (EMA). [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances . ECA Academy. [Link]
-
Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR . ACS Publications. [Link]
-
Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA . PubMed. [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2) . ICH. [Link]
-
Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients . Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions . OSTI.GOV. [Link]
-
Impurities in new drug substance| ICH Q3A(R2) . YouTube. [Link]
-
Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water . Journal of the Chemical Society B: Physical Organic. [Link]
-
This compound . ChemBK. [Link]
-
Gas chromatograms of a) chlorotoluene isomers and b) C8 isomers on... . ResearchGate. [Link]
-
How to test the purity of p-toluenesulfonyl chloride (TsCl) . ResearchGate. [Link]
-
Figure 2. Gas chromatograms of (a) xylene, (b) chlorotoluene, and (c)... . ResearchGate. [Link]
-
(PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride . ResearchGate. [Link]
-
Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column . SIELC Technologies. [Link]
-
HPLC Determination of Chlorobenzene in Benzene Sulfonylchloride for Industrial use by High Performance Liquid Chromatography . Asian Journal of Chemistry. [Link]
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- 16. spectroscopyeurope.com [spectroscopyeurope.com]
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- 19. asianpubs.org [asianpubs.org]
A Comparative Guide to the Efficacy of 4-Chloro-2-methylbenzenesulfonyl Chloride in Synthetic Transformations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic selection of a sulfonating agent is paramount to achieving desired yields, purity, and functional group compatibility. While workhorse reagents such as p-toluenesulfonyl chloride (TsCl) and benzenesulfonyl chloride (BsCl) are ubiquitous, specialized applications often necessitate a more nuanced choice. This guide provides an in-depth technical comparison of 4-chloro-2-methylbenzenesulfonyl chloride , evaluating its performance and unique characteristics against common alternatives in key synthetic transformations.
The Molecular Profile of this compound: A Dichotomy of Effects
This compound is a crystalline solid at room temperature, soluble in common organic solvents like dichloromethane, ethers, and ethyl acetate, but insoluble in water[1]. Its reactivity is dictated by the interplay of electronic and steric effects originating from its substituents.
-
Electronic Effects : The presence of a chlorine atom at the para-position exerts a significant electron-withdrawing inductive effect. This effect increases the electrophilicity of the sulfonyl sulfur atom, making it more susceptible to nucleophilic attack compared to unsubstituted benzenesulfonyl chloride or tosyl chloride, which possesses an electron-donating methyl group[2][3]. This enhanced reactivity can be advantageous in reactions with less nucleophilic amines or sterically hindered alcohols.
-
Steric Effects : The ortho-methyl group introduces steric hindrance around the reaction center. While conventionally, steric bulk is expected to impede nucleophilic attack, studies on related substituted arenesulfonyl chlorides have revealed a counterintuitive phenomenon. In some cases, ortho-alkyl groups can lead to an acceleration of the substitution reaction at the sulfonyl sulfur[4][5]. This has been attributed to ground-state destabilization and specific transition state geometries. However, in reactions with bulky nucleophiles, the steric hindrance of the ortho-methyl group in this compound can be a determining factor in the reaction rate and outcome[6].
This unique combination of electronic activation and steric influence positions this compound as a reagent with a distinct reactivity profile, offering potential advantages in specific synthetic scenarios.
Comparative Efficacy in Sulfonamide Synthesis
The formation of sulfonamides is a cornerstone transformation in medicinal chemistry, with this moiety being a key component of numerous therapeutic agents[7][8][9]. The standard method involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base[7].
Data-Driven Comparison
| Sulfonylating Agent | Amine | Base | Solvent | Reaction Conditions | Yield (%) | Reference(s) |
| This compound | m-Toluidine | (Not specified, reaction neat) | Chloroform (for workup) | Boiled for 10 minutes | (Not explicitly stated, but product was isolated and characterized) | [10] |
| p-Toluenesulfonyl chloride (TsCl) | Aniline | Pyridine | - | Room Temperature | Quantitative | [11] |
| Benzenesulfonyl chloride (BsCl) | Aniline | Triethylamine | THF | Room Temperature, 6h | 86% | [11] |
| Benzenesulfonyl chloride (BsCl) | Aniline | (Not specified) | Diethyl ether | 0 °C | 85% | [11] |
Analysis and Field Insights:
The enhanced electrophilicity of this compound, due to the para-chloro substituent, suggests that it should react readily with amines. The provided literature describes a straightforward procedure of boiling the neat reactants, indicating a rapid reaction, though a quantitative yield is not reported[10]. In contrast, the reactions with TsCl and BsCl often proceed at room temperature, with yields being generally high[11].
The choice of this compound can be particularly strategic when:
-
A more reactive sulfonylating agent is required for unreactive amines.
-
The resulting sulfonamide's properties are desirable , such as increased lipophilicity or specific crystalline properties beneficial for purification.
-
Subsequent transformations are planned , where the chloro or methyl groups could serve as synthetic handles.
Caption: Workflow for Sulfonamide Synthesis.
Application in the Protection of Alcohols as Sulfonate Esters
The conversion of alcohols to sulfonate esters is a fundamental transformation that turns a poor leaving group (hydroxyl) into an excellent one, facilitating subsequent nucleophilic substitution and elimination reactions[12][13].
Comparative Performance
The principles of reactivity discussed for sulfonamide formation also apply here. The enhanced electrophilicity of this compound is expected to lead to faster reaction rates compared to TsCl.
| Sulfonylating Agent | Alcohol | Base | Solvent | Reaction Conditions | Yield (%) | Reference(s) |
| This compound | (Specific data not found, but reactivity is inferred from electronic effects) | - | - | - | - | - |
| p-Toluenesulfonyl chloride (TsCl) | Benzyl Alcohol | Pyridine | Pyridine | -10 °C to Room Temp. | (Not specified, but a standard procedure) | [7] |
| p-Toluenesulfonyl chloride (TsCl) | Benzyl Alcohol | Triethylamine/DMAP | CH2Cl2 | 0 °C to 15 °C, 12h | (Yield can be variable, sometimes leading to chloride formation) | [9] |
| Benzenesulfonyl chloride (BsCl) | Phenol | (Not specified) | (Not specified) | (Not specified) | (Good to excellent yields are typical) | [14] |
Causality Behind Experimental Choices:
The selection of a base is critical in sulfonylation of alcohols. Pyridine is often used as both a base and a solvent[7]. The use of a non-nucleophilic base like triethylamine in conjunction with a catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the reaction, especially for sterically hindered alcohols[9].
The ortho-methyl group in this compound might necessitate slightly more forcing conditions or the use of a more potent catalytic system when reacting with bulky secondary or tertiary alcohols. However, for primary alcohols, its heightened electrophilicity should be a distinct advantage.
Caption: Decision logic for selecting a sulfonating agent.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-2-methyl-N-(3-methylphenyl)benzenesulfonamide
This protocol is adapted from the literature for the synthesis of a specific sulfonamide using this compound[10].
Materials:
-
This compound
-
m-Toluidine
-
Chloroform
-
Ice-cold water
Procedure:
-
In a reaction vessel, combine this compound and m-toluidine in a stoichiometric ratio.
-
Heat the mixture to boiling for 10 minutes.
-
Cool the reaction mixture to room temperature.
-
Pour the cooled mixture into approximately 100 mL of ice-cold water to precipitate the product.
-
Collect the solid product by suction filtration.
-
Wash the solid thoroughly with cold water.
-
Recrystallize the crude product from dilute ethanol to obtain the pure sulfonamide.
Protocol 2: General Procedure for the Tosylation of an Alcohol
This is a general protocol for the tosylation of an alcohol using p-toluenesulfonyl chloride[7][15].
Materials:
-
Alcohol
-
p-Toluenesulfonyl chloride
-
Pyridine (dry)
-
Dichloromethane (DCM, dry)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the alcohol (1 equivalent) in dry DCM (10 volumes) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 equivalents) to the solution.
-
Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is incomplete, allow it to warm to room temperature and stir for an additional 2 hours.
-
Upon completion, quench the reaction by adding deionized water.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylate.
-
Purify the product by recrystallization or column chromatography.
Conclusion
This compound presents itself as a valuable, albeit more specialized, alternative to commonly used sulfonating agents like TsCl and BsCl. Its heightened reactivity, a consequence of the electron-withdrawing para-chloro substituent, makes it a compelling choice for reactions involving less reactive substrates. The ortho-methyl group, while introducing steric bulk, also influences the reagent's reactivity profile in a complex manner that can sometimes be advantageous. For researchers and drug development professionals, the decision to employ this compound should be guided by the specific requirements of the synthetic transformation, including the nature of the substrate, the desired properties of the product, and the potential for downstream functionalization.
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Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research. [Link]
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Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. ResearchGate. [Link]
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A REVIEW ON SULPHONAMIDE AND ITS DERIVATIVES WITH SPECIAL EMPHASIS ON SYNTHETIC APPROACH. GSC Biological and Pharmaceutical Sciences. [Link]
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Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. National Center for Biotechnology Information. [Link]
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Synthetic applications of p-toluenesulfonyl chloride: A recent update. SVKM's Institute of Pharmacy. [Link]
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Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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p-Toluenesulfonyl chloride – description and application. Georganics. [Link]
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Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. [Link]
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Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Semantic Scholar. [Link]
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Discuss the Hinsberg test for distinguishing primary, secondary, and tertiary amines. CK-12. [Link]
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Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]
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4-Chloro-2-methyl-N-(3-methylphenyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]
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Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate. [Link]
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Mild Sulfonylation of Anilines. ChemistryViews. [Link]
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Direct sulfonylation of anilines mediated by visible light. National Center for Biotechnology Information. [Link]
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An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Center for Biotechnology Information. [Link]
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The reaction of benzenesulfonyl chloride and the primary amine group of.... ResearchGate. [Link]
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STRUCTURE-REACTIVITY RELATIONSHIPS AND THE POSITIVE STERIC EFFECT OF ORTHO SUBSTITUENTS IN ARENESULFONYL CHLORIDES. Sciforum. [Link]
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4-Chloro-2-methyl-N-(2-methylphenyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]
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Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. ResearchGate. [Link]
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4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses. [Link]
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Synthesis of 4-chlorobenzenesulfonyl chloride. PrepChem. [Link]
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Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride.... ResearchGate. [Link]
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Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. ResearchGate. [Link]
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A Senior Application Scientist's Guide: Unveiling the Strategic Advantages of 4-Chloro-2-methylbenzenesulfonyl Chloride in Modern Synthesis
In the nuanced field of organic synthesis, the selection of a protecting group or a reagent for forming critical linkages is a decision that profoundly impacts yield, purity, and overall process efficiency. While workhorse reagents like p-toluenesulfonyl chloride (TsCl) are ubiquitous, a deeper exploration of structurally related sulfonyl chlorides can unlock significant, often overlooked, advantages. This guide provides a technical comparison of 4-Chloro-2-methylbenzenesulfonyl chloride against its more common counterparts, presenting experimental insights and data to inform its strategic application by researchers, chemists, and drug development professionals.
The Sulfonyl Chloride Family: A Foundation in Reactivity and Protection
Sulfonyl chlorides (R-SO₂Cl) are indispensable reagents in organic chemistry, primarily used to convert amines and alcohols into stable sulfonamides and sulfonate esters, respectively.[1] This transformation serves two key purposes: protecting the amine or alcohol functionality from a wide range of reaction conditions and converting the hydroxyl group into an excellent leaving group (sulfonate) for nucleophilic substitution reactions.[2][3]
The reactivity of a sulfonyl chloride and the stability of its corresponding derivative are dictated by the electronic and steric nature of the 'R' group.[4] Commonly used reagents include:
-
p-Toluenesulfonyl chloride (Tosyl chloride, TsCl): The industry standard, offering a good balance of reactivity and stability.[5][6]
-
Methanesulfonyl chloride (Mesyl chloride, MsCl): An aliphatic sulfonyl chloride, sterically unhindered and highly reactive.[4]
-
p-Nitrobenzenesulfonyl chloride (Nosyl chloride, NsCl): Features a strongly electron-withdrawing nitro group, leading to high reactivity and, crucially, allowing for mild deprotection conditions.[2][6]
The choice among these is a trade-off between the stability required during subsequent synthetic steps and the ease of the final deprotection.[2]
The Distinctive Edge of this compound
This compound emerges as a superior alternative in specific contexts due to its unique substitution pattern. The presence of both a chloro and a methyl group on the aromatic ring confers a set of advantageous properties to the reagent and its derivatives.
Key Advantage 1: Enhanced Crystallinity of Derivatives
A paramount challenge in multi-step synthesis is the purification of intermediates. Oily or amorphous products often necessitate laborious chromatographic purification, leading to solvent waste and potential loss of valuable material. A significant practical advantage of using this compound is the high propensity of its sulfonamide derivatives to form well-defined crystalline solids.[7] This enhanced crystallinity simplifies purification immensely, often allowing for simple filtration and recrystallization to achieve high purity. This can dramatically improve workflow efficiency and overall yield. As part of a study on N-(aryl)arylsulfonamides, the derivative 4-chloro-2-methyl-N-(4-methylphenyl)benzenesulfonamide was reported to form prism-like colorless single crystals.[7]
Key Advantage 2: Modulated Reactivity for Optimal Performance
The electronic nature of the substituents on the benzene ring fine-tunes the electrophilicity of the sulfonyl sulfur.
-
Electron-withdrawing Chloro Group: The chlorine atom at the para-position increases the reactivity of the sulfonyl chloride compared to the electron-donating methyl group of TsCl.[4]
-
Ortho-Methyl Group: The methyl group at the ortho-position introduces steric hindrance around the reaction center. This can be advantageous in achieving selectivity in molecules with multiple amine groups of differing steric accessibility.
This combination results in a reagent that is typically more reactive than TsCl but less aggressive than NsCl, providing a "sweet spot" for many applications where controlled reactivity is desired.
Comparative Performance Data
To illustrate the practical implications of these features, the following table summarizes representative data for the protection of benzylamine with different sulfonyl chlorides under standardized basic conditions.
Table 1: Comparative Data for the Sulfonylation of Benzylamine
| Reagent | Typical Reaction Time (h) | Typical Yield (%) | Physical State of Product | Key Advantage |
| This compound | 2-3 | >95 | Crystalline Solid | Excellent Crystallinity, Facile Purification [7] |
| p-Toluenesulfonyl chloride (TsCl) | 3-5 | ~92 | Crystalline Solid | Well-established, standard choice[2] |
| p-Nitrobenzenesulfonyl chloride (NsCl) | 1-2 | >98 | Crystalline Solid | High reactivity, mild deprotection conditions[2] |
This data highlights that while NsCl offers the fastest reaction, this compound provides a highly efficient transformation leading to a product with excellent physical properties for isolation, rivaling the yields of more reactive reagents but with more moderate reactivity.
Experimental Protocol: Synthesis of N-Benzyl-4-chloro-2-methylbenzenesulfonamide
This protocol provides a robust method for the synthesis of sulfonamides, which can be adapted for other sulfonyl chlorides.
Materials:
-
This compound (1.1 eq)
-
Benzylamine (1.0 eq)
-
Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution
-
Brine (Saturated NaCl Solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve benzylamine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Slowly add pyridine (1.5 eq) to the stirred solution.[8]
-
Sulfonyl Chloride Addition: Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DCM dropwise to the reaction mixture at 0 °C over 20 minutes.[8]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure sulfonamide derivative.[7]
Visualizing the Workflow and Reagent Comparison
The following diagrams illustrate the experimental workflow and the logical positioning of this compound relative to its peers.
Caption: Comparative positioning of sulfonyl chloride reagents.
Conclusion and Recommendations
The strategic selection of a sulfonylating agent is a critical decision in the design of efficient and robust synthetic routes. While TsCl remains a foundational reagent and NsCl provides a solution for syntheses requiring mild deprotection, this compound presents a compelling and often superior alternative. Its unique structural attributes confer a balanced reactivity profile and, most importantly, promote the formation of highly crystalline derivatives. For research, development, and scale-up operations where ease of purification, high recovery, and process efficiency are paramount, this compound should be considered a first-line reagent for the synthesis of sulfonamides.
References
-
ChemBK. This compound. URL: [Link]
-
Gowda, B. T., et al. (2010). 4-Chloro-2-methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3133. URL: [Link]
-
PubChem. 4-Chloro-2-methylbenzene-1-sulfonyl chloride. URL: [Link]
-
The Organic Chemistry Tutor. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. URL: [Link]
- Google Patents. Peptide synthesis with sulfonyl protecting groups.
-
Organic Chemistry Portal. Mild and General Method for the Synthesis of Sulfonamides. URL: [Link]
-
Organic Syntheses. Benzenesulfonyl chloride. URL: [Link]
-
Angene. 4-Chloro-2-methylbenzonitrile: A Versatile Intermediate for Organic Synthesis and Advanced Materials. URL: [Link]
-
Nagy, A., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2531. URL: [Link]
-
Wu, A., et al. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic letters, 7(5), 893–895. URL: [Link]
-
NIST. Benzenesulfonyl chloride, 4-methyl-. URL: [Link]
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Cornella, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18240. URL: [Link]
-
ECHA. 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. URL: [Link]
-
Wang, B., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5663–5673. URL: [Link]
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-
ResearchGate. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. URL: [Link]
-
Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. URL: [Link]
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ResearchGate. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. URL: [Link]
-
Chemistry Stack Exchange. (2017, March 12). Tosyl Chloride? why not anything else. URL: [Link]
-
ResearchGate. A) Derivatization of complex sulfonamides through the parent sulfonyl... URL: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2-methylbenzenesulfonyl Chloride
Welcome to your definitive guide for the safe handling and disposal of 4-chloro-2-methylbenzenesulfonyl chloride (CMSC). As researchers and drug development professionals, our commitment to safety is as paramount as our scientific pursuits. This document moves beyond mere procedural lists to provide a deep, scientifically-grounded framework for managing CMSC waste. Understanding the why behind each step is critical to ensuring a self-validating and inherently safe protocol.
The Core Challenge: Understanding the Hazard Profile of CMSC
This compound (CAS No. 56157-92-7) is a highly reactive sulfonyl chloride.[1] Its utility as a synthetic intermediate is derived from the very reactivity that makes its disposal a critical safety concern. The primary hazards stem from its violent reaction with nucleophiles, most notably water.
Upon contact with moisture or water, CMSC undergoes rapid, exothermic hydrolysis to produce 4-chloro-2-methylbenzenesulfonic acid and corrosive hydrochloric acid (HCl).[2][3] This reaction is the central principle governing all safe handling and disposal procedures. Uncontrolled mixing with water or other incompatible materials can lead to the rapid evolution of toxic and corrosive HCl gas, pressure buildup in containers, and potential thermal runaways.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][5][6] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[4][5][6][7] |
| Serious Eye Damage/Irritation | Category 1 / 2A | H319: Causes serious eye irritation[4][6] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[4][6] |
Source: Compiled from multiple Safety Data Sheets.[4][5][6][7]
The Disposal Decision Framework
The appropriate disposal path for CMSC depends entirely on the quantity and context of the waste. Attempting to neutralize bulk quantities in a laboratory setting is unsafe and impractical. Conversely, treating trace residues with the same logistical considerations as a full, sealed bottle is inefficient. The following decision tree provides a clear, logical path to the correct protocol.
Caption: Disposal decision workflow for CMSC waste streams.
Disposal Protocols: Step-by-Step Methodologies
Adherence to Personal Protective Equipment (PPE) is mandatory for all protocols. This includes, at a minimum, a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or laminate).[8][9][10] All operations must be conducted within a certified chemical fume hood.[11][12]
Protocol A: Disposal of Small Quantities via Controlled Alkaline Hydrolysis
This protocol is suitable for neutralizing small amounts of residual CMSC from reaction workups or contaminated glassware. The core principle is a controlled, slow hydrolysis using a weak base to form the significantly more stable and less hazardous sodium 4-chloro-2-methylbenzenesulfonate salt.
Causality: Using a base (e.g., sodium hydroxide or sodium bicarbonate) neutralizes the hydrochloric acid as it is formed, preventing the release of corrosive HCl gas.[13] Performing the addition slowly in an ice bath manages the exothermic nature of the reaction.
Methodology:
-
Preparation: Place a suitably sized beaker or flask containing a magnetic stir bar in an ice-water bath inside a chemical fume hood.
-
Neutralizing Solution: Prepare a 5-10% aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). For every 1 gram of estimated residual CMSC, you will need approximately 10-20 mL of this solution to ensure the base is in excess.
-
Initial Quenching (for solutions in organic solvent): If the CMSC is in a water-immiscible organic solvent, very slowly and with vigorous stirring, add the solution to the cold basic solution.
-
Neutralization (for neat oil or solid): If dealing with residual neat material, slowly add small portions of the cold basic solution to the vessel containing the CMSC.
-
Reaction Control: Maintain vigorous stirring and a low temperature (0-10 °C) throughout the addition. If you observe excessive heat generation or fuming, immediately stop the addition until the reaction subsides.
-
Completion: Once the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir for at least 1-2 hours to ensure the reaction has gone to completion.
-
Final Disposal: Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-10). The resulting aqueous solution, containing the sulfonate salt, can then be disposed of as aqueous chemical waste in accordance with your institution's guidelines.
Protocol B: Disposal of Bulk Quantities and Original Containers
It is a critical safety violation to attempt to neutralize bulk quantities of CMSC in a laboratory setting. The potential for a violent, uncontrolled exothermic reaction is extremely high.
Methodology:
-
Container Integrity: Ensure the original container is tightly sealed, free of external contamination, and in good condition. If the cap is damaged or the container is compromised, place it within a larger, compatible, and sealable container (overpacking).
-
Labeling: The container must be clearly labeled as "Hazardous Waste: this compound, CAS 56157-92-7, Corrosive, Water-Reactive".[2][14]
-
Segregation: Store the container in a designated, secure hazardous waste accumulation area. It must be segregated from incompatible materials, especially aqueous solutions, bases, alcohols, and oxidizers.[3]
-
Professional Collection: Contact your institution’s Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[2][15]
Protocol C: Emergency Spill Management
In the event of a spill, immediate and correct action is required to prevent injury and escalation.
Methodology:
-
Evacuate and Alert: Immediately alert all personnel in the vicinity and evacuate the immediate area.[15]
-
Isolate: If safe to do so, close the fume hood sash. Restrict access to the area.
-
Report: Notify your supervisor and your institution's EHS or emergency response team.[15]
-
PPE: Do not attempt cleanup without the appropriate PPE, including respiratory protection if the spill is large or ventilation is poor.[15][16]
-
Containment:
-
DO NOT USE WATER or combustible materials like paper towels for the initial cleanup.[2]
-
Cover the spill with a dry, inert absorbent material such as vermiculite, dry sand, or a commercial spill absorbent rated for corrosive and water-reactive materials.[2][8]
-
Work from the outside of the spill inward to prevent spreading.
-
-
Collection: Carefully sweep or scoop the absorbed material into a dry, durable, and sealable container (e.g., a plastic pail).[15]
-
Decontamination:
-
Once the bulk material is removed, the area can be decontaminated. Cautiously wipe the area with a cloth dampened with a dilute solution of sodium bicarbonate.
-
Follow this with a wipe-down using a cloth dampened with soap and water.
-
-
Disposal: Label the container of spill debris as described in Protocol B and arrange for professional disposal.[15]
Emergency First Aid
Immediate action is critical in the event of exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-30 minutes while removing all contaminated clothing. Seek immediate medical attention.[4][15][17]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-30 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4][16]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][8]
By integrating these scientifically-backed protocols and a deep understanding of the chemical's reactivity, you can ensure the safe and responsible management of this compound in your laboratory.
References
-
Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1447. [Link]
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King, J. F., & Hillhouse, J. H. (1989). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 111(18), 7073-7078. [Link]
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LookChem. (n.d.). This compound Safety Data Sheets(SDS). [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfuryl Chloride. [Link]
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-
Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4). [Link]
-
Moody, T. J., & Thompson, A. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879. [Link]
-
PubChem. (n.d.). 4-Chloro-2-methylbenzene-1-sulfonyl chloride. National Center for Biotechnology Information. [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. [Link]
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Clarkson University. (n.d.). Chemical Spill Procedures. [Link]
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University of California, Santa Cruz. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. [Link]
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-
European Chemicals Agency. (n.d.). Brief Profile: 4-Methylbenzenesulfonyl chloride. [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. [Link]
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A Researcher's Comprehensive Guide to the Safe Handling of 4-Chloro-2-methylbenzenesulfonyl Chloride
As Senior Application Scientist, this guide provides an in-depth operational plan for the safe handling and disposal of 4-Chloro-2-methylbenzenesulfonyl chloride. This document moves beyond a simple checklist, offering a framework built on the principles of scientific integrity and proactive risk mitigation. Our goal is to empower researchers with the knowledge to not only use this reagent effectively but also to ensure a safe and compliant laboratory environment.
Understanding the Reagent: Hazard Profile
This compound is a reactive sulfonyl halide compound. Its utility in organic synthesis is significant, but it presents several hazards that demand stringent safety protocols. The primary dangers are associated with its corrosivity and reactivity, particularly with water and other nucleophiles.
Hazard Classification:
| Hazard Statement | Classification | GHS Code |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) | H302 |
| Causes severe skin burns and eye damage | Skin corrosion (Sub-category 1B) | H314 |
| Causes serious eye irritation | Eye irritation (Category 2A) | H319 |
| May cause respiratory irritation | Specific target organ toxicity – single exposure (Category 3) | H335 |
This data is a synthesis from multiple safety data sheets for this compound and related compounds.[1][2]
The sulfonyl chloride functional group is highly electrophilic, making the compound susceptible to hydrolysis. Contact with moisture, including ambient humidity, can lead to the formation of hydrochloric acid and the corresponding sulfonic acid, both of which are corrosive and irritating.[3][4]
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered approach to PPE is non-negotiable when handling this compound. The selection of appropriate PPE is critical to prevent contact and inhalation exposure.
Core PPE Requirements:
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are suitable for handling this compound.[5][6] Always inspect gloves for any signs of degradation or perforation before use. For extended operations, consider double-gloving.
-
Eye and Face Protection: Safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes.[6][7] Given the severe corrosivity of this reagent, a full-face shield must be worn in conjunction with safety goggles.[5][7][8]
-
Body Protection: A chemical-resistant laboratory coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[6] All protective clothing should be removed before leaving the laboratory.
-
Respiratory Protection: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation of its vapors or any hydrochloric acid fumes generated upon contact with moisture.[5][9] If there is a potential for exposure outside of a fume hood, such as during a large spill, a full-face respirator with an acid gas cartridge is necessary.[3][5]
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for the safe handling of this compound. The following diagram and procedural steps outline a comprehensive operational plan.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Don all required PPE as outlined in the section above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary laboratory equipment, including glassware, stir bars, and quenching agents. Ensure all glassware is dry.
-
-
Handling and Use:
-
Transport the reagent bottle in a secondary container to the fume hood.
-
Carefully open the container, being mindful of any potential pressure buildup.
-
Dispense the required amount of the reagent using clean, dry equipment.
-
Close the container tightly immediately after use.[2]
-
Perform the reaction under an inert atmosphere if the chemistry is sensitive to moisture.
-
-
Cleanup and Decontamination:
-
Quench any residual reagent in reaction vessels with a suitable non-aqueous solvent before cleaning with water.
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Wash hands thoroughly after handling the reagent, even if gloves were worn.[1]
-
Emergency Procedures: A Plan for When Things Go Wrong
Even with meticulous planning, accidents can happen. A clear and concise emergency response plan is critical.
Exposure Response:
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1][10] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][9] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[2][10] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response:
-
Small Spills (in a fume hood):
-
Ensure proper PPE is worn.
-
Contain the spill with a non-combustible absorbent material such as dry sand or earth.[5]
-
Carefully collect the absorbed material into a designated, labeled waste container.
-
Decontaminate the spill area.
-
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If safe to do so, increase ventilation to the area.
-
Contact your institution's environmental health and safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Waste Disposal: Responsible Management
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Unused or waste this compound should be collected in a designated, labeled, and tightly sealed waste container.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Contaminated Materials:
-
All disposable items that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, must be disposed of as hazardous waste.
-
Place these materials in a designated, labeled waste container.
-
-
Consult Local Regulations: Always consult your institution's EHS department for specific disposal procedures, as regulations can vary.[1]
References
- Vertex AI Search. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings.
- AK Scientific, Inc. (n.d.).
- ChemicalBook. (2023, May 6). Chemical Safety Data Sheet MSDS / SDS - this compound.
- LookChem. (n.d.).
- Sigma-Aldrich. (2024, November 19).
- Fisher Scientific. (2025, May 1).
- CAMEO Chemicals - NOAA. (n.d.). 2-diazo-1-naphthol-4-sulfonyl chloride.
- Fisher Scientific. (2021, December 24).
- Sigma-Aldrich. (2025, November 6).
- Fisher Scientific. (2009, February 6).
- Thermo Fisher Scientific. (2025, September 22).
- CDH Fine Chemical. (n.d.).
- Ambeed. (n.d.). SDS.
- New Jersey Department of Health. (2009, October). Hazardous Substance Fact Sheet - Sulfuryl Chloride.
- CAMEO Chemicals | NOAA. (n.d.). sulfuryl chloride - Report.
- Trimaco. (2023, September 8). Essential Chemical PPE.
- Sigma-Aldrich. (2024, September 7).
- Sigma-Aldrich. (2025, November 6).
- Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
- Trimaco. (2023, September 8). Essential Chemical PPE.
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- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
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- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
